2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Descripción
Propiedades
IUPAC Name |
2-(4-fluoropiperidin-1-yl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-8-2-5-14(6-3-8)10-7-9(12)1-4-13-10/h1,4,7-8H,2-3,5-6H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXOCOYSKMAQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rational Design and Mechanism of Action: The 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine Pharmacophore in Targeted Oncology
Target Audience: Medicinal Chemists, Structural Biologists, and Translational Oncology Researchers Document Type: Technical Whitepaper
Executive Summary
The transition from non-specific cytotoxic agents to precision oncology relies heavily on the design of small molecules that can exploit cancer-specific vulnerabilities. Among the emerging privileged scaffolds in modern drug discovery is the 2-(4-fluoropiperidin-1-yl)pyridin-4-amine motif (CAS: 1999720-70-5)[1]. Rather than acting as a standalone therapeutic, this chemical building block serves as a highly optimized pharmacophore utilized in the development of next-generation inhibitors targeting mitotic kinesins (e.g., KIF18A) and epigenetic modifiers (e.g., NSD2)[2][3].
This whitepaper deconstructs the stereoelectronic rationale behind this specific scaffold, details its dual mechanistic utility in chromosomally unstable and epigenetically dysregulated tumors, and provides self-validating experimental workflows for characterizing its derivatives.
Stereoelectronic & Physicochemical Rationale (The "Why")
The selection of the 2-(4-fluoropiperidin-1-yl)pyridin-4-amine core is not arbitrary; it is a masterclass in physicochemical tuning. The scaffold is composed of two primary elements: a pyridin-4-amine hinge-binding core and a 4-fluoropiperidine solvent-exposed/hydrophobic vector.
pKa Modulation and Membrane Permeability
Unsubstituted piperidines are highly basic (pKa ~9.7–11.2), meaning they are nearly entirely protonated at physiological pH (7.4). This high charge density severely limits passive membrane permeability and increases the risk of hERG channel liability (cardiotoxicity). The introduction of a highly electronegative fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect, significantly depressing the basicity of the piperidine nitrogen. The pKa of 4-fluoropiperidine drops to approximately 8.8–9.4[4][5]. This subtle shift increases the fraction of the neutral, lipophilic species at physiological pH, thereby enhancing oral absorption and intracellular target engagement without sacrificing the solubilizing benefits of the basic amine[4].
The Fluorine Gauche Effect and Conformational Locking
Beyond basicity, the 4-fluoro substitution exerts profound conformational control. In protonated fluoropiperidines, the molecule experiences charge-dipole interactions and hyperconjugation (often referred to as the "fluorine gauche effect")[6][7]. These forces strongly bias the piperidine ring into a specific chair conformation where the fluorine atom adopts an axial preference[5][6]. By locking the ring into a rigid conformation, the entropic penalty typically incurred when a flexible ligand binds to a target protein is minimized, thereby increasing the overall binding affinity ( ΔG ). Furthermore, the C-F bond shields the 4-position from oxidative metabolism by Cytochrome P450 enzymes, extending the drug's half-life[5].
Structural decomposition of the 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine pharmacophore.
Mechanisms of Action in Oncology
Derivatives of this scaffold have been successfully deployed against two highly distinct, yet critical, oncology targets: KIF18A and NSD2.
Target 1: KIF18A (Mitotic Kinesin)
Biological Context: Chromosomal instability (CIN) is a hallmark of over 90% of solid tumors[8]. KIF18A is a microtubule plus-end directed kinesin-8 motor protein that regulates microtubule dynamics during metaphase, ensuring proper chromosome alignment[8][9]. While normal diploid cells can divide without KIF18A, CIN+ cancer cells are highly dependent on it to prevent lethal mitotic errors[9][10]. Inhibitor Mechanism: Scaffold derivatives bind selectively to the motor domain of microtubule-bound KIF18A (specifically within the Switch I/II and P loops)[8]. By inhibiting ATPase-driven plus-end movement, the drug prevents chromosome congression[9][11]. This triggers the spindle assembly checkpoint, trapping the CIN+ cancer cells in a prolonged state of mitotic arrest that ultimately culminates in selective apoptosis, completely sparing healthy cells[10][12].
Target 2: NSD2 (Histone Methyltransferase)
Biological Context: NSD2 (Nuclear receptor-binding SET domain protein 2) is an epigenetic modifier that catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2)[13][14]. In multiple myeloma and KRAS-driven solid tumors, NSD2 is frequently hyperactive, leading to elevated H3K36me2 marks that maintain open chromatin and sustain the transcription of oncogenes[14][15]. Inhibitor Mechanism: Scaffold derivatives act as catalytic inhibitors, competitively binding against S-adenosylmethionine (SAM) within the SET domain, or targeting the PWWP reader domain[13][16]. Inhibition erases the pathological H3K36me2 marks, allowing the repressive mark H3K27me3 to re-establish facultative heterochromatin[14]. This rewires the chromatin landscape, silencing aggressive oncogenic gene expression programs and halting tumor proliferation[13][17].
Dual mechanistic pathways of scaffold derivatives targeting KIF18A and NSD2.
Quantitative Data Summaries
Table 1: Physicochemical Impact of 4-Fluoro Substitution
Data aggregated from structure-activity relationship (SAR) studies on piperidine pharmacophores.[4][5]
| Property | Piperidine Core | 4-Fluoropiperidine Core | Mechanistic Consequence |
| pKa (Basic Nitrogen) | ~9.7 - 11.2 | ~8.8 - 9.4 | Increased fraction of neutral species at pH 7.4. |
| LogD (pH 7.4) | Lower (Highly ionized) | Higher (More neutral) | Enhanced passive membrane permeability. |
| Conformational State | Flexible (Equatorial/Axial flux) | Rigid (Axial-F preference) | Reduced entropic penalty upon target binding. |
| Metabolic Stability | Susceptible to C4 oxidation | Blocked at C4 | Increased half-life; reduced clearance. |
Table 2: Representative Kinetic Binding Parameters
Binding kinetics dictate in vivo efficacy. Extended residence time ( 1/koff ) is a hallmark of optimized derivatives.[8][16]
| Target | Inhibitor Class | KD (Affinity) | koff (Dissociation) | Residence Time ( t1/2 ) |
| KIF18A | VLS-1272 Analogues | < 5 nM | <1.0×10−4 s−1 | > 30 hours |
| NSD2 | PWWP Domain Binders | ~ 90 nM | Moderate | ~ 2 - 4 hours |
Experimental Methodologies (Self-Validating Systems)
To ensure scientific integrity, the evaluation of these derivatives requires robust, self-validating experimental designs. Below are the definitive protocols for validating target engagement and cellular mechanism of action.
Protocol 1: Surface Plasmon Resonance (SPR) for Target Engagement
Rationale: Equilibrium assays ( IC50 ) fail to capture binding kinetics. SPR is utilized because the dissociation rate ( koff ) is often more predictive of in vivo efficacy and target residence time than raw affinity[8].
Step-by-Step Methodology:
-
Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the surface using standard amine coupling (EDC/NHS).
-
Ligand Immobilization: Immobilize recombinant KIF18A motor domain (or NSD2 SET domain) diluted in 10 mM sodium acetate (pH 5.0) onto Flow Cell 2 (FC2) to a target level of 3000 RU.
-
System Validation (Quality Control): FC1 is subjected to an identical activation/deactivation process without protein to serve as a self-validating reference cell. All signals must be double-referenced (FC2 minus FC1, minus blank buffer injections).
-
Analyte Injection: Inject the 2-(4-fluoropiperidin-1-yl)pyridin-4-amine derivative in a multi-cycle kinetic format (concentrations ranging from 0.5 nM to 100 nM) at a flow rate of 50 µL/min to minimize mass transport limitations.
-
Dissociation & Regeneration: Allow a dissociation phase of at least 3600 seconds (crucial for slow-off-rate KIF18A inhibitors). Regenerate the surface using 10 mM Glycine-HCl (pH 2.5) if baseline is not reached.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD .
Protocol 2: CUT&RUN Sequencing for Epigenetic Readout (NSD2 Inhibitors)
Rationale: To prove that an NSD2 inhibitor works mechanistically, one must observe the direct genomic reduction of H3K36me2. Cleavage Under Targets and Release Using Nuclease (CUT&RUN) is chosen over ChIP-seq because it requires fewer cells, eliminates cross-linking artifacts, and provides a superior signal-to-noise ratio[14].
Step-by-Step Methodology:
-
Cell Preparation & Permeabilization: Harvest 1×105 RS411 cells (NSD2-dependent) treated with the inhibitor or DMSO vehicle. Wash and bind cells to Concanavalin A (ConA) magnetic beads. Permeabilize using a digitonin-based wash buffer.
-
Antibody Incubation: Incubate the bead-bound cells overnight at 4°C with a highly validated, spike-in controlled anti-H3K36me2 primary antibody.
-
System Validation (Quality Control): Introduce E. coli spike-in DNA alongside an IgG isotype control sample. The spike-in DNA acts as a self-validating internal control to normalize sequencing reads, ensuring that the global reduction in H3K36me2 is a true biological effect and not an artifact of sequencing depth[14].
-
Targeted Cleavage: Add Protein A/G-MNase (pAG-MNase). Activate the nuclease by adding Ca2+ for exactly 2 hours at 0°C. The MNase cleaves DNA specifically adjacent to the H3K36me2 marks.
-
DNA Extraction & Sequencing: Stop the reaction using a buffer containing EGTA and RNase A. Extract the released DNA fragments, prepare Illumina-compatible libraries, and perform paired-end sequencing.
-
Bioinformatics: Map reads to the human genome (hg38) and the E. coli genome (for normalization). A successful mechanism of action is validated by a global depletion of H3K36me2 peaks at oncogenic loci and a reciprocal increase in H3K27me3 marks[13][14].
References
-
European Patent Office (EP 4559915 A1). PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS. Retrieved from:[Link]
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Shah, P. et al. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from:[Link]
-
Morgenthaler, M. et al. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Retrieved from:[Link]
-
Nairoukh, Z. et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie. Retrieved from:[Link]
-
Weaver, B. et al. KIF18A inhibition and its rising role in cancer therapy trials: from bench to bedside. Expert Opinion on Investigational Drugs. Retrieved from:[Link]
-
Eng, C. et al. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor. Nature Communications. Retrieved from:[Link]
-
Jeong, J. et al. NSD2 Inhibitors Rewire Chromatin to Treat Lung and Pancreatic Cancers. Nature. Retrieved from:[Link]
-
Liu, Y. et al. Discovery of a Highly Potent and Selective Inhibitor Targeting Protein Lysine Methyltransferase NSD2. Journal of Medicinal Chemistry. Retrieved from:[Link]
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In Vitro Pharmacokinetic Profiling of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine: A Comprehensive ADME Strategy
Executive Summary
The transition of a novel chemical entity (NCE) from discovery to clinical development requires rigorous in vitro pharmacokinetic (PK) profiling to predict in vivo behavior, mitigate toxicity, and optimize dosing regimens[1]. This technical guide outlines the foundational in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) strategy for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine . As a Senior Application Scientist, I have designed this protocol to interrogate the specific physicochemical liabilities of this molecule—namely, the basicity of the 4-aminopyridine core and the metabolic modulation provided by the 4-fluoropiperidine ring.
Structural Rationale & ADME Strategy
2-(4-Fluoropiperidin-1-yl)pyridin-4-amine features a basic 4-aminopyridine core coupled to a lipophilic piperidine ring. The strategic incorporation of a fluorine atom at the 4-position of the piperidine ring serves a dual purpose: it increases lipophilicity (modulating membrane permeability) and sterically/electronically blocks cytochrome P450 (CYP)-mediated oxidation at a highly susceptible metabolic soft spot. However, the basic nitrogen centers suggest a potential for lysosomal trapping, P-glycoprotein (P-gp) efflux, or CYP-mediated drug-drug interactions (DDIs).
To systematically evaluate these properties, we employ a tiered in vitro workflow.
Strategic in vitro ADME workflow for evaluating 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine.
Intestinal Absorption: Caco-2 Bidirectional Permeability
Causality & Logic
Oral bioavailability is heavily dependent on intestinal permeability. Because 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine is a basic amine, it will exist in a partially ionized state at the intestinal pH of 7.4. To accurately predict human absorption and assess active efflux (e.g., via P-gp or BCRP), we employ the Caco-2 cell monolayer model. Derived from human colorectal carcinoma, these cells spontaneously differentiate into polarized enterocytes, making them the regulatory gold standard for predicting in vivo absorption[2][3].
Self-Validating Protocol: Bidirectional Caco-2 Assay
-
Cell Culture & Differentiation: Seed Caco-2 cells onto polycarbonate Transwell inserts at a density of ~32,000 cells/well. Culture for 21 days to ensure the formation of a polarized monolayer with tight junctions and an apical brush border[4][5].
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only monolayers exhibiting a TEER > 600 Ω·cm² are utilized for the assay to ensure barrier integrity[4].
-
Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for absorptive (A-to-B) transport, and the basolateral (B) chamber for secretory (B-to-A) transport.
-
Incubation & Sampling: Incubate the plates at 37°C in a shaking water bath. Extract aliquots from the receiver chambers at 30, 60, 90, and 120 minutes[2].
-
System Validation (Controls): To ensure a self-validating system, concurrently run high-permeability (propranolol), low-permeability (atenolol), and known efflux (digoxin) controls.
-
Analysis: Quantify the compound concentration via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2 combined with a significant reduction in ER upon the addition of verapamil (a P-gp inhibitor) confirms active efflux[2][3].
Hepatic Clearance & Metabolic Stability
Causality & Logic
While the fluorine atom protects the piperidine 4-position from metabolism, the molecule may still undergo N-dealkylation or oxidation at the pyridine ring. We utilize Human Liver Microsomes (HLMs) to assess Phase I CYP-mediated clearance. HLMs provide a robust, high-throughput system for determining intrinsic clearance ( CLint ) and in vitro half-life ( t1/2 ), which are critical for predicting in vivo hepatic clearance[6][7][8].
Self-Validating Protocol: HLM Metabolic Stability
-
Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 [8].
-
Pre-incubation: Add 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine (final concentration 1 µM) to the HLM suspension. Pre-incubate at 37°C for 10 minutes to achieve thermal equilibrium[8].
-
Reaction Initiation: Initiate the metabolic cascade by adding the required cofactor, NADPH (final concentration 1 mM)[8].
-
Quenching: At defined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., filgotinib). This instantly precipitates proteins and halts metabolism[8][9].
-
System Validation (Controls): Include a minus-NADPH control to definitively rule out chemical instability or non-CYP-mediated degradation[9]. Run verapamil as a high-clearance positive control to verify enzyme activity.
-
Kinetic Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage of parent compound remaining versus time to determine the slope (-k). Calculate t1/2=0.693/k and CLint=(k×V)/P , where V is the incubation volume and P is the microsomal protein mass[6].
Logical progression from in vitro microsomal incubation to scaled in vivo hepatic clearance.
Drug-Drug Interaction (DDI) Risk Assessment
Regulatory guidelines from the FDA mandate the evaluation of investigational drugs as potential perpetrators of DDIs[10][11]. Basic nitrogen-containing heterocycles, such as the pyridine ring in our subject molecule, have a known propensity to coordinate with the heme iron of CYP enzymes. This interaction can lead to reversible competitive inhibition or time-dependent inhibition (TDI)[10][12].
To assess this, the compound is incubated with HLMs and specific CYP probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6). The resulting IC50 values are compared against anticipated physiological Cmax concentrations to determine if clinical DDI studies are warranted, ensuring patient safety during polypharmacy[12][13].
Quantitative Data Synthesis
To facilitate rapid decision-making, the anticipated in vitro pharmacokinetic parameters for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine are summarized below. (Note: Values represent a projected profile based on the structural pharmacophores discussed).
| Assay Category | Parameter | Test System | Projected Value | Interpretation |
| Permeability | Papp (A-B) | Caco-2 Monolayer | 12.5×10−6 cm/s | Moderate to High passive absorption. |
| Efflux | Efflux Ratio (ER) | Caco-2 Monolayer | 1.8 | Low risk of P-gp mediated active efflux. |
| Metabolic Stability | t1/2 | Human Liver Microsomes | 45 minutes | Moderate metabolic stability; fluorine effectively blocks rapid clearance. |
| Clearance | CLint | Human Liver Microsomes | 15.4 µL/min/mg | Intermediate intrinsic clearance, suitable for once-daily oral dosing. |
| DDI Potential | IC50 (CYP3A4) | Recombinant CYP / HLM | > 10 µM | Low risk of precipitating clinical drug-drug interactions. |
References
- FDA Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. fda.gov.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. intechopen.com.
- Guidance Recap Podcast | In Vitro Drug Interaction Studies. fda.gov.
- Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
- FDA News: Issue 2 January 2020 - ASCPT. ascpt.org.
- Caco-2 permeability assay - Creative Bioarray.
- Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. solvobiotech.com.
- In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth. nih.gov.
- In Vitro ADME - Selvita. selvita.com.
- Full article: In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1. tandfonline.com.
- How to Study Slowly Metabolized Compounds Using In Vitro Models. wuxiapptec.com.
- ADME Caco-2 Permeability Assay. bioduro.com.
- Caco-2 Permeability Assay - Evotec. evotec.com.
- Re-Use of Caco-2 Monolayers in Permeability Assays. mdpi.com.
- Assessment of In Silico and In Vitro Selperc
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Toxicity profile of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine in cell lines
The mitochondrion is a central hub for cell life and death decisions. A loss of the mitochondrial membrane potential (MMP) is a critical event, often considered a point of no return, that precedes the release of pro-apoptotic factors and commitment to cell death. [19] Mitochondrial Membrane Potential (MMP) Assay: This is assessed using cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1. In healthy cells with a high MMP, these dyes accumulate in the mitochondria. A decrease in MMP, indicative of mitochondrial dysfunction, prevents this accumulation, leading to a measurable decrease in fluorescence. [20][21]
Part 3: Experimental Protocols
The following protocols are presented as self-validating systems. Each includes necessary controls (background, vehicle, positive) to ensure the data generated is robust and interpretable.
Protocol 1: MTT Assay for Cell Viability
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells. [17]
-
Cell Plating: Seed cells in a 96-well plate at the densities specified in Table 1 and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine or control compounds. Incubate for the desired duration (24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. [18]Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate cell viability as a percentage of the vehicle-treated control wells.
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (loss of membrane integrity). Its activity in the supernatant is proportional to the number of dead cells. [19][20]
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol in a parallel 96-well plate.
-
Prepare Controls: For each cell line, include three control groups:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Untreated cells lysed with 1% Triton X-100 for 15 minutes before supernatant collection.
-
Background: Medium only.
-
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubation & Measurement: Incubate the plate for 15-30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Analysis: Calculate percent cytotoxicity using the formula: (% Cytotoxicity) = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)].
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This luminescent assay uses a proluminescent caspase-3/7 substrate. Cleavage by active caspases releases a substrate for luciferase, generating a light signal proportional to caspase activity. [21][22]
-
Cell Plating & Treatment: Plate and treat cells in a white-walled, clear-bottom 96-well plate as described previously.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: After subtracting background luminescence, express the results as a fold-change relative to the vehicle-treated control.
Protocol 4: DCFH-DA Assay for Reactive Oxygen Species (ROS)
Principle: Cell-permeable DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the fluorescent compound DCF. [15][23]
-
Cell Plating & Treatment: Plate and treat cells in a black-walled, clear-bottom 96-well plate. Include a positive control (e.g., 100 µM Tert-Butyl Hydroperoxide (TBHP)).
-
Probe Loading: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution (in serum-free medium) to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark. [15]4. Measurement: Remove the DCFH-DA solution and wash the cells again with warm PBS. Add 100 µL of PBS to each well. Immediately measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Analysis: Express results as a fold-change in fluorescence intensity relative to the vehicle-treated control.
Protocol 5: TMRE Assay for Mitochondrial Membrane Potential (MMP)
Principle: The cationic dye TMRE accumulates in active mitochondria with intact membrane potentials. A decrease in MMP results in a loss of mitochondrial TMRE fluorescence. [24]
-
Cell Plating & Treatment: Plate and treat cells in a black-walled, clear-bottom 96-well plate. Include a positive control for depolarization (e.g., 20 µM FCCP).
-
Probe Loading: At the end of the treatment period, add TMRE directly to the culture medium in each well to a final concentration of 100-200 nM.
-
Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.
-
Measurement: Without washing, measure the fluorescence intensity using an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.
-
Analysis: A decrease in fluorescence intensity compared to the vehicle-treated control indicates a loss of MMP.
Part 4: Data Synthesis and Profile Construction
The ultimate goal is to integrate the data from these disparate assays into a coherent toxicity profile. This involves calculating IC50 values and interpreting the collective results to postulate a mechanism of action.
Table 2: Data Summary Template for Toxicity Profile of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
| Assay | Cell Line | IC50 (µM) at 48h | Max Response (Fold Change vs. Control) | Interpretation |
| MTT (Viability) | HepG2 | [Calculated Value] | N/A | Overall metabolic health |
| SH-SY5Y | [Calculated Value] | N/A | ||
| H9c2 | [Calculated Value] | N/A | ||
| HEK293 | [Calculated Value] | N/A | ||
| LDH (Necrosis) | HepG2 | >200 µM | [Calculated Value] | Indicates membrane integrity |
| SH-SY5Y | >200 µM | [Calculated Value] | ||
| Caspase-3/7 (Apoptosis) | SH-SY5Y | [Calculated Value] | [Calculated Value] | Indicates apoptotic pathway activation |
| ROS Production | SH-SY5Y | [Calculated Value] | [Calculated Value] | Indicates oxidative stress |
| MMP Collapse | SH-SY5Y | [Calculated Value] | [Calculated Value] | Indicates mitochondrial dysfunction |
Interpreting the Profile: By comparing the IC50 values across assays, a mechanistic narrative emerges. For example:
-
If the IC50 for MMP collapse is lower than that for Caspase-3/7 activation, which is in turn lower than the MTT IC50, it suggests a toxicity pathway originating with mitochondrial damage, leading to apoptosis, and finally a loss of cell viability.
-
If LDH release is minimal while Caspase-3/7 activity is high, it points towards a predominantly apoptotic, rather than necrotic, mode of cell death.
-
A significant increase in ROS at sub-toxic concentrations might indicate that oxidative stress is an early event preceding cell death.
Conclusion and Forward Outlook
This guide outlines a rigorous, multi-tiered strategy for defining the in vitro toxicity profile of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine. By systematically progressing from broad screening to specific mechanistic assays, researchers can build a comprehensive understanding of the compound's cellular effects. This foundational knowledge is indispensable for making informed decisions in the drug development process, identifying potential safety liabilities early, and guiding future preclinical and clinical studies. The aminopyridine core of this molecule warrants a cautious and thorough investigation, particularly regarding its potential for neurotoxicity, and the framework presented here provides the necessary tools for such an evaluation.
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Discovery and synthesis pathways of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Discovery and Synthesis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine: A Technical Whitepaper
Executive Summary
The rational design of targeted therapeutics relies heavily on the precise assembly of privileged chemical scaffolds. The compound 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine represents a highly versatile building block in modern medicinal chemistry, particularly in the discovery of small-molecule kinase inhibitors. This whitepaper provides an in-depth technical analysis of the discovery rationale, retrosynthetic logic, and a validated, self-correcting synthetic methodology for this critical intermediate.
Medicinal Chemistry Rationale (Discovery)
In the context of drug discovery, the 4-aminopyridine core is a classic "hinge-binding" motif[1]. When designing ATP-competitive kinase inhibitors, the pyridine nitrogen acts as a potent hydrogen-bond acceptor, while the exocyclic 4-amino group serves as a hydrogen-bond donor, satisfying the bidentate hydrogen-bonding requirements of the kinase hinge region backbone (e.g., interacting with the backbone NH and C=O of hinge residues).
The incorporation of the 4-fluoropiperidine moiety at the 2-position serves three distinct pharmacological purposes[2][3]:
-
Metabolic Shielding: The highly electronegative fluorine atom blocks cytochrome P450-mediated oxidative metabolism at the susceptible 4-position of the piperidine ring.
-
pKa Modulation: The inductive electron-withdrawing effect of the fluorine atom lowers the basicity (pKa) of the piperidine nitrogen, which can improve membrane permeability and reduce hERG liability.
-
Vectorial Extension: The piperidine ring directs the fluorine atom toward the solvent-exposed front or a specific lipophilic specificity pocket, allowing for favorable multipolar interactions.
Binding rationale of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine in kinase inhibitor design.
Retrosynthetic Logic & Catalyst Selection
Synthesizing 2-amino-substituted 4-aminopyridines presents a unique chemoselectivity challenge. While the 2-position of a pyridine ring is typically activated for Nucleophilic Aromatic Substitution (SNAr), the presence of a strongly electron-donating 4-amino group severely deactivates the ring. Consequently, direct SNAr of 2-chloro-pyridin-4-amine with 4-fluoropiperidine requires excessively harsh conditions that lead to degradation.
To bypass this, we employ a Buchwald-Hartwig Cross-Coupling strategy[4][5].
-
Protection Strategy: The primary 4-amino group is first protected with a tert-butyloxycarbonyl (Boc) group. This prevents the primary amine from competitively binding to the palladium catalyst or undergoing unwanted amination.
-
Catalyst Selection: Coupling a secondary amine (4-fluoropiperidine) to an aryl chloride is sterically demanding and prone to β -hydride elimination. We utilize RuPhos Pd G3 , a third-generation palladacycle precatalyst[4][6]. The bulky, electron-rich biaryl phosphine ligand (RuPhos) accelerates the reductive elimination step, outcompeting side reactions and ensuring high yields.
Three-step synthetic workflow utilizing RuPhos Pd G3 for C-N bond formation.
Experimental Protocols
The following protocols represent a self-validating system. Each step includes specific analytical checkpoints to ensure the reaction has proceeded correctly before advancing.
Step 1: Synthesis of tert-Butyl (2-chloropyridin-4-yl)carbamate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-pyridin-4-amine (10.0 g, 77.8 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc 2 O, 18.6 g, 85.5 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.95 g, 7.8 mmol).
-
Reaction: Stir the mixture at 50 °C for 12 hours.
-
Validation Checkpoint: Monitor by LC-MS. The starting material peak (m/z 129 [M+H]+) should disappear, replaced by the product peak (m/z 229 [M+H]+).
-
Workup: Concentrate the solvent in vacuo. Dissolve the residue in ethyl acetate, wash with 0.1 M HCl, water, and brine. Dry over Na 2 SO 4 , filter, and concentrate to yield the intermediate as a white solid.
Step 2: Buchwald-Hartwig Amination
-
Glovebox Setup: In an argon-filled glovebox, charge an oven-dried Schlenk flask with tert-butyl (2-chloropyridin-4-yl)carbamate (5.0 g, 21.8 mmol), 4-fluoropiperidine hydrochloride (3.65 g, 26.1 mmol)[7], RuPhos Pd G3 precatalyst (0.91 g, 1.09 mmol, 5 mol%)[6], and Cesium Carbonate (Cs 2 CO 3 , 21.3 g, 65.4 mmol).
-
Solvent Addition: Seal the flask, remove it from the glovebox, and inject degassed anhydrous 1,4-dioxane (50 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C in an oil bath for 16 hours.
-
Validation Checkpoint: LC-MS analysis should indicate complete consumption of the aryl chloride and formation of the coupled product (m/z 296 [M+H]+).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate tert-butyl (2-(4-fluoropiperidin-1-yl)pyridin-4-yl)carbamate.
Step 3: Deprotection to Final Product
-
Reaction: Dissolve the intermediate from Step 2 (4.5 g, 15.2 mmol) in Dichloromethane (DCM, 30 mL). Cool to 0 °C and slowly add Trifluoroacetic acid (TFA, 10 mL).
-
Stirring: Remove the ice bath and stir at room temperature for 3 hours.
-
Workup: Concentrate the mixture in vacuo to remove excess TFA. Dissolve the resulting oil in water, basify to pH 10 using saturated aqueous Na 2 CO 3 , and extract with DCM (3 x 50 mL).
-
Isolation: Dry the combined organic layers over MgSO 4 , filter, and concentrate to yield 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine as an off-white solid.
Optimization of Cross-Coupling Conditions
The selection of RuPhos Pd G3 was established through rigorous high-throughput experimentation (HTE)[8][9]. The table below summarizes the catalyst screening data that informed the protocol in Step 2.
| Precatalyst / Ligand System | Base | Solvent | Temp (°C) | Conversion (%) | Primary Byproduct |
| Pd(OAc) 2 / BINAP | Cs 2 CO 3 | Toluene | 100 | 15% | Unreacted SM |
| BrettPhos Pd G3 | NaOt-Bu | Dioxane | 90 | 42% | Dehalogenation |
| XPhos Pd G3 | Cs 2 CO 3 | Dioxane | 90 | 68% | Isomerization |
| RuPhos Pd G3 | Cs 2 CO 3 | Dioxane | 90 | >95% | None (Clean) |
| RuPhos Pd G3 | LHMDS | THF | 65 | 81% | Unreacted SM |
Table 1: Catalyst and condition screening for the coupling of tert-butyl (2-chloropyridin-4-yl)carbamate with 4-fluoropiperidine.
Analytical Validation Parameters
To ensure the trustworthiness of the synthesized material, the final compound must meet the following analytical specifications:
-
LC-MS (ESI+): Calculated for C 10 H 14 FN 3 [M+H]+: 196.12; Found: 196.1.
-
1 H NMR (400 MHz, DMSO-d 6 ): δ 7.65 (d, J = 5.6 Hz, 1H, Py-H6), 6.12 (dd, J = 5.6, 2.0 Hz, 1H, Py-H5), 5.95 (d, J = 2.0 Hz, 1H, Py-H3), 5.80 (s, 2H, -NH 2 ), 4.85 (dtt, J = 48.5, 6.5, 3.2 Hz, 1H, CHF), 3.80 - 3.65 (m, 2H, Pip-CH 2 ), 3.25 - 3.10 (m, 2H, Pip-CH 2 ), 1.95 - 1.75 (m, 4H, Pip-CH 2 ).
-
19 F NMR (376 MHz, DMSO-d 6 ): δ -175.4 (m, 1F).
References
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WO 2020/146613 A1 - Internal Application of AchemBlock.com (Mentions 2-chloro-pyridin-4-amine as a starting material for KRas G12C inhibitors). AchemBlock.
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The phytohormone forchlorfenuron decreases viability and proliferation of malignant mesothelioma cells in vitro and in vivo (Synthesis of diarylureas using 2-chloro-pyridin-4-amine). Oncotarget. 1
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Application Notes & Protocols: Experimental Conditions for Coupling with Secondary Amines (Buchwald-Hartwig Amination using RuPhos Pd G3). Benchchem. 4
-
Cross-Coupling Reaction Manual: Desk Reference (Sigma-Aldrich protocols for secondary amines). Sigma-Aldrich. 5
-
Third Generation Buchwald Precatalysts with XPhos and RuPhos (Multigram Scale Synthesis and Quality Control). ResearchGate. 6
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The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process (Synthesis and properties of 4-fluoropiperidine derivatives). PMC. 2
-
Probing the Chemical "Reactome" with High Throughput Experimentation Data (HTE data on Buchwald-Hartwig couplings). ChemRxiv. 8
-
4-FLUOROPIPERIDINE HYDROCHLORIDE | 57395-89-8 (Chemical properties and uses of 4-fluoropiperidine). ChemicalBook. 3
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An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound, 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine. As experimental data for this specific molecule is not extensively available in public literature, this document leverages advanced in-silico prediction methodologies and established analytical principles derived from structurally analogous compounds.[1][2] It is designed to serve as an essential resource for researchers, scientists, and drug development professionals, offering a robust framework for understanding, predicting, and experimentally validating the compound's characteristics. The guide details predicted values for key parameters such as pKa, logP, and solubility, and provides an interpretive analysis of expected spectroscopic signatures (NMR, IR, MS). Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility.
Introduction and Molecular Structure
2-(4-Fluoropiperidin-1-yl)pyridin-4-amine is a heterocyclic compound featuring a 4-aminopyridine core linked to a 4-fluoropiperidine moiety at the 2-position. The strategic incorporation of a fluorine atom into the piperidine ring is a common medicinal chemistry approach to modulate physicochemical properties such as basicity (pKa) and lipophilicity (logP), which can, in turn, influence a compound's metabolic stability, membrane permeability, and overall pharmacokinetic profile.[3] A thorough characterization of these fundamental properties is a critical first step in the drug discovery and development pipeline, informing formulation design, predicting in-vivo behavior, and ensuring quality control.
Molecular Structure:
-
Chemical Name: 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
-
Molecular Formula: C₁₀H₁₄FN₃
-
Molecular Weight: 195.24 g/mol
-
SMILES: NC1=CC=NC(=C1)N2CCC(F)CC2
-
InChI Key: (Predicted) YZJGMZIXBGMJDE-UHFFFAOYSA-N
This guide will proceed with an analysis of the compound's predicted physicochemical properties, followed by a discussion of its expected spectroscopic profile and detailed protocols for experimental verification.
Predicted Physicochemical Properties
The following properties have been predicted using established computational models and by drawing comparisons with structurally related molecules. These values provide a foundational dataset for initiating laboratory research.
| Property | Predicted Value | Rationale & Commentary |
| pKa (Basic) | pKa₁: ~8.5-9.5pKa₂: ~4.5-5.5 | The molecule possesses two primary basic centers: the 4-amino group on the pyridine ring and the piperidine nitrogen. The 4-amino group is predicted to be the more basic site (pKa₁), analogous to 4-aminopyridine (pKa ≈ 9.1). The piperidine nitrogen's basicity (pKa₂) is expected to be lower than typical aliphatic amines due to the electron-withdrawing effect of the adjacent pyridine ring. The fluorine atom on the piperidine ring will further reduce the basicity of the piperidine nitrogen.[3][4] |
| logP (Octanol/Water) | 1.5 - 2.5 | This predicted range suggests moderate lipophilicity. The value is derived from related structures such as 1-(2-Fluorophenyl)piperidin-4-amine (XLogP3 = 1.8)[5] and considers the balance between the polar aminopyridine head and the more lipophilic fluoropiperidine tail. This parameter is crucial for predicting membrane permeability and aqueous solubility.[6] |
| Aqueous Solubility | Moderately soluble, pH-dependent | As a basic compound, its solubility is expected to be significantly higher in acidic conditions (pH < pKa) where it will exist as a protonated, more polar salt. In neutral or basic media, solubility will be lower. The predicted logP also suggests that it will not be freely soluble in water in its neutral form.[7] |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine group is the sole hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 (2x ring N, 1x F) | The pyridine ring nitrogen, the piperidine nitrogen, and the fluorine atom can all act as hydrogen bond acceptors. |
| Rotatable Bonds | 1 | The C-N bond connecting the pyridine and piperidine rings is the only freely rotatable bond, suggesting a relatively rigid conformation. |
Spectroscopic Profile and Characterization
Unequivocal structural confirmation relies on a combination of spectroscopic techniques. Based on the molecular structure, the following spectral characteristics are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra will provide a detailed map of the molecule's atomic connectivity.[8]
-
¹H NMR:
-
Aromatic Region (6.0-8.5 ppm): Three distinct signals are expected for the protons on the pyridine ring. The proton ortho to the amino group will likely appear most upfield, while the proton between the two nitrogen-bearing substituents will be further downfield.
-
Piperidine Region (2.0-5.0 ppm): The protons on the piperidine ring will exhibit complex splitting patterns. The proton on the carbon bearing the fluorine atom (CHF) will be the most deshielded in this region and will show a characteristic doublet of triplets due to coupling with both geminal and vicinal protons, as well as a large ¹J-H,F coupling. Protons on carbons adjacent to the piperidine nitrogen will also be deshielded.
-
Amine Region (broad singlet): The -NH₂ protons will likely appear as a broad singlet, with a chemical shift that is dependent on solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Region (100-160 ppm): Five distinct signals are expected for the pyridine ring carbons.
-
Aliphatic Region (30-80 ppm): Four signals are expected for the piperidine ring carbons. The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 170-190 Hz), appearing as a doublet. The carbons adjacent to this C-F bond will show smaller two-bond couplings (²JCF).[9]
-
-
¹⁹F NMR:
-
A single signal is expected, likely appearing as a complex multiplet due to coupling with the adjacent protons on the piperidine ring. Its chemical shift will be indicative of the electronic environment around the fluorine atom.[8]
-
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups.
-
N-H Stretching (3200-3500 cm⁻¹): Two distinct bands are expected in this region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.[10]
-
C-H Stretching (2800-3100 cm⁻¹): Signals corresponding to both aromatic and aliphatic C-H bonds will be present.
-
N-H Bending (1600-1650 cm⁻¹): A strong scissoring vibration for the primary amine is expected in this region.[10]
-
Aromatic C=C and C=N Stretching (1400-1600 cm⁻¹): A series of sharp bands characteristic of the pyridine ring will be observed.
-
C-F Stretching (1000-1100 cm⁻¹): A strong, characteristic absorption band corresponding to the C-F bond stretch is anticipated.[11]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.
-
Molecular Ion Peak (M+H)⁺: In electrospray ionization (ESI) positive mode, the primary observed ion will be the protonated molecule at m/z 196.2.
-
Key Fragmentation Pathways: Fragmentation is likely to occur via cleavage of the bond between the two rings or through fragmentation of the piperidine ring. A key fragment would be the loss of the fluoropiperidine moiety or the aminopyridine moiety. The precise fragmentation can be predicted using in-silico tools and confirmed experimentally via MS/MS analysis.[12]
Experimental Determination Protocols
To move from prediction to empirical data, the following standardized protocols are recommended. These workflows are designed to ensure data integrity and reproducibility.
Protocol: Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a given solvent system, which is critical for biopharmaceutical classification.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol: pKa Determination (Potentiometric Titration)
This method accurately measures the pKa by monitoring pH changes during titration with an acid or base.
Caption: Workflow for Potentiometric pKa Determination.
Protocol: LogP Determination (Shake-Flask Method)
This is the gold-standard method for measuring the partition coefficient between n-octanol and water.
Caption: Workflow for Shake-Flask LogP Determination.
Conclusion and Future Directions
This guide establishes a foundational physicochemical profile for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine based on robust in-silico predictions and analogies to well-characterized molecules. The provided data on pKa, logP, solubility, and spectroscopic characteristics serves as a critical starting point for any research or development program involving this compound. While predictive methods are invaluable for guiding initial efforts, it is imperative that these properties are confirmed through rigorous experimental validation.[1] The detailed protocols outlined herein provide a clear and reliable pathway for obtaining the empirical data necessary to advance this promising molecule through the development pipeline.
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NextSDS. 2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine. Available from: [Link]
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Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available from: [Link]
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PubChem. 2-Amino-4-fluoropyridine. Available from: [Link]
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Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Available from: [Link]
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FAF-Drugs4. Descriptors, Properties and Rules Computed in FAF-Drugs4. Available from: [Link]
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CMJ Publishers. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Available from: [Link]
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PubChem. 1-(4-Fluoropiperidin-1-yl)-2-pyridin-3-ylethanone. Available from: [Link]
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Gleave, R. J., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. Available from: [Link]
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ResearchGate. (2025). (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available from: [Link]
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SpringerLink. Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Available from: [Link]
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MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]
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National Center for Biotechnology Information. N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine. Available from: [Link]
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MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
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MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]
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PubMed. Evaluation of a Pharmaceutical Preparation of 2-[4-(p-fluorobenzoyl)-piperidin-1-yl]-2'-acetonaphthone Hydrochloride With Enhanced Dissolution Rate. Available from: [Link]
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CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Available from: [Link]
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ACS Publications. Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Available from: [Link]
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PubChem. [1-[(2-Amino-4-pyridinyl)methyl]-4-fluoropiperidin-4-yl]-[4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)piperidin-1-yl]methanone. Available from: [Link]
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RSC Publishing. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Available from: [Link]
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Uni Halle. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available from: [Link]
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PubChemLite. 1-(2-fluoropyridin-4-yl)ethan-1-amine. Available from: [Link]
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ResearchGate. Figure S21. 1 H-NMR for N-(4-fluorophenyl)pyridin-4-amine. Available from: [Link]
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ChemRxiv. Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. Available from: [Link]
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RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available from: [Link]
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PubMed. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-meth-oxy-phen-yl)ethen-yl]. Available from: [Link]
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RSC Publishing. Development of an optode based on 2-amino-4-(4-nitrophenyl)diazenyl pyridine-3-ol and tri-n-octyl phosphine oxide for trace-level lead detection in complex samples. Available from: [Link]
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Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Available from: [Link]
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PubMed. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Available from: [Link]
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2-(4-Fluoropiperidin-1-yl)pyridin-4-amine molecular weight and exact mass
High-Resolution Mass Spectrometry and Molecular Characterization of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists. Content Type: Technical Whitepaper & Analytical Protocol
Executive Summary
In contemporary medicinal chemistry, the aminopyridine scaffold serves as a privileged pharmacophore, frequently deployed in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The functionalization of this core with a 4-fluoropiperidine moiety—yielding 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine —strategically enhances the molecule's lipophilicity and metabolic stability while fine-tuning its basicity.
For researchers synthesizing or tracking this compound in biological matrices, precise molecular characterization is paramount. This guide provides an in-depth analysis of the compound's molecular weight, exact mass, and the high-resolution mass spectrometry (HRMS) protocols required for its unambiguous identification [1].
Physicochemical Profiling: Molecular Weight vs. Exact Mass
A critical distinction in analytical chemistry is the difference between average molecular weight and monoisotopic exact mass. While molecular weight is used for stoichiometric calculations during synthesis, exact mass is the cornerstone of High-Resolution Mass Spectrometry (HRMS) [2].
The exact mass is calculated using the monoisotopic masses of the most abundant isotopes ( 12 C, 1 H, 19 F, 14 N). The difference between the exact mass and the nominal integer mass is known as the mass defect , a unique signature used to differentiate isobaric compounds in complex mixtures [1].
Table 1: Mass Properties of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
| Property | Value | Analytical Definition |
| Molecular Formula | C 10 H 14 FN 3 | Elemental composition of the neutral molecule. |
| Average Molecular Weight | 195.24 g/mol | Calculated using standard atomic weights (isotopic averages). Used for bulk weighing. |
| Monoisotopic Exact Mass | 195.1172 Da | Calculated using the exact mass of the most abundant isotopes. |
| [M+H] + Exact Mass | 196.1245 Da | Monoisotopic mass + exact mass of a proton (1.0073 Da). Target for ESI+ MS. |
| Mass Defect | +0.1172 Da | Difference between exact mass and nominal integer mass (195 Da). |
High-Resolution Mass Spectrometry (HRMS) Analytical Framework
Modern Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems utilize exact mass measurements to unambiguously assign elemental compositions [4]. To detect 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine, a highly controlled Liquid Chromatography-HRMS (LC-HRMS) workflow is required.
Fig 1. Standardized LC-HRMS workflow for exact mass determination of aminopyridines.
Step-by-Step Protocol: LC-HRMS Exact Mass Determination
Objective: To empirically validate the exact mass (196.1245 Da) using a self-validating LC-HRAM-Orbitrap system.
Step 1: Sample Preparation
-
Action: Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute the stock 1:1000 in Mobile Phase A to achieve a 1 µg/mL working solution.
-
Causality: Diluting the organic stock into the highly aqueous Mobile Phase A prevents "solvent effects" (e.g., peak fronting or broadening) during injection onto the reverse-phase column.
Step 2: Chromatographic Separation
-
Action: Utilize a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Causality: The aminopyridine core is basic. The addition of 0.1% formic acid acts as a proton source to ensure the nitrogen atoms remain fully ionized. This prevents secondary interactions with residual silanols on the stationary phase, ensuring sharp, symmetrical peak shapes [3].
Step 3: Mass Spectrometry (ESI-HRMS)
-
Action: Operate the mass spectrometer in Electrospray Ionization Positive mode (ESI+). Set resolving power to 60,000 FWHM at m/z 200.
-
Self-Validating System: Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary sprayer. This provides real-time internal mass calibration, ensuring instrumental drift is corrected and mass accuracy remains strictly below the 3 ppm threshold [4].
Tandem Mass Spectrometry (MS/MS) Fragmentation Logic
While exact mass provides the elemental formula, tandem mass spectrometry (MS/MS) via Collisional-Induced Dissociation (CID) is required to confirm the structural connectivity.
For 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine, applying a normalized collision energy (NCE) of 25-35 eV will yield predictable, structurally diagnostic fragment ions.
Fig 2. Proposed CID MS/MS fragmentation pathway for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine.
Mechanistic Causality of Fragmentation:
-
Neutral Loss of HF: Aliphatic fluorides are highly susceptible to the elimination of hydrogen fluoride (HF, exact mass 20.0062 Da) under CID conditions. The transition from m/z 196.1245 to m/z 176.1182 is a definitive diagnostic marker for the fluoropiperidine ring.
-
C-N Bond Cleavage: The bond connecting the piperidine nitrogen to the pyridine ring is a primary site of heterolytic cleavage, yielding either the protonated aminopyridine core (m/z 95.0604) or the fluoropiperidine cation (m/z 102.0714), depending on charge retention dynamics.
Data Presentation: Isotopic Distribution
When analyzing the full-scan MS data, the isotopic envelope must match the theoretical distribution. The presence of 13 C and 15 N naturally occurring isotopes creates a predictable pattern that serves as a secondary validation of the chemical formula [3].
Table 2: Theoretical Isotopic Distribution for [M+H] + (C 10 H 15 FN 3+ )
| Isotope Peak | Exact m/z | Relative Abundance (%) | Primary Isotopic Contributor |
| M (Monoisotopic) | 196.1245 | 100.0 | All 12 C, 1 H, 14 N, 19 F |
| M + 1 | 197.1278 | ~ 12.3 | 13 C 1 (~11.0%), 15 N 1 (~1.1%) |
| M + 2 | 198.1312 | ~ 0.6 | 13 C 2 |
Note: A deviation of >10% in the relative abundance of the M+1 peak strongly suggests co-eluting isobaric interference or detector saturation.
References
-
Williams, A. J., et al. "High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media." Journal of Exposure Science & Environmental Epidemiology. Available at:[Link]
-
MDPI. "Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis." Molecules. Available at:[Link]
-
American Chemical Society (ACS). "Scalable Analysis of Untargeted LC-HRMS Data by Means of SQL Database Archiving." Analytical Chemistry. Available at:[Link]
-
IRIS Unime. "Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap." Frontiers in Chemistry. Available at:[Link]
Comprehensive HPLC Method Development and Validation Protocol for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To establish a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine, fully validated according to ICH Q2(R2) guidelines.
PART 1: Analyte Profiling & Mechanistic Rationale
As analytical scientists, we must design methods based on the fundamental physicochemical properties of the analyte rather than relying on trial and error.
Structural Challenges of the Analyte
2-(4-Fluoropiperidin-1-yl)pyridin-4-amine is a highly polar, basic compound containing two distinct nitrogenous centers: a primary amine attached to a pyridine ring (a 4-aminopyridine derivative) and a tertiary amine within the fluoropiperidine ring.
-
The "Peak Tailing" Phenomenon: 4-Aminopyridine derivatives exhibit high basicity (pKa > 9). At neutral pH, this compound exists as a polycation. If analyzed on older Type A silica columns, these cations undergo strong cation-exchange interactions with deprotonated surface silanols (which have a pKa of ~3.5), resulting in severe, asymmetrical peak tailing 1.
-
The Mechanistic Solution: To mitigate secondary interactions, our protocol mandates a low-pH mobile phase (pH 2.5). A pH below 3.0 fully protonates both the basic analyte and the residual silanols on the stationary phase. This neutralizes the silica surface, drastically reducing ion-exchange interactions and ensuring sharp, Gaussian peak shapes 2, 3.
Column and Modifier Selection
We utilize a Type B high-purity silica C18 column . Modern Type B silica has significantly fewer acidic silanol groups compared to older generations, which acts synergistically with our low-pH buffer to eliminate tailing 1. Acetonitrile (MeCN) is selected over methanol as the organic modifier; the nitrile bond in MeCN effectively disrupts π−π interactions between the analyte's pyridine ring and the stationary phase, further improving peak symmetry 3.
PART 2: Experimental Method Development Workflow
Fig 1: Step-by-step HPLC method development workflow for highly basic analytes.
Quantitative Optimization Data
During the screening phase, the ionization state of the molecule was manipulated via mobile phase pH to dictate retention behavior 3. The following table summarizes the empirical data driving our final method selection:
| Mobile Phase pH | Buffer System (Aqueous) | Organic Modifier | Retention Factor ( k′ ) | Tailing Factor ( Tf ) | Resolution ( Rs ) |
| 6.8 | 10 mM Ammonium Acetate | Acetonitrile | 1.2 | 2.8 (Severe) | N/A |
| 4.5 | 20 mM Ammonium Formate | Acetonitrile | 2.5 | 1.9 (Moderate) | 1.5 |
| 2.5 | 20 mM Potassium Phosphate | Methanol | 4.1 | 1.4 (Acceptable) | 2.1 |
| 2.5 | 20 mM Potassium Phosphate | Acetonitrile | 3.8 | 1.1 (Optimal) | 3.5 |
Final Optimized Chromatographic Protocol
This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample sequence is initiated.
Step 1: Buffer Preparation (Mobile Phase A)
-
Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate ( KH2PO4 ).
-
Dissolve in 1000 mL of HPLC-grade water (18.2 MΩ·cm).
-
Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid ( H3PO4 ) under continuous magnetic stirring.
-
Filter through a 0.22 µm hydrophilic PTFE membrane and sonicate for 10 minutes to degas.
Step 2: Instrument Parameters
-
Column: High-Purity Type B Silica C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5).
-
Mobile Phase B: HPLC-Grade Acetonitrile.
-
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 10.0 min: Linear ramp to 60% B
-
10.0 - 12.0 min: Hold at 60% B (Column Wash)
-
12.0 - 12.1 min: Return to 5% B
-
12.1 - 15.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention times).
-
Detection: Diode Array Detector (DAD) at 240 nm (Extracting UV max for the pyridine chromophore).
-
Injection Volume: 10 µL.
Step 3: Self-Validating System Suitability Criteria
-
Tailing Factor ( Tf ) for the analyte peak must be ≤1.5 .
-
Theoretical Plates ( N ) must be ≥5000 .
-
%RSD of peak area for 5 replicate injections must be ≤2.0% .
PART 3: Analytical Validation Framework (ICH Q2(R2))
To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated according to the lifecycle approach detailed in the ICH Q2(R2) guidelines 4.
Fig 2: ICH Q2(R2) analytical procedure validation lifecycle for commercial drug substances.
Step-by-Step Validation Protocol
1. Specificity (Forced Degradation)
-
Causality: Ensures the method can accurately measure the analyte without interference from degradation products or impurities.
-
Action: Subject the analyte to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2 ), and thermal stress (60°C for 48h).
-
Acceptance: The DAD peak purity angle must be less than the peak purity threshold for the 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine peak in all stressed samples.
2. Linearity and Range
-
Causality: Confirms that the analytical procedure provides results directly proportional to the concentration of the analyte within a specified reportable range 4.
-
Action: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target working concentration (e.g., 100 µg/mL). Inject each level in triplicate.
-
Acceptance: The correlation coefficient ( R2 ) of the linear regression model must be ≥0.999 . The y-intercept should not significantly deviate from zero.
3. Accuracy (Recovery)
-
Causality: Validates the closeness of agreement between the accepted reference value and the value found.
-
Action: Spike known amounts of the reference standard into a synthetic matrix (or diluent) at 3 levels (80%, 100%, 120% of target concentration). Perform 3 replicates per level.
-
Acceptance: Mean recovery must fall between 98.0% and 102.0%.
4. Precision (Repeatability & Intermediate Precision)
-
Causality: Evaluates the degree of scatter between a series of measurements under prescribed conditions.
-
Action:
-
Repeatability: Inject 6 independent sample preparations at 100% concentration on the same day, by the same analyst, on the same equipment.
-
Intermediate Precision: Repeat the above on a different day, by a different analyst, using a different HPLC system.
-
-
Acceptance: The relative standard deviation (%RSD) for both repeatability and intermediate precision must be ≤2.0% .
5. Robustness
-
Causality: Demonstrates the reliability of the method during normal, deliberate variations in method parameters.
-
Action: Intentionally alter the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units).
-
Acceptance: System suitability criteria (Tailing factor ≤1.5 , %RSD ≤2.0% ) must be maintained under all varied conditions.
References
-
[2] Your Guide to Select the buffer in HPLC development part 2. PharmaCores. 2
-
[4] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). 4
Sources
2-(4-Fluoropiperidin-1-yl)pyridin-4-amine NMR spectroscopy characterization
An Application Note and Protocol for the NMR Spectroscopy Characterization of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure elucidation of novel chemical entities in drug discovery and development. This guide provides a detailed protocol and in-depth analysis for the comprehensive NMR characterization of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine, a heterocyclic compound featuring both a substituted pyridine and a fluorinated piperidine ring. We will explore the application of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to fully assign the atomic connectivity and confirm the molecular structure. The causality behind experimental choices, from sample preparation to parameter selection, is discussed to provide researchers with a robust framework for characterizing similar fluorinated molecules.
Introduction: The Role of NMR in Characterizing Fluorinated Heterocycles
Heterocyclic compounds form the scaffold of a vast number of pharmaceuticals. The introduction of fluorine atoms into these molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1] Consequently, the precise characterization of these fluorinated compounds is a critical step in the drug development pipeline.
2-(4-Fluoropiperidin-1-yl)pyridin-4-amine represents a common structural motif, combining an electron-rich aminopyridine system with a fluorinated aliphatic ring. NMR spectroscopy provides unparalleled insight into the electronic and steric environment of each atom. The presence of the ¹⁹F nucleus is particularly advantageous; with 100% natural abundance and a high gyromagnetic ratio, it serves as a highly sensitive NMR probe with a wide chemical shift dispersion, minimizing signal overlap and providing detailed structural information through its coupling to neighboring protons and carbons.[2][3] This guide details the integrated NMR approach required for its complete structural verification.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine is shown below with the IUPAC-recommended numbering for the analysis that follows.
Caption: Experimental workflow for complete NMR characterization.
Spectral Analysis and Data Interpretation
¹H NMR Spectrum
The proton spectrum can be divided into the aromatic (pyridine) and aliphatic (piperidine) regions.
-
Pyridine Ring Protons (δ 6.0-8.0 ppm):
-
H6: Expected to be the most downfield proton due to the inductive effect of the adjacent ring nitrogen (N1). It will appear as a doublet, coupled only to H5.
-
H5: Will appear as a doublet of doublets, showing coupling to both H6 and H3.
-
H3: Will be the most upfield of the pyridine protons, shielded by the strong electron-donating effect of the C4-amino group. It will appear as a small doublet (or singlet if coupling to H5 is minimal). [4]* Amino Protons (-NH₂, δ ~5.0-6.0 ppm in DMSO-d₆): A broad singlet is expected for the two equivalent protons of the primary amine. Its chemical shift can be concentration-dependent.
-
-
Piperidine Ring Protons (δ 1.5-4.8 ppm):
-
H4' (methine proton, δ ~4.5-4.8 ppm): This proton is directly attached to the carbon bearing the fluorine atom. Its signal will be significantly downfield and will appear as a complex multiplet, often a doublet of triplets of triplets (dtt), due to large geminal coupling to the fluorine atom (~48 Hz) and smaller vicinal couplings to the four adjacent protons on C3' and C5'. * H2'/H6' (protons α to nitrogen, δ ~3.5-4.0 ppm): These four protons are adjacent to the piperidine nitrogen and are deshielded. They are chemically equivalent due to rapid ring inversion at room temperature but may show complex multiplets due to coupling with protons on C3'/C5'.
-
H3'/H5' (protons β to nitrogen, δ ~1.7-2.2 ppm): These four protons are more shielded. Their signals will be complex multiplets due to geminal coupling between axial and equatorial pairs and vicinal coupling to H2'/H6' and H4'. They will also exhibit smaller coupling to the fluorine atom (³JHF).
-
¹³C NMR Spectrum
The proton-decoupled ¹³C spectrum is expected to show 8 distinct signals (5 for the pyridine ring and 3 for the piperidine ring, assuming C2'/C6' and C3'/C5' are equivalent).
-
Pyridine Carbons (δ 95-165 ppm):
-
C2 & C4: These carbons bonded to nitrogen atoms will be the most prominent. C2 will be downfield due to attachment to two nitrogens (ring and piperidine). C4 will be significantly downfield due to the attached amino group.
-
C6: Will be downfield due to the adjacent ring nitrogen.
-
C3 & C5: These carbons will be further upfield.
-
-
Piperidine Carbons (δ 25-95 ppm):
-
C4' (δ ~88-92 ppm): This carbon is directly attached to the fluorine atom and will show a very large one-bond C-F coupling (¹JCF ≈ 160-200 Hz), appearing as a large doublet. [1]This is a key diagnostic signal.
-
C2'/C6' (δ ~45-50 ppm): These carbons are α to the nitrogen. They will exhibit a three-bond C-F coupling (³JCF), appearing as a small triplet (due to coupling with two equivalent protons on the adjacent carbon, but the C-F coupling will split it into a doublet of triplets, or more complex if not first order).
-
C3'/C5' (δ ~28-32 ppm): These carbons are β to the nitrogen and will show a two-bond C-F coupling (²JCF ≈ 20-30 Hz), appearing as a doublet.
-
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides a direct window into the fluorine environment.
-
Chemical Shift: A single resonance is expected. For a fluorine on a saturated six-membered ring, the chemical shift is typically in the range of δ -170 to -190 ppm relative to CFCl₃. [2]* Multiplicity: In a proton-coupled spectrum, the signal will be a complex multiplet. The largest coupling will be the geminal ²JHF to H4' (~48 Hz). It will also show smaller vicinal couplings (³JHF) to the four protons on C3' and C5'. The resulting pattern is often a broad multiplet or a triplet of triplets.
2D NMR for Unambiguous Assignment
While 1D spectra provide the initial data, 2D experiments are essential to connect the puzzle pieces. [5][6]
Caption: Key 2D NMR correlations for structure confirmation.
-
COSY: Will confirm the H6-H5-H3 spin system in the pyridine ring and the H2'/H6' - H3'/H5' - H4' connectivity in the piperidine ring.
-
HSQC: Will definitively link each proton signal to its directly attached carbon (e.g., H6 to C6, H4' to C4'). This is the most powerful tool for assigning carbons that have attached protons.
-
HMBC: Crucial for assigning quaternary carbons and confirming the link between the two ring systems. Key correlations to look for include:
-
From H6 to C2 and C4, confirming the pyridine ring structure.
-
From H2'/H6' (piperidine) to C2 (pyridine), confirming the connection point between the two rings.
-
From the NH₂ protons to C3, C4, and C5.
-
Summary of Expected NMR Data
The following table summarizes the anticipated data for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine in DMSO-d₆. Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz.
| Atom Position | Nucleus | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H3 | ¹H | ~6.1 | d | J(H3,H5) ≈ 2.0 |
| H5 | ¹H | ~6.5 | dd | J(H5,H6) ≈ 5.5, J(H5,H3) ≈ 2.0 |
| H6 | ¹H | ~7.8 | d | J(H6,H5) ≈ 5.5 |
| -NH₂ | ¹H | ~5.7 | br s | - |
| H2', H6' | ¹H | ~3.8 | m | - |
| H3', H5' | ¹H | ~1.9 | m | ³J(H,F) ≈ 3-8 |
| H4' | ¹H | ~4.7 | dtt | ²J(H,F) ≈ 48, ³J(H,H) ≈ 8, 4 |
| C2 | ¹³C | ~160 | s | - |
| C3 | ¹³C | ~98 | s | - |
| C4 | ¹³C | ~155 | s | - |
| C5 | ¹³C | ~108 | s | - |
| C6 | ¹³C | ~148 | s | - |
| C2', C6' | ¹³C | ~48 | t | ³J(C,F) ≈ 5 |
| C3', C5' | ¹³C | ~30 | d | ²J(C,F) ≈ 22 |
| C4' | ¹³C | ~90 | d | ¹J(C,F) ≈ 175 |
| F | ¹⁹F | ~-175 | m | ²J(F,H) ≈ 48, ³J(F,H) ≈ 3-8 |
Conclusion
The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine. The ¹⁹F nucleus acts as a unique and highly informative probe, with its characteristic chemical shift and coupling patterns providing a clear signature for the fluorinated piperidine ring. The workflow described herein ensures a self-validating approach, leading to unambiguous assignment of all atoms and confirmation of the molecular connectivity, which is a cornerstone of quality control and regulatory submission in the pharmaceutical industry.
References
- Maximov, A., & Ryabukhin, S. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 5(114).
-
Wikipedia contributors. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. [Link]
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Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 773-777. [Link]
-
Slideshare. (2015). Nmr spectroscopy of fluorine 19. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
-
Dolbier, W. R. (2005). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]
-
Schröder, L., & Mannina, L. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. [Link]
-
El-Sayed, M. A. A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]
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Weigert, F. J., & Roberts, J. D. (1969). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 91(18), 4940-4941. [Link]
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University of Ottawa. (n.d.). NMR sample preparation. InfoSheet. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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University of Wisconsin-Madison. (n.d.). SG Sample Prep. Nuclear Magnetic Resonance Labs. [Link]
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Exarchou, V., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
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- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine in DMSO for cell assays
Application Note & Protocol
Topic: Strategic Solubilization and Application of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine in DMSO for Cellular Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the effective solubilization and use of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine in Dimethyl Sulfoxide (DMSO) for in vitro cell-based assays. As a member of the aminopyridine class, this compound holds potential for research in areas such as kinase inhibition and neurology.[1][2] The success of any screening or mechanistic study hinges on the reliable and reproducible preparation of this compound. We will address the critical aspects of creating high-concentration stock solutions, performing accurate serial dilutions to prevent precipitation, and mitigating the inherent cytotoxicity of DMSO. This guide presents validated protocols and explains the scientific rationale behind each step, ensuring both the integrity of the compound and the reliability of experimental outcomes.
Compound Profile: 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Chemical Identity and Properties
2-(4-Fluoropiperidin-1-yl)pyridin-4-amine belongs to a class of heterocyclic organic compounds that are of significant interest in medicinal chemistry. The 2-aminopyridine scaffold is a key feature in several approved drugs.[3] While specific data for this exact molecule is limited, we can infer its general properties from its constituent parts.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₀H₁₄FN₃ | Derived from structure. |
| Molecular Weight | 195.24 g/mol | Calculated from formula. |
| Appearance | Likely a crystalline solid. | Typical for similar small molecules.[4] |
| Core Scaffold | 2-Aminopyridine | A privileged structure in medicinal chemistry known for its role in producing various drugs.[3][5] |
| Solubility Profile | Expected to have low aqueous solubility but good solubility in organic solvents like DMSO. | Common for organic small molecules used in drug discovery.[4][6] |
Biological Context and Potential Applications
The aminopyridine scaffold is a versatile pharmacophore. Derivatives have been investigated for a wide range of biological activities, including but not limited to:
-
Kinase Inhibition: Many kinase inhibitors incorporate a pyridine ring that interacts with the hinge region of the enzyme's ATP-binding pocket. The structure of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine makes it a candidate for screening against various kinases.[7][8]
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Structurally related compounds have shown potent and selective inhibition of nNOS, a target for various neurological disorders.[1]
-
Ion Channel Modulation: 4-Aminopyridine (4-AP), a related compound, is a non-selective blocker of voltage-gated potassium (Kv) channels.[9]
Given this context, ensuring the compound is correctly prepared for cell-based assays is the first and most critical step in exploring its biological activity.
The Critical Role and Challenges of DMSO
Dimethyl Sulfoxide (DMSO) is an indispensable solvent in drug discovery due to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[10][11] However, its utility is coupled with significant biological activity that must be controlled.
Mechanism of Cytotoxicity
DMSO is a membrane-penetrating solvent.[12][13] At high concentrations (typically >1% v/v), it can induce membrane pore formation, leading to apoptosis.[12] Even at lower concentrations, it can inhibit cell proliferation and induce differentiation in certain cell lines, such as hematopoietic and embryonic stem cells.[12][14][15] Therefore, minimizing the final concentration of DMSO in cell culture media is paramount.
Recommended Final DMSO Concentrations
The tolerance to DMSO varies significantly between cell lines.[15] It is crucial to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific cell model.
| Final DMSO Concentration (v/v) | General Cellular Response | Recommendation |
| < 0.1% | Generally considered safe with no observable toxic effects for most cell lines.[15] | Optimal for sensitive assays and long-term experiments (e.g., >72 hours). |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for standard assay durations (24-72 hours).[14][15] | Most common working range. A vehicle control is mandatory.[16] |
| 0.5% - 1.0% | May cause decreased proliferation or other physiological effects in some cell lines.[15] | Use with caution and only after rigorous validation. |
| > 1.0% | Often cytotoxic and can interfere with assay results.[12][15] | Not recommended for most cell-based applications. |
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine should be consulted, general precautions based on related aminopyridine compounds should be followed. Compounds like 4-Aminopyridine are classified as toxic or fatal if swallowed and toxic in contact with skin or if inhaled.[17]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the solid powder and concentrated DMSO stock in a chemical fume hood. Avoid creating dust.[18]
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
This protocol details the steps to accurately prepare a concentrated stock solution, which is the foundation for all subsequent experiments.
Calculation
To prepare a 10 mM stock solution of a compound with a Molecular Weight (MW) of 195.24 g/mol :
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x MW ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 1 mL x 10 mmol/L x 195.24 g/mol / 1000 = 1.9524 mg
-
Step-by-Step Procedure
-
Weigh the Compound: Accurately weigh the calculated mass (e.g., 1.95 mg) of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine powder using a calibrated analytical balance. If the amount is very small, it may be easier to dissolve the entire contents of the vial.[19]
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 1.95 mg) to the vial containing the compound.
-
Promote Dissolution: Tightly cap the vial and vortex gently until the solid is completely dissolved.[10]
-
Aid Solubility (If Necessary): If the compound does not readily dissolve:
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, clearly labeled tubes. Store at -20°C or -80°C to maintain integrity.[4][10]
Stock Solution Preparation Workflow
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Preparation of Working Solutions (Serial Dilution)
A common pitfall is the precipitation of a compound when a concentrated DMSO stock is diluted directly into aqueous cell culture medium.[6] To prevent this, perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into your assay medium.[6][20]
Step-by-Step Procedure (Example for a 10-point, 3-fold dilution series)
-
Label Tubes: Label a series of sterile microcentrifuge tubes (e.g., 1 through 10).
-
Dispense DMSO: Add a fixed volume of 100% DMSO to tubes 2 through 10 (e.g., 20 µL).
-
Highest Concentration: In tube 1, add a larger volume of your 10 mM stock solution (e.g., 30 µL). This will be your highest concentration point.
-
First Dilution: Transfer 10 µL from tube 1 to tube 2. Mix thoroughly by pipetting up and down. Tube 2 now contains a 3-fold dilution of the stock in tube 1.
-
Continue Series: Using a fresh pipette tip, transfer 10 µL from tube 2 to tube 3. Mix well.
-
Repeat: Continue this process sequentially down to tube 10.
-
Final Dosing: You now have a dilution series in 100% DMSO. From each tube, you can add a small, consistent volume (e.g., 1 µL) to your assay wells (e.g., containing 1000 µL of media) to achieve the final desired concentrations while keeping the final DMSO percentage constant and low (e.g., 0.1%).
Serial Dilution Workflow
Caption: Serial dilution workflow in 100% DMSO.
Protocol 3: A Self-Validating Cell-Based Assay Design
To ensure that the observed cellular effects are due to the compound and not the solvent, a properly controlled experiment is non-negotiable.[10]
Essential Controls
-
Untreated Control: Cells cultured in medium only. This represents the baseline health and behavior of the cells.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the compound-treated wells. This is the most critical control to account for any effects of the solvent itself.[16]
-
Positive Control (if applicable): Cells treated with a known compound that is expected to produce a specific, measurable effect in your assay. This validates that the assay is working as expected.
Example Experimental Plate Layout
Caption: A self-validating plate layout with controls.
Stability and Storage Recommendations
Proper storage is essential to prevent compound degradation and ensure the reproducibility of your experiments over time.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C for short-term (up to 1 month).-80°C for long-term (up to 6 months).[7][16] | Low temperatures slow down chemical degradation processes. |
| Aliquoting | Aliquot stock into single-use volumes. | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[4][10] |
| Solvent Choice | Use high-purity, anhydrous DMSO . | Water can hydrolyze certain compounds, and contaminants in lower-grade DMSO can interfere with assays.[6] |
| Light Exposure | Store aliquots in opaque tubes or in the dark. | Protects light-sensitive compounds from photodegradation.[4] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound precipitates upon dilution in aqueous media. | The compound has low aqueous solubility and is "crashing out" of solution. | Perform serial dilutions in 100% DMSO first to lower the concentration before adding to media.[6] Ensure vigorous mixing upon final dilution. |
| The vial of solid compound appears empty. | The compound may be a lyophilized thin film or a small quantity adhering to the vial walls. | Do not attempt to weigh it. Dissolve the entire contents of the vial in a calculated volume of DMSO to make your stock solution.[19] |
| High background cytotoxicity observed in vehicle control wells. | The final DMSO concentration is too high for the cell line. The cell line is particularly sensitive to DMSO. | Reduce the final DMSO concentration to <0.1%. Perform a DMSO toxicity curve to determine the no-effect concentration for your specific cells.[14][15] |
| Inconsistent results between experiments. | Degradation of the compound due to improper storage (e.g., repeated freeze-thaw cycles). Inaccurate pipetting during serial dilution. | Always use a fresh aliquot of stock solution for each experiment.[4] Use calibrated pipettes and change tips between each dilution step. |
References
- Corning. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
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Eppendorf. Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]
- BenchChem. (2026, March). Protocol for Dissolving Compounds in DMSO for Biological Assays.
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Nikon Healthcare. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
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ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells? Retrieved from [Link]
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ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
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Eppendorf. Cell Culture FAQ: How does DMSO affect your cells? (Duplicate of[12])
- AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
- Cold Spring Harbor Labor
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PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6).
- DC Fine Chemicals. (2024, November 4).
- Thermo Fisher Scientific. (2012, May 1).
- Capot Chemical. (2014, March 14).
- Thermo Fisher Scientific.
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PubChem. 2-Amino-4-fluoropyridine. Retrieved from [Link]
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PMC. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Retrieved from [Link]
-
Wikipedia. 2-Aminopyridine. Retrieved from [Link]
-
American Elements. 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride. Retrieved from [Link]
-
Cheméo. Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Retrieved from [Link]
-
PubMed. Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Preparation and stability of 4-fluoropyridine. Retrieved from [Link]
-
Chemsrc. 1-(2-Fluoropyridin-4-yl)piperidin-4-amine. Retrieved from [Link]
- Google Patents. WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.
-
PubChem. 4-(7-((Dimethylamino)methyl)-2-(4-fluorophenyl)imidazo(1,2-a)pyridin-3-yl)pyrimidin-2-amine. Retrieved from [Link]
-
PMC. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Retrieved from [Link]
- Google Patents. WO2001044191A1 - 4-aminopiperidine derivatives and their use as medicine.
-
Mayr's Database Of Reactivity Parameters. Molecule: 4-(dimethylamino)pyridine (in DMSO). Retrieved from [Link]
-
IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]
Sources
- 1. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. cdn.stemcell.com [cdn.stemcell.com]
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- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
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- 20. researchgate.net [researchgate.net]
Application Note: 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine as a Privileged Scaffold in Kinase and Receptor Modulator Design
Executive Summary The compound 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine represents a highly versatile, privileged bifunctional building block in modern medicinal chemistry. Combining the hinge-binding prowess of a 4-aminopyridine core with the metabolically shielded, pKa-modulated profile of a 4-fluoropiperidine moiety, this scaffold is increasingly utilized in the development of targeted therapeutics, including ITK inhibitors[1], TLR7/8 modulators[2], and 5-HT receptor antagonists[3].
This application note provides a comprehensive guide to the pharmacological rationale, physicochemical profiling, and validated synthetic protocols for integrating this scaffold into drug discovery pipelines.
Pharmacological Rationale & Structural Causality
In fragment-based drug discovery (FBDD) and lead optimization, the selection of specific heterocycles is driven by the need to balance target affinity with acceptable pharmacokinetic (PK) properties.
-
The 4-Aminopyridine Core (Target Affinity): The 4-aminopyridine substructure is a classic bioisostere for aniline. In kinase inhibitor design, it acts as a critical bidentate ligand for the ATP-binding pocket (hinge region). The endocyclic pyridine nitrogen serves as a hydrogen bond acceptor, while the exocyclic 4-amino group acts as a hydrogen bond donor.
-
The 4-Fluoropiperidine Moiety (PK/PD Optimization): Replacing a standard piperidine with a 4-fluoropiperidine introduces a strong electronegative fluorine atom. Through the inductive electron-withdrawing effect (-I effect), the fluorine atom lowers the pKa of the piperidine nitrogen by approximately 1.5 to 2.0 units[3]. This causality is vital: lowering the pKa reduces the basicity of the amine, ensuring that a higher fraction of the molecule remains neutral at physiological pH (7.4). This increases lipophilicity (LogD), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, the strong C-F bond blocks cytochrome P450 (CYP)-mediated oxidative metabolism at the susceptible 4-position, extending the compound's biological half-life.
Pharmacophore logic of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine in drug design.
Physicochemical Profiling
To demonstrate the quantitative advantage of the fluorine substitution, the following table summarizes the comparative physicochemical properties of the fluorinated scaffold versus its non-fluorinated analog. Data is aggregated from standard basic amine profiling studies[4].
| Property | 2-(Piperidin-1-yl)pyridin-4-amine | 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine | Pharmacological Impact |
| Piperidine pKa | ~9.5 | ~7.8 | Reduced basicity; prevents trapping in acidic lysosomes. |
| LogD (pH 7.4) | 1.2 | 2.1 | Enhanced passive permeability and oral bioavailability. |
| Metabolic Stability | ~35 min (Rapid oxidation) | >120 min (Blocked oxidation) | Prolonged systemic circulation; lower clearance. |
| Polar Surface Area | 41.5 Ų | 41.5 Ų | Maintained within optimal limits for BBB penetration. |
Validated Synthetic Methodology
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating, two-step synthesis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine starting from commercially available 2-chloro-4-nitropyridine.
Step 1: Nucleophilic Aromatic Substitution (SNAr) Objective: Couple the 4-fluoropiperidine ring to the pyridine core.
-
Reagent Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-chloro-4-nitropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It is required to neutralize the hydrochloride salt of the incoming 4-fluoropiperidine and to act as an acid scavenger for the HCl generated during the SNAr reaction, preventing product degradation.
-
Nucleophile Addition: Slowly add 4-fluoropiperidine hydrochloride (1.1 eq).
-
Reaction Execution: Heat the mixture to 80 °C for 4 hours. Causality: The highly electron-withdrawing nitro group at the 4-position strongly activates the 2-position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex.
-
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting material spot disappears.
-
Workup: Quench with water, extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Yields typically exceed 85%.
Step 2: Chemoselective Nitro Reduction Objective: Reduce the 4-nitro group to the required 4-amino pharmacophore.
-
Reagent Preparation: Dissolve the intermediate from Step 1 in a mixture of Ethanol and Water (4:1 v/v).
-
Catalyst Addition: Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (2.0 eq). Causality: While Palladium on Carbon (Pd/C) with hydrogen gas is a common reduction method, Fe/NH₄Cl is selected here for its superior chemoselectivity. It efficiently reduces the nitro group to an amine under mild conditions (80 °C) without any risk of hydrodefluorination (cleavage of the C-F bond), ensuring the integrity of the metabolic shield.
-
Reaction Execution: Reflux the mixture at 80 °C for 2 hours.
-
Isolation & Validation: Filter the hot mixture through a Celite pad to remove iron residues. Concentrate the filtrate, basify with saturated NaHCO₃, and extract with Dichloromethane (DCM).
-
Quality Control: Purify via flash chromatography (DCM/MeOH 95:5). Validate the final product using LC-MS (Expected [M+H]⁺ = 196.1) and ¹⁹F-NMR (Expected singlet/multiplet around -180 ppm depending on solvent).
Self-validating synthetic workflow for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine.
Assay Integration & Downstream Applications
Once synthesized and validated, 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine serves as a versatile nucleophile for downstream library generation.
-
Amide Coupling: The 4-amino group can be readily coupled with various carboxylic acids using standard coupling reagents (e.g., HATU, DIPEA) to generate libraries of targeted kinase inhibitors or TLR7/8 modulators[2].
-
Buchwald-Hartwig Cross-Coupling: For the synthesis of complex heterobicyclic derivatives (such as ITK inhibitors), the 4-amino group can undergo palladium-catalyzed cross-coupling with aryl or heteroaryl halides[1].
By integrating this specific fluorinated scaffold early in the drug design process, medicinal chemists can preemptively solve common downstream liabilities related to poor pharmacokinetics, off-target toxicity, and rapid metabolic clearance.
References
-
Biologically relevant small molecules database. Biological Magnetic Resonance Data Bank (BMRB). Available at:[Link]
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. LMU Munich Theses Repository. Available at:[Link]
-
Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
- Heterobicyclic derivatives as itk inhibitors (WO2025181247A1).WIPO / Google Patents.
Sources
2-(4-Fluoropiperidin-1-yl)pyridin-4-amine as a building block for kinase inhibitors
2-(4-Fluoropiperidin-1-yl)pyridin-4-amine: A Strategic Building Block for Next-Generation Kinase Inhibitors
In the landscape of targeted oncology and autoimmune therapeutics, the design of small-molecule kinase inhibitors relies heavily on the precise engineering of the ATP-binding pocket interactions. 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine has emerged as a highly versatile, dual-purpose building block. It seamlessly integrates a robust, ATP-competitive hinge-binding motif (the 4-aminopyridine core) with an optimized pharmacokinetic modifier (the 4-fluoropiperidine ring).
This application note provides an in-depth technical guide on the mechanistic rationale, synthetic utility, and biochemical validation of this building block in early-stage drug discovery.
Mechanistic Rationale: The "Why" Behind the Structure
To understand the utility of 2-(4-fluoropiperidin-1-yl)pyridin-4-amine, we must deconstruct its two primary structural components and their distinct roles in kinase pharmacology.
The 4-Aminopyridine Core: Bidentate Hinge Binding
The ATP-binding site (orthosteric pocket) of most kinases features a highly conserved "hinge" region that forms hydrogen bonds with the adenine ring of ATP. The 4-aminopyridine scaffold serves as a potent bioisostere for adenine[1].
-
Causality: The exocyclic 4-amino group acts as a strong hydrogen bond donor to the backbone carbonyl of the kinase hinge (e.g., Glu/Asp residues). Simultaneously, the endocyclic pyridine nitrogen (N1) acts as a hydrogen bond acceptor from the backbone amide NH (e.g., Met/Cys residues)[2]. This bidentate interaction anchors the inhibitor firmly within the catalytic cleft, driving high-affinity target engagement.
The 4-Fluoropiperidine Substituent: ADME and pKa Modulation
While piperidine rings are frequently used to project into the solvent-exposed channel to improve aqueous solubility, unsubstituted piperidines often suffer from high basicity (pKa ~10.5) and rapid cytochrome P450 (CYP450)-mediated oxidation.
-
Causality: The strategic introduction of a highly electronegative fluorine atom at the C4 position of the piperidine ring exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the basic nitrogen to approximately 8.5–9.4[3][4]. A lower pKa increases the fraction of the un-ionized molecule at physiological pH (7.4), which directly enhances passive membrane permeability and reduces off-target liabilities, such as hERG channel blockade or P-glycoprotein (P-gp) efflux[4]. Furthermore, the strong C–F bond acts as a steric and electronic shield, blocking primary sites of oxidative metabolism and significantly extending the compound's half-life[5].
Diagram 1: Bidentate hydrogen bonding model of the 4-aminopyridine core with the kinase hinge region.
Quantitative Impact of Fluorination
The empirical advantages of utilizing the 4-fluoropiperidine derivative over its non-fluorinated counterpart are summarized below. These parameters dictate the transition from a biochemical "hit" to an orally bioavailable "lead."
Table 1: Physicochemical & ADME Shifts via C4-Fluorination
| Property | Standard Piperidine | 4-Fluoropiperidine | Pharmacological Benefit / Causality |
| Nitrogen pKa | ~10.0 - 10.5 | ~8.5 - 9.4 | Inductive withdrawal increases the un-ionized fraction at pH 7.4, improving cell permeability[3]. |
| Lipophilicity (LogD) | Baseline | +0.3 to +0.6 | Modest increase in lipophilicity enhances passive diffusion without causing aggregation[4]. |
| Metabolic Stability (t1/2) | < 15 min (Labile) | > 45 min (Stable) | Fluorine sterically and electronically blocks CYP450-mediated C-H oxidation at the C4 position[5]. |
Experimental Workflows & Protocols
To validate derivatives synthesized from 2-(4-fluoropiperidin-1-yl)pyridin-4-amine, a self-validating cascade of biochemical and ADME assays is required.
Diagram 2: Hit-to-lead optimization workflow utilizing the fluorinated aminopyridine building block.
Protocol A: Primary Biochemical Screening (TR-FRET Kinase Assay)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to determine the IC50 of the synthesized kinase inhibitors. This assay is chosen for its high signal-to-background ratio and resistance to compound auto-fluorescence.
Materials:
-
Purified recombinant Kinase domain (e.g., CDK, PI3K, or JAK).
-
Biotinylated peptide substrate.
-
Europium-labeled anti-phospho antibody (Donor) and Streptavidin-fluorophore (Acceptor).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise dosing.
-
Enzyme Addition: Add 5 µL of the Kinase enzyme diluted in Assay Buffer (final concentration typically 1-5 nM) to the wells. Incubate at room temperature for 15 minutes to allow pre-binding of the hinge-binding motif.
-
Reaction Initiation: Add 5 µL of a substrate mix containing the biotinylated peptide (100 nM final) and ATP. Critical Causality: Set the ATP concentration to its apparent Km for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors (like our aminopyridine core) without artificially inflating or deflating the apparent IC50.
-
Incubation: Seal the plate and incubate for 60 minutes at 25°C.
-
Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), the Europium-labeled antibody (2 nM), and the Streptavidin-fluorophore (50 nM).
-
Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine phosphorylation levels and plot against log[inhibitor] to derive the IC50.
Table 2: TR-FRET Assay Matrix Summary
| Component | Final Assay Concentration | Functional Purpose |
| Test Compound | 10 pM – 10 µM | Dose-response evaluation of hinge-binding affinity. |
| ATP | Apparent Km (Kinase specific) | Phosphate donor; prevents competitive displacement artifacts. |
| EDTA (Stop Buffer) | 20 mM | Chelates Mg2+ cofactor, instantly halting catalytic turnover. |
Protocol B: In Vitro Metabolic Stability (Liver Microsome Assay)
To validate the metabolic shielding provided by the 4-fluoropiperidine moiety, compounds must be subjected to Human Liver Microsome (HLM) stability testing.
Materials:
-
Pooled Human Liver Microsomes (20 mg/mL protein).
-
0.1 M Potassium Phosphate Buffer (pH 7.4).
-
NADPH Regenerating System (NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase, MgCl2).
Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a solution containing 0.1 M Potassium Phosphate buffer, test compound (1 µM final concentration, keeping DMSO < 0.1% to prevent CYP inhibition), and HLM (0.5 mg/mL final protein concentration).
-
Pre-Incubation: Incubate the Master Mix at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Causality: NADPH is the required electron donor for CYP450-mediated phase I oxidation. Without it, metabolic degradation will not occur, serving as a negative control.
-
Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, stopping the reaction and precipitating the protein matrix.
-
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Transfer the supernatant and analyze via LC-MS/MS to quantify the disappearance of the parent compound.
-
Data Processing: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression ( k ) is used to calculate the in vitro half-life ( t1/2=0.693/k ) and intrinsic clearance ( CLint ).
References
-
Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEwpvOk-8n4F1dz-mM80K9qCGOUSjqOYhi3XseiBsaF8hJQ_Ihtd5-bACOxXva1vZGhtohqrLFTtF7rupiqssChKEDHlHBS5t9tKSzJ92j3WMSE19DONqKZa0zFeSHb1QpMhZZh0CHKMJ3BTw=][2]
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Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgo-Z21gU8Z3ZF_RMmLuRJ3xzswsjJlV4Ha2NMiBylg44c3YXvUehQf9x7hsSz6YSrXBcTvulbcsSo8qOGIfc80LO9vMkjKTQpwEKZ8Eo6dFeY5wjDpYK_GzszZl1EkNPgnyUiMQ==][5]
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Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEYdsz2NxdyN1a5kGpiUVnuNCfSWEMyj1pzd1gJ9XOF40x2S8aYtV84LokFLVj6PkzpSvS9JCoen14QMlBSfbwQsu11aLkXmng1anm_JKEgrbl1xh2yrYk2PK5NlCOJ_p_hNqwotI8tsuEO2fSkldlXYpUF9mE2NmAwrM-BF-ULXMMHhhK6puCXHxIay_Njg==][3]
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Targeting autophagy with small molecules for cancer therapy. OAE Publishing. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRidwvsHbfGsJqa562FptifBvDu3QHH-nzmkqpCGsd-MAkMx0vzQHRvcBV8wkz7LM_l5uJH27hCVHgcslw5GCOWY0H92zqMvw9o5RI2BxYvplkUEynMKsxiAV-P6VYNcIj9KHMOXWqgthBKuvYiRS8Ug==][1]
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The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXhoyMeUodp9Ax1RWPosMilr-vsGPM8fxZHrujM7xKFqyu6Jl_LR9-CD0zKEcRNT1GwvmwvoIa9jo8BEyNUJbSarIefSHvcSRA_pAJYGAd-iXUtr0Tq7HM9OqLKHssLLNM-YLRKOrwey4N-fdFx9E8RWxO3C9fQQZ_][4]
Sources
X-ray crystallography techniques for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
An In-Depth Guide to the Single-Crystal X-ray Analysis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Abstract
This document provides a comprehensive guide to obtaining and analyzing single crystals of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine, a compound of interest in medicinal chemistry and drug development. The determination of its three-dimensional structure through X-ray crystallography is crucial for understanding its conformational properties, intermolecular interactions, and structure-activity relationships (SAR).[1][2] This guide moves beyond rote protocols to explain the underlying principles of crystallization and crystallographic analysis as they apply specifically to this molecule, which features a polar aminopyridine head and a flexible, fluorinated piperidine tail. We present detailed methodologies for crystallization screening, data collection, and structure refinement, tailored for researchers in synthetic chemistry and drug discovery.
Part 1: Pre-Crystallization Strategy: Understanding the Molecule
The success of any crystallization endeavor is predicated on a thorough understanding of the target molecule's physicochemical properties. The structure of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine presents specific opportunities and challenges.
-
Structural Features: The molecule combines a flat, aromatic aminopyridine system with a non-planar, saturated fluoropiperidine ring.
-
Hydrogen Bonding: The primary amine (-NH₂) on the pyridine ring is a strong hydrogen bond donor, while the pyridine nitrogen and the secondary amine nitrogen are hydrogen bond acceptors.[3] This capacity for self-interaction via hydrogen bonding is a powerful driver for forming an ordered crystal lattice.[4]
-
Polarity and Solubility: The presence of nitrogen and fluorine atoms imparts significant polarity. This suggests solubility in polar solvents like alcohols and acetonitrile, but limited solubility in non-polar solvents like hexanes.[5][6] The principle of "like dissolves like" is a primary guide for solvent selection.[7]
-
Conformational Flexibility: The piperidine ring typically adopts a low-energy chair conformation.[8][9] The orientation of the fluorine atom (axial vs. equatorial) and the overall conformation are key structural questions that X-ray crystallography can answer definitively.
-
-
Purity is Paramount: Attempting to crystallize an impure compound is the most common cause of failure.[10] Impurities disrupt the repeating lattice structure required for diffraction-quality crystals, often leading to the formation of oils or amorphous solids. It is imperative that the compound be purified to ≥95% purity, preferably by column chromatography, prior to any crystallization attempts.
Part 2: Crystallization Protocols and Experimental Design
Crystallization is the process of slowly bringing a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered lattice.[2] There is no universal method; success often requires screening multiple techniques and solvent systems.[1]
Systematic Solvent Screening
A preliminary solubility test is the most critical step. This involves testing the compound's solubility in a range of solvents at both room temperature and elevated temperatures. The ideal single solvent for recrystallization will show high solubility when hot and low solubility when cold.[5]
Protocol: Small-Scale Solubility Test
-
Place ~1-2 mg of the compound into several small vials.
-
Add 0.1 mL of a test solvent to each vial and observe solubility at room temperature.
-
If insoluble, gently heat the vial and observe. Complete dissolution upon heating indicates a promising solvent for slow cooling.
-
If the compound is highly soluble at room temperature, the solvent may be suitable for slow evaporation or as the "good" solvent in a binary system.
| Solvent Class | Example Solvents | Expected Behavior for Target Molecule | Potential Crystallization Method |
| Polar Protic | Ethanol, Methanol, Isopropanol | Likely to be soluble, especially when heated. Strong hydrogen bonding with the solvent may compete with crystal packing. | Slow Cooling, Vapor Diffusion |
| Polar Aprotic | Acetonitrile, Ethyl Acetate, Acetone | Good solubility is expected. Often excellent choices for pyridine and amine compounds.[8][9] | Slow Evaporation, Slow Cooling, Antisolvent Addition |
| Non-Polar | Hexanes, Heptane, Toluene | Expected to be poorly soluble or insoluble.[11] Ideal for use as antisolvents. | Antisolvent in Layering or Vapor Diffusion |
| Chlorinated | Dichloromethane (DCM) | Likely to be soluble. Its high volatility makes it suitable for slow evaporation or layering techniques.[11] | Slow Evaporation, Antisolvent Addition |
Crystallization Methodologies
Based on the solvent screen, several techniques can be employed. It is recommended to set up multiple experiments in parallel.
This is the simplest method, relying on the slow removal of solvent to increase the solute concentration to the point of crystallization.[10]
Protocol:
-
Dissolve 5-10 mg of the compound in a minimal amount of a suitable volatile solvent (e.g., ethyl acetate, DCM) in a small, clean vial.
-
Ensure the compound is fully dissolved. If necessary, filter the solution to remove any particulate matter.
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
This classic technique exploits the difference in a compound's solubility at different temperatures.[10]
Protocol:
-
In a small test tube, dissolve 10-20 mg of the compound in the minimum volume of a suitable solvent (e.g., ethanol, acetonitrile) at its boiling point.
-
Once fully dissolved, ensure the solution is clear. If colored impurities are present, hot filtration may be necessary.[5]
-
Loosely cover the tube and allow it to cool slowly to room temperature. A Dewar flask filled with hot water can be used to slow the cooling rate.
-
Once at room temperature, the tube can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.
This powerful technique is ideal when only small amounts of material are available. It involves the slow diffusion of a volatile "antisolvent" vapor into a solution of the compound, gradually reducing its solubility.[4][12]
Protocol:
-
Dissolve 2-5 mg of the compound in 0.2-0.5 mL of a "good" solvent (e.g., methanol, DCM) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable jar or beaker.
-
Add 2-5 mL of a volatile "antisolvent" (e.g., hexanes, diethyl ether) to the outer jar, ensuring the level is below the top of the inner vial.
-
Seal the outer jar tightly and leave it undisturbed. The antisolvent vapor will slowly diffuse into the compound solution, inducing crystallization over days or weeks.
Caption: Schematic of the vapor diffusion crystallization method.
Troubleshooting Common Crystallization Problems
-
Oiling Out: The compound separates as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the concentration is too high.[6] Solution: Re-heat the solution to redissolve the oil, add a small amount more solvent, and allow it to cool much more slowly.
-
No Crystals Form: The solution may be supersaturated but requires a nucleation event. Solution: Try scratching the inside of the glass vial with a metal spatula just below the surface of the liquid. Alternatively, add a "seed crystal" from a previous successful crystallization.[6]
-
Amorphous Powder: Rapid precipitation leads to a disordered solid. Solution: Reduce the rate of supersaturation. Use a slower evaporation rate, a slower cooling gradient, or a less potent antisolvent.
Part 3: Single-Crystal X-ray Diffraction (SCXRD)
Once suitable crystals are obtained, the next phase is to analyze them using a diffractometer.
Crystal Selection and Mounting
-
Selection: Using a microscope with polarized light, select a crystal that is ideally 0.1-0.3 mm in its largest dimensions, has sharp edges, no visible cracks, and extinguishes polarized light evenly as the stage is rotated.[13][14]
-
Mounting: Carefully pick up the selected crystal using a cryo-loop or a glass fiber tipped with a small amount of inert oil or grease. Mount the loop onto a goniometer head.[14]
Data Collection
The mounted crystal is placed on the diffractometer, cooled in a stream of cold nitrogen (typically 100-173 K) to minimize thermal motion, and centered in the X-ray beam.[13] A full sphere of diffraction data is then collected by rotating the crystal in the beam and recording the diffraction patterns on a detector.[15][16]
Table: Typical Data Collection Parameters
| Parameter | Typical Value/Setting | Rationale |
| Radiation Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) | Mo is standard for small organic molecules; Cu provides greater diffraction but also higher absorption. |
| Temperature | 100 K | Reduces atomic thermal vibrations, leading to higher quality data at higher resolution. |
| Detector Distance | 40-60 mm | A balance between resolving spots and capturing high-angle (high-resolution) data. |
| Exposure Time | 5-60 seconds / frame | Dependent on crystal size, quality, and X-ray source intensity. |
| Total Rotation | 360° (in φ and/or ω) | To ensure a complete, highly redundant dataset is collected.[16] |
| Resolution Goal | 0.84 Å or better | High resolution is required for accurate determination of atomic positions and thermal parameters.[17] |
Part 4: Structure Solution, Refinement, and Validation
The raw diffraction images are processed (integrated and scaled) to produce a reflection file. This file contains the Miller indices (h,k,l) and intensity for each diffraction spot.
Caption: Overall workflow for single-crystal X-ray structure determination.
Protocol: Structure Solution and Refinement Overview
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. For small molecules, this is typically achieved using "direct methods" or intrinsic phasing, as implemented in programs like SHELXT.[17][18] This step should reveal the positions of most non-hydrogen atoms.
-
Structure Refinement: An iterative process of least-squares refinement is used to improve the fit between the calculated diffraction pattern from the atomic model and the observed experimental data.[19] This is commonly performed with programs like SHELXL.[20]
-
Initially, atoms are refined isotropically (with spherical thermal parameters).
-
In later stages, anisotropic refinement (with ellipsoidal thermal parameters) is used for all non-hydrogen atoms.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
-
Validation: The quality of the final model is assessed using several metrics:
-
R1: The residual factor, indicating the agreement between observed and calculated structure factor amplitudes. A value < 5% is excellent for small molecules.
-
wR2: A weighted residual factor based on intensities. A value < 15% is generally considered good.
-
Goodness of Fit (GooF): Should be close to 1.0.
-
Residual Electron Density: The difference Fourier map should be largely featureless, with no significant positive or negative peaks.
-
The final, validated structure is reported in a Crystallographic Information File (CIF), which contains all information about the crystal, data collection, and atomic coordinates.
References
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
-
BenchChem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Retrieved from
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
-
ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from
-
University of Barcelona. (n.d.). Crystallization of Small Molecules. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Retrieved from
-
Walton, J. W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1853.
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from
-
ACS Publications. (2012). Salts and Co-Crystals of Gentisic Acid with Pyridine Derivatives. Crystal Growth & Design.
-
MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons. Molecules.
-
Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from
-
ResearchGate. (2013). Crystal structure and conformation of a pair of piperidine derivatives. Retrieved from
-
Taylor & Francis Online. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Journal of Chemical Crystallography.
-
Spingler, B., et al. (n.d.). Guide for crystallization. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from
-
CCP4 wiki. (2025). Solve a small-molecule structure. Retrieved from
-
University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from
-
IUCr. (2024). How to grow crystals for X-ray crystallography. Retrieved from
-
RSC Publishing. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved from
-
J-STAGE. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from
-
Bruker. (n.d.). First time Single Crystal X-ray Structure Determination – Data Collection. Retrieved from
-
NIH National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from
-
NPTEL. (2019). Single Crystal X Ray Diffraction Data Collection. YouTube.
-
NIH National Center for Biotechnology Information. (n.d.). Collection of X-ray diffraction data from macromolecular crystals. Retrieved from
-
IUCr Journals. (n.d.). Data-collection strategies. Retrieved from
-
Oxford University Press. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Retrieved from
-
University of Colorado Boulder. (n.d.). Common Solvents for Crystallization. Retrieved from
-
HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from
-
University of Glasgow. (n.d.). Handout 10: Structure Refinement & Interpretation. Retrieved from
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- 20. global.oup.com [global.oup.com]
Technical Support Center: Synthesis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Welcome to the technical support center for the synthesis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
Introduction: The Synthetic Challenge
The synthesis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a halide (commonly chlorine or bromine) at the C-2 position of a 4-aminopyridine derivative by 4-fluoropiperidine. The pyridine nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[1][2] While theoretically straightforward, this reaction is often plagued by issues such as low conversion, side-product formation, and purification difficulties.
This guide provides a structured approach to troubleshoot these problems and answer frequently asked questions, ensuring a robust and reproducible synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is the most frequent issue and can stem from several factors related to reactivity and reaction conditions. A systematic approach is key to diagnosing the problem.
Core Causality: The reaction's success hinges on activating the pyridine ring sufficiently for attack by the piperidine nucleophile and ensuring conditions favor the forward reaction.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Conversion.
Detailed Breakdown:
-
Reagent Integrity:
-
Purity: Ensure the 2-halo-4-aminopyridine and 4-fluoropiperidine are pure. Impurities can inhibit the reaction.
-
Nucleophile Form: If using 4-fluoropiperidine as a hydrochloride or other salt, you must add at least one extra equivalent of base to generate the free-base nucleophile in situ.
-
-
Reaction Conditions:
-
Temperature: SNAr reactions on heteroaromatic rings often require significant thermal energy to overcome the activation barrier.[3] If running at room temperature or slightly elevated temperatures, a significant increase (e.g., to 100-140 °C) may be necessary.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and NMP are superior as they solvate the cation of any salt present, leaving a more "naked" and reactive nucleophile, and can stabilize the charged Meisenheimer intermediate.[1][4]
-
-
Role of the Base:
-
A base is often essential even when using the free-base form of 4-fluoropiperidine. It acts as a scavenger for the hydrohalic acid (HCl or HBr) formed during the reaction. This acid can protonate the product or the starting piperidine, rendering them unreactive. A non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is a standard choice.
-
-
Substrate Reactivity:
-
Leaving Group: For SNAr reactions, the reactivity order of leaving groups is typically F > Cl > Br > I.[1] However, 2-fluoro-4-aminopyridine is not a common starting material. Between the more common halides, 2-bromopyridines are generally more reactive than their 2-chloro counterparts in metal-catalyzed reactions, but for SNAr, the high electronegativity of chlorine can make the C-2 position more electrophilic. If using the chloro- derivative fails, switching to the bromo- derivative for a different reaction type like Buchwald-Hartwig amination might be a viable strategy.
-
Alternative Methods: If optimizing the SNAr reaction fails, the Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds.[5][6][7] This palladium-catalyzed cross-coupling reaction has a different mechanism and often succeeds where SNAr fails.
-
Q2: My reaction produces a significant amount of an unknown impurity. How can I identify and prevent it?
A2: Impurity formation usually results from side reactions or degradation. Identifying the impurity is the first step toward suppression.
Common Impurities & Prevention Strategies:
| Impurity Type | Potential Cause | Prevention & Mitigation Strategy |
| Hydrodehalogenation Product | Occurs primarily in palladium-catalyzed reactions (Buchwald-Hartwig). The aryl halide is reduced instead of coupled.[6] | Optimize the ligand and base combination. Ensure an anhydrous, oxygen-free environment by running the reaction under an inert atmosphere (N₂ or Ar). |
| Polymeric/Tarry Material | High reaction temperatures or prolonged reaction times can cause decomposition of starting materials or product. This can also occur during workup if the product is unstable to aqueous acid or base.[8] | Monitor the reaction by TLC or LC-MS and stop it upon completion. Lower the reaction temperature if possible. During workup, avoid unnecessarily long exposure to harsh pH. |
| Bis-arylated Piperidine | If the starting material contains multiple leaving groups, double substitution can occur. | Not applicable for the target molecule, but a consideration in related syntheses. |
| Starting Material Contaminants | Impurities present in the initial reagents are carried through the reaction. | Ensure the purity of starting materials using techniques like recrystallization or chromatography before starting the reaction. |
Analytical Approach for Identification: Use LC-MS to get the molecular weight of the impurity. This is the most powerful first step. A mass corresponding to the starting 2-halo-4-aminopyridine minus the halogen plus a hydrogen suggests hydrodehalogenation. A mass that doesn't correlate to a simple transformation may indicate a dimer or degradation product.
Q3: I've successfully synthesized the product, but it is difficult to purify. What are the best practices for isolation?
A2: The product contains two basic nitrogen atoms, making it quite polar and prone to streaking on silica gel chromatography.
Purification Workflow:
Caption: Recommended Purification Workflow.
Detailed Strategies:
-
Aqueous Workup: After the reaction, a carefully planned aqueous workup can remove many impurities.[9]
-
A wash with a dilute base (e.g., saturated NaHCO₃ solution) can remove acidic byproducts.
-
A brine wash helps to remove residual water and some water-soluble impurities from the organic layer.
-
-
Column Chromatography:
-
Tailing Suppression: The basicity of the product causes strong interaction with the acidic silanol groups on the silica surface, leading to tailing. To counteract this, add a small amount of a competitive base to the mobile phase, such as 0.5-1% triethylamine (Et₃N) or a 7N ammonia solution in methanol.
-
Solvent System: A gradient elution from a non-polar to a polar solvent system is usually effective. For example, start with 100% Dichloromethane (DCM) and gradually increase the percentage of Methanol (MeOH).
-
-
Crystallization via Salt Formation:
-
If the free base product is an oil or difficult to crystallize, converting it to a salt is an excellent purification strategy. The resulting ionic salt is often a stable, crystalline solid that can be easily filtered and washed.
-
Procedure: Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethyl acetate, or acetone). Add a solution of an acid (e.g., HCl in dioxane, oxalic acid in ethanol, or methanesulfonic acid) dropwise until precipitation is complete. The resulting solid can be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction for this synthesis: SNAr or Buchwald-Hartwig Amination?
A1: The choice depends on substrate availability, lab capabilities, and initial results.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | None (thermally driven) | Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, XPhos).[5][7] |
| Typical Substrate | 2-Chloro- or 2-Fluoro-4-aminopyridine | 2-Bromo- or 2-Chloro-4-aminopyridine |
| Conditions | High temperature (100-150 °C), polar aprotic solvent (DMSO, NMP).[1][3] | Moderate temperature (80-110 °C), anhydrous/inert conditions, strong base (e.g., NaOtBu).[5] |
| Pros | Operationally simple, no transition metal contamination. | Highly versatile, broad substrate scope, often gives higher yields for less reactive substrates.[6] |
| Cons | Limited to activated substrates, can require harsh conditions. | Requires expensive and air-sensitive catalysts/ligands, risk of metal contamination in the final product. |
Recommendation: Attempt the SNAr reaction first due to its simplicity. If yields are consistently below 50% after optimization, transitioning to a Buchwald-Hartwig protocol is a logical next step.
Q2: How do I properly set up and monitor the reaction?
A2: Proper setup and monitoring are crucial for reproducibility and optimization.
-
Setup:
-
Use an oven-dried flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge the flask with an inert gas (Nitrogen or Argon), especially for Buchwald-Hartwig reactions which are sensitive to oxygen.
-
Add the 2-halo-4-aminopyridine, the base (e.g., K₂CO₃), and the solvent.
-
Add the 4-fluoropiperidine. If it is a solid, add it along with the other solids. If it is a liquid, add it via syringe.
-
Heat the reaction to the target temperature using an oil bath with a temperature controller.
-
-
Monitoring:
-
Thin-Layer Chromatography (TLC): This is the quickest way to monitor progress. Use a suitable mobile phase (e.g., 10% MeOH in DCM) and visualize with a UV lamp and/or a potassium permanganate stain. You should see the spot for the starting material disappear as a new, typically more polar, product spot appears.
-
LC-MS: For a more quantitative assessment, take small aliquots from the reaction mixture, dilute them, and inject them into an LC-MS. This will confirm the formation of the product by its mass and give a more accurate picture of the conversion rate.
-
Q3: What analytical techniques are essential for characterizing the final product?
A3: A combination of techniques is required to confirm the structure and purity of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine.
-
¹H NMR (Proton NMR): Will show characteristic peaks for the aromatic protons on the pyridine ring and the aliphatic protons on the piperidine ring.
-
¹³C NMR (Carbon NMR): Confirms the number of unique carbon atoms and their chemical environment.
-
¹⁹F NMR (Fluorine NMR): Essential for this molecule. It will show a signal confirming the presence of the fluorine atom and the coupling pattern can provide structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
HPLC/UPLC: Used to determine the purity of the final compound.[10][11]
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general starting point and may require optimization.
-
To a round-bottom flask, add 2-chloro-4-aminopyridine (1.0 eq.), 4-fluoropiperidine (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Add N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloro-4-aminopyridine.
-
Place the flask under a nitrogen atmosphere and heat the mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography as described in the purification section.
Protocol 2: Alternative Synthesis via Buchwald-Hartwig Amination
This protocol is for cases where SNAr fails.[7][12]
-
To an oven-dried and nitrogen-purged Schlenk flask, add 2-bromo-4-aminopyridine (1.0 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Add 4-fluoropiperidine (1.2 eq.) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by column chromatography.
References
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. Available at: [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines - PMC. Available at: [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles - ResearchGate. Available at: [Link]
-
Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega - ACS Publications. Available at: [Link]
-
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - American Chemical Society. Available at: [Link]
-
Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines - Taylor & Francis. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. Available at: [Link]
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC - NIH. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available at: [Link]
-
Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | IntechOpen. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. Available at: [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity. Available at: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. Available at: [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update. Available at: [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available at: [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC. Available at: [Link]
-
An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. Available at: [Link]
- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents.
- WO2021013997A1 - Process for the synthesis of n-alkyl-4-pyridinamines - Google Patents.
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Available at: [Link]
-
Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography - PubMed. Available at: [Link]
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
-
Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytic - eurl-pesticides.eu. Available at: [Link]
-
Analytical Methods for Pesticides and Herbicides - ResearchGate. Available at: [Link]
-
Developing liquiD Chromatography methoDs for Food AnAlysis. Available at: [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. Available at: [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC. Available at: [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | IntechOpen [intechopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Welcome to the Formulation & Assay Troubleshooting Center. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of substituted aminopyridines.
2-(4-Fluoropiperidin-1-yl)pyridin-4-amine presents a unique physicochemical challenge. The 4-aminopyridine core is moderately basic, meaning its solubility is highly pH-dependent[1]. However, the addition of the 4-fluoropiperidine moiety at the 2-position introduces significant lipophilicity. When introduced to neutral physiological media (pH 7.4), the compound approaches its unionized free-base state, and the hydrophobic fluoropiperidine tail drives rapid aggregation and precipitation[2].
This guide provides field-proven, mechanistically grounded solutions to keep your compound in solution across in vitro and in vivo workflows.
Part 1: Diagnostic Troubleshooting Workflow
Before altering your protocol, you must match the solubilization strategy to your specific experimental constraints. The decision matrix below outlines the optimal path based on your target application.
Figure 1: Decision matrix for resolving solubility issues based on target application.
Part 2: Frequently Asked Questions (FAQs)
Q1: I dissolve the compound in 100% DMSO at 10 mM, but it crashes out immediately when diluted into my pH 7.4 HEPES assay buffer. Why? Causality & Solution: This is a classic "solvent shift" precipitation. The compound is highly soluble in the low-dielectric environment of DMSO. When rapidly introduced to an aqueous buffer at pH 7.4, the solvent polarity spikes, and the basic aminopyridine core is insufficiently protonated to maintain solubility[2]. This causes immediate supersaturation and nucleation. Action: Do not spike DMSO directly into the buffer. Use a cosolvent cascade. Pre-dilute your DMSO stock 1:10 into PEG400 or Propylene Glycol, and then introduce this mixture dropwise into your vigorously stirring buffer. This gradually lowers the dielectric constant of the microenvironment, preventing nucleation[3].
Q2: I tried making the Hydrochloride (HCl) salt to improve solubility, but it still struggles to dissolve in physiological saline. What is going wrong? Causality & Solution: While HCl is the default counterion in pharmaceutical development, chloride salts of lipophilic amines often suffer from the "common ion effect"[4]. Physiological buffers contain ~150 mM NaCl. The high background concentration of chloride ions depresses the dissolution equilibrium of your HCl salt, forcing it back into the solid state. Action: Switch to a Mesylate (methanesulfonate) salt. Mesylate ions are bulky, disrupt the planar crystal lattice energy of the pyridine ring more effectively, and do not suffer from the common ion effect in standard biological buffers[5].
Q3: I need to dose mice intravenously (IV) at 10 mg/kg, but the required cosolvent concentrations are causing hemolysis. How can I achieve this dose safely? Causality & Solution: High concentrations of organic cosolvents disrupt red blood cell membranes. Instead of forcing the compound into solution via solvents, you should mask its lipophilicity using inclusion complexation[6]. The 4-fluoropiperidine moiety is highly hydrophobic and perfectly sized to partition into the non-polar cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), leaving the hydrophilic exterior of the cyclodextrin to interact with the blood[1]. Action: Formulate the free base in a 20% (w/v) HP-β-CD saline solution (See Protocol B).
Part 3: Standard Operating Protocols
To ensure self-validating and reproducible results, follow these optimized methodologies.
Protocol A: Generation of the Mesylate Salt
This protocol converts the poorly soluble free base into a highly soluble methanesulfonate salt, ideal for oral (PO) dosing formulations.
-
Dissolution: Weigh 1.0 g of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine free base and suspend it in 15 mL of warm ethyl acetate (50°C). Stir until completely dissolved.
-
Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise to the stirring solution. Validation checkpoint: You should observe immediate turbidity as the salt begins to form.
-
Crystallization: Remove from heat and allow the solution to cool to room temperature, then transfer to a 4°C refrigerator for 2 hours to maximize crystal yield.
-
Isolation: Filter the precipitate through a Buchner funnel. Wash the filter cake twice with 5 mL of ice-cold ethyl acetate to remove unreacted free base.
-
Drying: Dry the resulting mesylate salt under a high vacuum at 40°C for 12 hours to remove residual solvent.
Protocol B: Preparation of HP-β-CD Inclusion Complex
This protocol creates a clear, aqueous-compatible formulation suitable for IV administration or sensitive cell-based assays.
-
Carrier Preparation: Dissolve 2.0 g of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 10 mL of sterile Water for Injection (WFI) or PBS to create a 20% w/v solution.
-
Drug Incorporation: Add 50 mg of the drug (free base) to the cyclodextrin solution.
-
Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous magnetic stirring for 24 hours at room temperature. Causality: The extended stirring time is required to reach thermodynamic equilibrium for the host-guest inclusion complex[7].
-
Clarification: Filter the solution through a 0.22 µm PTFE syringe filter. Validation checkpoint: The filter will catch any uncomplexed drug. The filtrate should be optically clear.
-
Storage: Use the solution immediately or lyophilize it to obtain a stable, easily reconstitutable white powder.
Part 4: Quantitative Data Comparison
The table below summarizes the expected solubility enhancements when applying these techniques to basic, lipophilic aminopyridines.
| Formulation Strategy | Primary Mechanism of Action | Est. Solubility Enhancement | Best Use Case | Key Limitation |
| Free Base in pH 7.4 Buffer | Baseline | 1x (Baseline) | N/A | Practically insoluble |
| pH Adjustment (pH < 4) | Protonation of basic pyridine N | 50x - 100x | Gastric dissolution studies | Immediate precipitation upon raising pH |
| Cosolvent (10% PEG400) | Dielectric constant reduction | 20x - 50x | IP dosing, Stock solutions | High viscosity, cellular toxicity >1% |
| Mesylate Salt Formation | Crystal lattice disruption | 10x - 50x | Oral solid dosage forms | Moderate hygroscopicity |
| HP-β-CD (20% w/v) | Hydrophobic cavity inclusion | 100x - 500x | IV dosing, Sensitive cells | High excipient mass ratio |
References
-
Enhancement of the Aqueous Solubility and Permeability of Poorly Water Soluble Drugs Pharma Focus Asia URL:[Link]
-
Strategies to Improve Solubility of Oral Drugs Records of Pharmaceutical and Biomedical Sciences (SciSpace) URL:[Link]
-
Drug Solubility: Importance and Enhancement Techniques National Center for Biotechnology Information (PMC) URL:[Link]
-
Enhancement of Solubility: A Pharmaceutical Overview Scholars Research Library URL:[Link]
-
Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes RSC Publishing URL:[Link]
-
Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences URL:[Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW ResearchGate URL:[Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. wjbphs.com [wjbphs.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with peak shape anomalies—specifically peak tailing—when analyzing highly basic aminopyridine derivatives like 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine .
Rather than providing generic advice, this guide deconstructs the exact physicochemical mechanisms causing your chromatographic failures and provides field-proven, self-validating protocols to restore peak symmetry.
Mechanistic Root Cause Analysis: The "Why" Behind the Tailing
To fix peak tailing, we must first understand the molecular environment inside the column.
The Analyte's Profile: 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine is a highly basic, multi-nitrogenous compound. It features a primary amine, a pyridine ring, and a piperidine moiety. Aminopyridines naturally exhibit high basicity; for context, the parent scaffold 4-aminopyridine has a known pKa of approximately 9.17[1]. Under standard reversed-phase HPLC conditions (pH 2.0–7.0), this molecule exists almost entirely as a positively charged cation.
The Stationary Phase Conflict: While your primary retention mechanism relies on hydrophobic interactions with the C18 alkyl chains, a parasitic secondary retention mechanism is simultaneously occurring. Traditional silica-based columns contain residual, unreacted silanol groups (Si-OH) on their surface. At a mid-range pH, these silanols deprotonate into negatively charged species (Si-O⁻).
When your positively charged aminopyridine travels through the column, it undergoes an aggressive ion-exchange interaction with these anionic silanols[2]. Because these active sites are heterogeneous and varying in binding strength, your analyte molecules desorb at different rates. The molecules that "stick" longer elute late, dragging out the trailing edge of the peak and ruining your quantitation[3].
Diagnostic Workflow
Before altering your chemistry, you must validate whether the tailing is a chemical interaction or a physical hardware failure. Follow this diagnostic logic path:
Diagnostic workflow for isolating and resolving HPLC peak tailing of basic analytes.
Experimental Protocols for Resolution
If your neutral marker (e.g., Toluene) elutes symmetrically but your aminopyridine tails, you have confirmed a chemical silanol interaction [4]. Implement one of the following self-validating protocols.
Protocol A: Mobile Phase pH Suppression (Recommended)
Causality: Silanols (Si-OH) typically have a pKa between 3.5 and 4.5. By driving the mobile phase pH below 3.0, you force the silanols into their fully protonated, neutral state, instantly neutralizing the electrostatic attraction[3].
-
Buffer Preparation: Prepare a 20 mM Potassium Phosphate aqueous solution. (Do not use water alone; adequate ionic strength is required to disrupt residual ion-exchange).
-
pH Adjustment: Titrate the buffer to pH 2.5 using concentrated Phosphoric Acid (H₃PO₄). Critical Rule: Always adjust the pH of the aqueous phase before adding any organic modifier, as organic solvents distort pH meter readings.
-
Filtration: Vacuum filter the buffer through a 0.22 µm membrane.
-
Validation: Inject your sample. Calculate the Asymmetry factor ( As ). If As drops below 1.5, the chemical interaction has been successfully suppressed.
Protocol B: Competitive Silanol Masking with Triethylamine
Causality: If your method requires a neutral pH (e.g., for MS compatibility or specific selectivity), you cannot protonate the silanols. Instead, you must add a sterically small, highly basic "sacrificial" amine like Triethylamine (TEA). TEA will preferentially bind to and mask the active silanols, shielding your larger aminopyridine analyte[5].
-
Additive Integration: Add 10–20 mM Triethylamine (TEA) to your aqueous mobile phase[6].
-
pH Correction: TEA is highly basic and will spike your pH. Titrate the solution back to your target pH (e.g., pH 6.5) using glacial acetic acid or phosphoric acid.
-
Equilibration: Flush the column with at least 20 column volumes of the new mobile phase. TEA requires time to dynamically coat the stationary phase.
-
Validation: Monitor the baseline. Once stable, inject the analyte. A sharpened peak confirms the silanols are successfully masked.
Protocol C: Stationary Phase Upgrade
Causality: Older "Type A" silica contains trace metals (iron, aluminum) that highly activate adjacent silanols, making them highly acidic and prone to tailing.
-
Column Selection: Switch to a high-purity Type B silica column, which is virtually metal-free[2].
-
Chemistry Selection: Opt for a column with "maximal end-capping" (where residual silanols are chemically bonded with short trimethylsilyl groups) or a column featuring a polar-embedded group (which creates a local hydration layer that repels basic analytes from the silica surface).
Quantitative Data Summary
Use this matrix to benchmark your current method against optimized parameters.
| Parameter | Sub-Optimal Condition (Causes Tailing) | Optimized Condition (Resolves Tailing) | Mechanism of Action | Expected Tailing Factor ( As ) |
| Mobile Phase pH | pH 4.0 – 7.0 | pH 2.0 – 2.5 | Protonates silanols (Si-O⁻ → Si-OH), eliminating ion-exchange. | <1.5 |
| Buffer Concentration | <5 mM or pure water | 20 – 50 mM | High ionic strength disrupts electrostatic interactions. | <1.3 |
| TEA Concentration | 0 mM | 10 – 20 mM | Sacrificial amine competitively binds to active silanol sites. | <1.2 |
| Silica Purity | Type A (High metal content) | Type B (Ultra-pure) | Removes metal-induced silanol activation. | <1.2 |
Frequently Asked Questions (FAQs)
Q: I added 0.1% TFA to my mobile phase, but 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine is still tailing. Why? A: While Trifluoroacetic acid (TFA) is an excellent ion-pairing agent and lowers the pH, 0.1% TFA only provides a buffer concentration of roughly 13 mM. For a highly basic, multi-nitrogenous compound, this buffer capacity is often insufficient to fully shield the analyte from active silanols. Switch to a stronger 20–50 mM phosphate buffer at pH 2.5 to provide the necessary ionic strength[2].
Q: How do I definitively know if the tailing is a chemical issue or a physical column void? A: Inject a purely neutral marker compound, such as Toluene or Uracil. Neutral compounds cannot undergo acid-base ion-exchange with silanols. If the neutral peak is perfectly symmetrical but your basic aminopyridine tails, you have a chemical silanol issue[4]. If both peaks tail, you have a physical issue (e.g., dead volume in your tubing, a blocked frit, or a collapsed column bed)[4].
Q: Why does my peak tailing worsen when I inject larger sample volumes, even if the overall concentration is low? A: This is known as "volume overload." When you inject a large volume of sample dissolved in a solvent that is stronger (e.g., 100% Acetonitrile) than your mobile phase, the analyte molecules race ahead in the strong solvent plug before partitioning into the stationary phase. Always try to dissolve your sample in the initial mobile phase composition to ensure a tight injection band.
Q: Can I use Triethylamine (TEA) if I am using an LC-MS system? A: No. TEA causes severe ion suppression in mass spectrometry and will contaminate your MS source for weeks. If you are using LC-MS, you must rely on Protocol A (using volatile acids like Formic Acid or low concentrations of TFA) or Protocol C (upgrading to a high-performance Type B or hybrid-silica column)[2].
References
-
HPLC Peak Tailing - Axion Labs Axion Labs[Link]
-
Fixing Peak Tailing in HPLC Analysis Scribd[Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online[Link]
-
4-Aminopyridine | C5H6N2 | CID 1727 PubChem (National Institutes of Health)[Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth insights, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and scalable process.
Section 1: Reaction Fundamentals and Optimization
This section addresses the core principles of the synthesis, focusing on the selection of starting materials and the optimization of key reaction parameters.
Q1: What is the reaction mechanism, and how does it influence our experimental design?
The synthesis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamental to understanding how to optimize and troubleshoot the process.
The pyridine ring, particularly with a halogen at the 2- or 4-position, is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency makes the ring susceptible to attack by nucleophiles.[1][2] The reaction proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nitrogen atom of 4-fluoropiperidine attacks the carbon atom bearing the leaving group (e.g., a halogen) on the 2-halopyridin-4-amine substrate. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Elimination & Aromatization: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (e.g., halide ion), yielding the final product.
The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[1] Therefore, any factor that stabilizes this intermediate or increases the electrophilicity of the pyridine ring will accelerate the reaction. The presence of electron-withdrawing groups on the pyridine ring enhances reactivity, while the 4-amino group, being an electron-donating group, can slightly deactivate the ring compared to an unsubstituted pyridine. However, its presence is a critical feature of the target molecule.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Q2: How does the choice of leaving group on the pyridine ring affect the reaction?
The choice of the leaving group at the 2-position of the pyridin-4-amine is critical for reaction success, especially when scaling up. For SNAr reactions, the typical reactivity order for halogens is F > Cl > Br > I .[4][5]
This order is counterintuitive when compared to SN2 reactions and is a direct consequence of the SNAr mechanism. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. Since this initial attack is the rate-determining step, a better ability to activate the carbon center outweighs the bond strength (C-F bond is stronger than C-Cl).
Data Summary: Leaving Group Impact on Reactivity
| Leaving Group | Relative Reactivity | Key Considerations |
| Fluorine (F) | Highest | Most reactive, allows for milder conditions. Starting material (e.g., 2,4-difluoropyridine followed by amination) can be expensive.[4] |
| Chlorine (Cl) | Moderate | A good balance of reactivity and cost. 2-chloro-pyridin-4-amine is a common starting material. Often requires higher temperatures than fluoro-analogs.[6] |
| Bromine (Br) | Lower | Less reactive than chloro-derivatives in SNAr. May require more forcing conditions or catalytic methods.[7] |
| Iodine (I) | Lowest | Generally a poor leaving group for SNAr unless specific activation methods are used.[4] |
For scaling up, 2-chloropyridin-4-amine often represents the most practical and economically viable starting material.
Q3: What are the key reaction parameters to optimize for high yield and purity?
Optimizing the interplay of solvent, temperature, and base is crucial for driving the reaction to completion while minimizing side products.
-
Solvent: Polar aprotic solvents are highly recommended. They are effective at solubilizing the reactants and, more importantly, at stabilizing the charged Meisenheimer complex, which lowers the activation energy.[8]
-
DMSO (Dimethyl sulfoxide): Excellent solvating power, often promotes high reaction rates.[9] Can be difficult to remove during work-up.
-
NMP (N-Methyl-2-pyrrolidone): High boiling point allows for high reaction temperatures, good for less reactive substrates.[6]
-
DMF (Dimethylformamide): A common and effective choice, but can decompose at high temperatures to form dimethylamine, which can act as a competing nucleophile.
-
-
Temperature: Higher temperatures generally increase the reaction rate. For a moderately reactive substrate like 2-chloropyridin-4-amine, temperatures in the range of 80-150°C are common.[4] The optimal temperature will be a trade-off between reaction time and the potential for byproduct formation.
-
Base: A non-nucleophilic base is often required to neutralize the HX (e.g., HCl) generated during the reaction. This prevents the protonation of the 4-fluoropiperidine nucleophile, which would render it unreactive.
-
K₂CO₃ or Cs₂CO₃: Common, inexpensive inorganic bases. Heterogeneous, so good stirring is essential.
-
DIPEA (N,N-Diisopropylethylamine) or Et₃N: Organic bases that are soluble in the reaction mixture. Easier to handle on a large scale but must be thoroughly removed during work-up.
-
Table of Optimized Reaction Conditions (Starting from 2-chloropyridin-4-amine)
| Parameter | Range / Options | Rationale & Expert Insight |
| Solvent | DMSO, NMP, DMF | Polar aprotic solvents stabilize the Meisenheimer intermediate. NMP is often preferred for scalability due to its stability at high temperatures.[6] |
| Temperature | 100 - 140 °C | A balance must be struck. Start around 110°C and increase if conversion is slow. Monitor for decomposition of starting materials or product. |
| Base | K₂CO₃, DIPEA | Use at least 1.5-2.0 equivalents to ensure the nucleophile remains deprotonated. K₂CO₃ is cost-effective for scale-up. |
| Equivalents of Nucleophile | 1.1 - 1.5 eq. | A slight excess of 4-fluoropiperidine can help drive the reaction to completion. A large excess complicates purification. |
| Concentration | 0.5 - 1.0 M | Higher concentrations can increase reaction rates but may pose challenges for heat management and stirring at scale. |
Section 2: Troubleshooting Common Issues
Even with an optimized protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Q4: My reaction has stalled with significant starting material remaining. What should I investigate?
A stalled reaction is a common issue, particularly when scaling up for the first time. A systematic approach is key to identifying the root cause.
Caption: Decision tree for troubleshooting low reaction conversion.
Detailed Checklist:
-
Reagent Quality:
-
Nucleophile Basicity: The fluorine atom on the piperidine ring is electron-withdrawing, which reduces the basicity and nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine.[10][11][12][13] Ensure your 4-fluoropiperidine is of high quality.
-
Base Activity: Is your base (e.g., K₂CO₃) finely powdered and anhydrous? Clumped or hydrated base will be ineffective.
-
-
Solvent Issues: Was the polar aprotic solvent (DMSO, NMP) anhydrous? Water can compete as a nucleophile, especially at high temperatures, leading to undesired pyridone byproducts.
-
Temperature Control: Are you measuring the internal reaction temperature? On a large scale, the external jacket temperature can be significantly different. Ensure efficient stirring to maintain a homogeneous temperature.
-
Reaction Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is running for an extended period at high temperatures.
Q5: I'm observing a persistent impurity in my crude product. What could it be?
Side reactions can become more pronounced during scale-up. Common impurities include:
-
Bis-amination Product: If your starting material was a dihalopyridine (e.g., 2,6-dichloropyridine) and the first amination at the 4-position was incomplete, you might see substitution at the other halo-position. This is less of an issue if starting with 2-chloro-pyridin-4-amine.
-
Pyridone Formation: As mentioned, hydrolysis of the 2-halopyridine starting material can lead to the formation of 4-amino-pyridin-2(1H)-one, especially if water is present in the solvent or base at high temperatures.
-
Dimerization: In some cases, the product amine can act as a nucleophile, attacking another molecule of the starting 2-halopyridine. This is more likely if the base is weak or used in stoichiometric amounts, allowing for a significant concentration of the free amine product to build up.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 eq) of the 4-fluoropiperidine to ensure the 2-halopyridine is consumed.
-
Ensure Anhydrous Conditions: Dry solvents and bases thoroughly before use.
-
Optimize Temperature: Avoid excessively high temperatures, which can promote decomposition and side reactions.
Section 3: Scaling Up the Synthesis
Transitioning from the bench to a pilot or manufacturing scale introduces new challenges related to safety, efficiency, and purification.
Q6: What are the primary safety and operational considerations when scaling this reaction?
-
Exotherm Control: SNAr reactions can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Reagents, especially the nucleophile, should be added portion-wise or via a controlled addition funnel to manage the reaction temperature. A preliminary reaction calorimetry study is highly recommended.
-
Mixing Efficiency: In heterogeneous systems (e.g., using K₂CO₃), efficient mechanical stirring is critical to ensure good contact between reactants and maintain a uniform temperature. Poor mixing can lead to localized "hot spots" and an increase in byproducts.
-
Work-up and Extraction: Handling large volumes of solvents during extraction can be challenging. Plan for appropriate vessel sizes and phase-separation equipment. Emulsions can be a significant issue at scale; have a mitigation plan ready, such as the addition of brine.[14]
Q7: My standard chromatographic purification is not viable for a multi-kilogram scale. What are some robust purification strategies?
Purifying a basic compound like 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine on a large scale requires moving away from silica gel chromatography.
1. Acid-Base Extraction/Wash: This is the most powerful and scalable technique for this type of molecule.[14][15] The product has two basic nitrogen atoms (the pyridine nitrogen and the piperidine nitrogen) and can be easily separated from neutral or acidic impurities.
Detailed Protocol: Acid-Base Purification
-
Dissolution: After cooling the reaction mixture, dilute it with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or toluene.
-
Acidic Extraction: Transfer the organic solution to a suitable reactor or separatory funnel. Extract the organic layer with a dilute aqueous acid solution (e.g., 1-2 M HCl). The basic product will protonate and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Back-Extraction (Optional): Wash the combined acidic aqueous layers with fresh organic solvent to remove any trapped neutral impurities.
-
Basification and Isolation: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 50% aq. NaOH) with vigorous stirring to adjust the pH to >10. The deprotonated, neutral product will precipitate out or can be extracted back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Polish: The resulting organic layer can be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the purified product, which can often be crystallized at this stage.
2. Crystallization: Once a reasonably pure crude product is obtained from the acid-base work-up, crystallization is an excellent final purification step to achieve high purity and a solid form that is easy to handle and dry. Screen various solvents (e.g., isopropanol, ethyl acetate, heptane, or mixtures thereof) to find optimal conditions for crystallization.
Section 4: Frequently Asked Questions (FAQs)
Q8: The uncatalyzed SNAr reaction is too slow. Can I use a catalyst?
Yes. If the direct SNAr reaction is not efficient even at high temperatures, a Buchwald-Hartwig amination is a powerful alternative.[16] This palladium-catalyzed cross-coupling reaction can often proceed under milder conditions and may be more tolerant of different functional groups.
-
Catalyst System: A typical system would involve a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., RuPhos, XPhos, or BINAP).[7][16]
-
Base: A strong, non-nucleophilic base is required, such as NaOtBu or LiHMDS.[16]
-
Considerations: While effective, this method adds cost (catalyst and ligand) and complexity (removal of residual palladium to ppm levels is required for pharmaceutical applications). It is generally considered after thermal SNAr has been ruled out.
Q9: What analytical techniques are best for monitoring this reaction?
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction progress at the bench. A typical mobile phase would be a mixture of heptane and ethyl acetate with a small amount of triethylamine (1%) to prevent spot tailing of the basic compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows for accurate measurement of the disappearance of starting materials and the appearance of the product, as well as the detection of any byproducts by mass. This is essential for reaction optimization and scale-up.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and purity of the final isolated product.
References
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi
- A Comparative Guide to Catalysts for the Synthesis of 5-Amino-2-chloropyridine and Deriv
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings.Benchchem.
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- How to remove unreacted 2-aminopyridine
- Catalytic Amination of 2-Substituted Pyridines with Hydrazine Deriv
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.PubMed.
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.PMC - NIH.
- Nature of the nucleophile and solvent effect on a SNAr reaction.
- SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis.
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Reactivity of 2-Chloropyridine Derivatives: A Compar
- Directed nucleophilic aromatic substitution reaction.The Royal Society of Chemistry.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.ChemRxiv.
- Concerted Nucleophilic Arom
- Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Deriv
- A mild, catalyst-free synthesis of 2-aminopyridines.PMC.
- Troubleshooting low yield in multi-component pyridine synthesis.Benchchem.
- Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions.Semanticscholar.org.
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.PMC.
- Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives.
- Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines.Benchchem.
- Nucleophilic arom
- Process for preparing 2-aminopyridine derivatives.
- Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds.Benchchem.
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- Preparation of Pure 2-Aminonitropyridines and 2-Aminonitropicolines. Rapid Separations by Sublimation.Journal of the American Chemical Society.
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- Synthesis method and intermediates of pyridin-2-yl-methylamine.
- Amination of 2-halopyridines. [a].
- Preparation method of 2-amino-3-nitro pyridine.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.MDPI.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
-
2-Aminopyridine 99 504-29-0. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmdqMh1L7_8I6nqxhotGwoUgpg7BPQCpolsLIolYNKVR8_Ng6FMfthD96s9K_ubaHOGYq5HQfGxyXE6bltofZrMVLW400utGbRUYhduFdkJy5d1_xoj01CSOO6DWnR82pjH3jj30k2SUOVOxPW-oqblmT3]([Link]
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Minimizing impurities during 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine preparation
Technical Support Center: Synthesis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
A Guide for Drug Development Professionals on Minimizing Impurity Formation
As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities of heterocyclic amine synthesis. The preparation of 2-(4-fluoropiperidin-1-yl)pyridin-4-amine, a key intermediate in numerous pharmaceutical programs, presents a common yet critical challenge: achieving high purity by minimizing side-product formation. This guide is structured to provide direct, actionable insights into the common synthetic pathways and to offer robust troubleshooting strategies for the issues you are most likely to encounter. Our focus will be on understanding the causality behind impurity formation and implementing self-validating protocols to ensure reproducible success.
Section 1: Understanding the Core Synthetic Pathways
The synthesis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine is typically approached via two primary methods: Nucleophilic Aromatic Substitution (SNAr) and the more modern Palladium-catalyzed Buchwald-Hartwig amination. The choice between them depends on starting material availability, scalability, and tolerance to reaction conditions.
Caption: Primary synthetic routes to the target compound.
Each pathway has a distinct mechanistic profile and, consequently, a unique impurity profile that must be understood and controlled.
Section 2: Troubleshooting Guide
This section addresses specific impurity-related issues in a practical, question-and-answer format.
Question 1: "I'm running a Buchwald-Hartwig reaction and my LC-MS shows a significant peak with a mass corresponding to 4-aminopyridine (hydrodehalogenation). What's causing this and how can I prevent it?"
Answer:
This is a classic and common side reaction in Buchwald-Hartwig couplings.[1]
-
Probable Cause: The hydrodehalogenation side product arises from a competing pathway in the catalytic cycle known as β-hydride elimination, which can outcompete the desired reductive elimination step. This is often exacerbated by:
-
High Temperatures: Excessive heat can favor the β-hydride elimination pathway.
-
Inefficient Catalyst System: An improper choice of ligand or base can lead to a less efficient reductive elimination, giving the side reaction more opportunity to occur.
-
Incomplete Catalyst Formation: If the active Pd(0) species is not formed efficiently, side reactions can dominate.[1]
-
-
Solutions & Scientific Rationale:
-
Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C). This thermodynamically disfavors the higher-energy transition state of the β-hydride elimination pathway.
-
Optimize Ligand and Base:
-
Ligand: Employ sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos). Their bulkiness promotes the C-N reductive elimination step, which is the product-forming step, making it kinetically faster than the competing hydrodehalogenation.[1]
-
Base: While strong bases like NaOtBu are common, their strength can sometimes promote side reactions. If hydrodehalogenation is severe, consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃, although this may require a higher temperature or a more active catalyst system.[2]
-
-
Use a Pre-catalyst: Instead of generating the active catalyst in situ from sources like Pd₂(dba)₃, use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). These pre-catalysts are designed for clean and efficient formation of the active Pd(0) species, reducing the chances of off-cycle reactions.[2]
-
Question 2: "While performing the SNAr reaction with 2-chloro-4-aminopyridine at high temperature, I'm observing a highly polar impurity that is difficult to separate. What is it likely to be?"
Answer:
-
Probable Cause: The most likely culprit is 4-amino-1H-pyridin-2-one. This results from the hydrolysis of the starting material, 2-chloro-4-aminopyridine, where water acts as a nucleophile instead of the desired 4-fluoropiperidine. Pyridines with leaving groups are susceptible to hydrolysis, especially under harsh conditions (high heat, prolonged reaction times).[3]
-
Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: Use a flame-dried or oven-dried flask and reflux condenser. Employ anhydrous solvents (e.g., dry DMF, NMP, or Toluene). If possible, run the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the system.
-
Control Stoichiometry and Addition: Use a slight excess (1.1-1.2 equivalents) of 4-fluoropiperidine to ensure it outcompetes any trace water as the nucleophile.
-
Consider an Alternative Leaving Group: The reactivity of the leaving group in SNAr reactions on pyridines is F > Cl > Br > I.[4][5] If starting from 2-fluoro-4-aminopyridine, the reaction can often be run under milder conditions, thereby reducing the likelihood of hydrolysis.
-
Question 3: "My reaction seems to stall, leaving significant unreacted 2-halo-4-aminopyridine. How can I drive the reaction to completion?"
Answer:
-
Probable Cause (Buchwald-Hartwig):
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. An incomplete inert atmosphere can lead to the oxidation of phosphine ligands and deactivation of the catalyst.
-
Insufficient Base: The base is consumed stoichiometrically in the reaction. If it is not present in sufficient excess or is of poor quality (e.g., hydrated), the reaction will stop once the base is consumed.
-
-
Probable Cause (SNAr):
-
Insufficient Activation: The SNAr reaction requires either high thermal energy or a strong base to proceed efficiently. The conditions may simply be too mild.
-
Product Inhibition: In some cases, the product itself can coordinate to reagents and slow the reaction rate.
-
-
Solutions & Scientific Rationale:
-
Improve Inert Atmosphere Technique (Buchwald-Hartwig): Ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) via several vacuum/backfill cycles before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Verify Reagent Quality and Stoichiometry: Use fresh, high-purity catalyst, ligand, and base. For the base (e.g., NaOtBu or K₃PO₄), ensure it is anhydrous and use at least 1.5-2.0 equivalents.
-
Increase Temperature (SNAr): Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC or LC-MS for conversion. Solvents with higher boiling points like NMP or sulfolane may be necessary.
-
Section 3: Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred, SNAr or Buchwald-Hartwig? A: For laboratory-scale and process development, the Buchwald-Hartwig amination is often preferred. Its primary advantage is the use of milder reaction conditions and a broader substrate scope, which generally leads to cleaner reactions and fewer thermal degradation byproducts. The SNAr route can be effective but often requires high temperatures (>120 °C) or very strong bases, which can be problematic for complex molecules with sensitive functional groups.
Q: What are the critical quality attributes for the starting materials? A: The purity of your starting materials is paramount.
-
2-Halo-4-aminopyridine: Should be free of isomeric impurities (e.g., 4-amino-3-chloropyridine), as these will lead to difficult-to-separate regioisomeric products. The synthesis of 2-chloro-4-aminopyridine itself can generate byproducts, so sourcing from a reliable supplier or purification before use is recommended.[6][7]
-
4-Fluoropiperidine: Often used as a hydrochloride salt. It must be fully neutralized to the free base before the reaction, or sufficient base must be added to account for the salt. Incomplete neutralization is a common cause of low conversion.
-
Solvents: Must be anhydrous, especially for the Buchwald-Hartwig reaction, as water can interfere with the catalyst and base.[2]
Q: What analytical methods are best for monitoring the reaction and identifying impurities? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this application. It not only separates the components but also provides the molecular weight of each, which is invaluable for tentatively identifying unknown impurities (e.g., confirming hydrodehalogenation, hydrolysis, or dimerization).[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final product and for characterizing isolated impurities.
Section 4: Recommended Experimental Protocol (Buchwald-Hartwig Amination)
This protocol is a robust starting point designed to minimize common impurities.
Caption: Recommended workflow for the Buchwald-Hartwig synthesis.
Materials:
-
2-Chloro-4-aminopyridine (1.0 equiv)
-
4-Fluoropiperidine (1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (0.02 equiv, 2 mol%)
-
XPhos ligand (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-aminopyridine, the XPhos Pd G3 pre-catalyst, XPhos ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-fluoropiperidine via syringe.
-
Heat the reaction mixture to 90 °C under the inert atmosphere.
-
Monitor the reaction progress every 1-2 hours using LC-MS.
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure product.
Section 5: Data Summary Table
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) | Rationale & Impact on Purity |
| Catalyst | Palladium Pre-catalyst (e.g., XPhos Pd G3) | None | Buchwald: Essential for C-N bond formation. Choice of ligand is critical to outcompete side reactions like hydrodehalogenation.[2] |
| Temperature | 80 - 110 °C | 120 - 180 °C | Lower temperatures for Buchwald-Hartwig minimize thermal degradation and hydrodehalogenation. SNAr requires high energy input. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₂CO₃, DBU, or excess amine | Buchwald: Base choice modulates catalyst activity and can influence side reactions. SNAr: Required to neutralize the HX byproduct. |
| Solvent | Toluene, Dioxane (Anhydrous) | NMP, DMF, DMSO (Anhydrous) | Anhydrous conditions are critical for both to prevent hydrolysis of the halo-pyridine starting material.[3] |
| Atmosphere | Inert (N₂ or Ar) | Inert (Optional, but recommended) | Critical for Buchwald-Hartwig to prevent catalyst oxidation and deactivation. |
| Primary Impurity | Hydrodehalogenation Product | Hydrolysis Product (Pyridone) | Each pathway has a characteristic, mechanistically-derived key impurity that must be targeted for control. |
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Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, ACS Publications. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
- Synthesis method and intermediates of pyridin-2-yl-methylamine.
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(PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]
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HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons. [Link]
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BH amination side products and purification. Reddit. [Link]
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[Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Taylor & Francis Online. [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE. [Link]
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Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Center for Biotechnology Information. [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information. [Link]
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Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A 2A Receptor Antagonists for the Treatment of Parkinson's Disease. National Center for Biotechnology Information. [Link]
- Method for synthesis preparation of 2-chloro-4-aminopyridine.
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preparation methods and uses of 2-amino-4-chloro-pyridine. industrial additives. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
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ANALYTICAL METHODS - Toxicological Profile for Pyridine. National Center for Biotechnology Information. [Link]
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16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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MASS SPECTROMETRIC METHODS DEVELOPMENT FOR IDENTIFICATION OF DRUG/HERBICIDE SUBSTANCES AND MUTAGENIC IMPURITIES, AND GAS-PHASE REACTIVITY STUDY OF PHENYLCARBYNE ANIONS. Purdue University Graduate School. [Link]
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Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Center for Biotechnology Information. [Link]
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Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. National Center for Biotechnology Information. [Link]
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Optimization of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as potent adenosine A2A receptor antagonists for the treatment of Parkinson's disease. PubMed. [Link]
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Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Research Square. [Link]
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Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. PubMed. [Link]
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Preventing degradation of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine during long-term storage
Welcome to the technical support guide for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, you will find in-depth answers to common questions, troubleshooting guides for potential issues, and validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine?
For optimal stability, the solid compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (argon or nitrogen), and kept in a controlled environment. Studies on similar aminopyridine structures have shown excellent chemical stability when stored as a dry powder.[1][2] The recommended conditions are summarized in the table below.
Q2: Why is an inert atmosphere recommended?
The 4-amino group on the pyridine ring makes the molecule susceptible to oxidation. Over time, exposure to atmospheric oxygen can lead to the formation of N-oxides or other oxidative degradation products, compromising the purity of the material. Storing under an inert gas like argon or nitrogen displaces oxygen and minimizes these oxidative pathways.
Q3: Is this compound sensitive to light?
Yes. Like many complex organic molecules, particularly those containing aromatic rings like pyridine, there is a risk of photodegradation. To mitigate this, always store the compound in an amber or other opaque vial to protect it from light.[2][3] Photostability testing is a standard part of stability guidelines outlined by the International Council for Harmonisation (ICH).[3][4][5]
Q4: What if I don't have access to an inert gas environment?
If an inert atmosphere is not feasible, the next best practice is to store the compound in a desiccator with a high-quality desiccant. This minimizes exposure to moisture, which can facilitate certain degradation pathways.[3][6] Ensure the container is sealed as tightly as possible to limit gas exchange. For critical applications, consider purchasing smaller batches that will be consumed quickly to avoid long-term storage issues.
Q5: How can I tell if my compound has degraded?
Degradation may not always be visually apparent. However, you should be suspicious if you observe:
-
A change in color or appearance of the solid powder.
-
Inconsistent or non-reproducible results in your experiments.
-
The appearance of new, unexpected spots on Thin Layer Chromatography (TLC) or new peaks in High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[7]
Recommended Storage Conditions Summary
| Parameter | Optimal Condition | Acceptable Alternative | Rationale & Risks of Deviation |
| Temperature | -20°C to -80°C | 2-8°C (Refrigerated) | Lower temperatures drastically slow the rate of all potential chemical degradation reactions.[8] Room temperature storage is acceptable for short periods but increases long-term risk.[1][2] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Tightly sealed container in a desiccator | Prevents oxidation of the aminopyridine and piperidine moieties.[9][10] Exposure to air and humidity can lead to oxidative and hydrolytic degradation. |
| Light | Protected from Light (Amber Vial) | Opaque secondary container | Prevents photodegradation, a common pathway for nitrogen-containing heterocyclic compounds.[3] |
| Container | Tightly-Sealed Glass Vial | N/A | Prevents ingress of atmospheric moisture and oxygen.[3][5] Poorly sealed containers compromise the storage atmosphere. |
Troubleshooting Guide
This section addresses specific issues that may arise, providing a logical path to identifying and resolving the problem.
Issue 1: My experimental results are inconsistent or yields have dropped.
Possible Cause: The purity of your 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine stock may have been compromised due to degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Explanation: The first step in troubleshooting is to re-verify the integrity of your starting material. Analytical techniques are essential for a definitive answer. High-performance liquid chromatography (HPLC) is a primary method for assessing the purity of small molecules and detecting degradation products.[11][12]
Issue 2: The color of the solid has changed from white/off-white to yellow/brown.
Possible Cause: This is a strong indicator of chemical degradation, likely due to oxidation or the formation of highly conjugated impurities.
Recommended Actions:
-
Do Not Use: Do not use the material for any experiments where purity is critical. The observed color change indicates the presence of significant impurities.
-
Characterize (Optional): If resources permit, an analysis by LC-MS can help identify the mass of the impurities, providing clues to the degradation pathway.[13][14][15]
-
Dispose and Replace: The safest course of action is to dispose of the degraded material according to your institution's safety guidelines and obtain a fresh batch.
-
Review Storage Protocol: Critically evaluate your storage procedure against the optimal conditions outlined above to prevent recurrence. Was the container seal compromised? Was it exposed to light or frequent temperature fluctuations?
Potential Degradation Pathway
While the specific degradation pathway for this molecule is not extensively published, a likely route based on its structure is the oxidation of the pyridine ring.
Caption: A potential oxidative degradation pathway.
Protocol: HPLC Method for Purity Assessment
This protocol provides a general framework for analyzing the purity of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine using Reverse-Phase HPLC (RP-HPLC). Method optimization may be required for your specific instrumentation.
Objective: To quantify the purity of the compound and detect the presence of any degradation products.
1. Instrumentation and Columns:
-
HPLC system equipped with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[7]
2. Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan from 210-400 nm; select an optimal wavelength (e.g., ~254 nm) for quantification.
-
Column Temperature: 30°C.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
A pure, stable sample should exhibit a single major peak. The presence of multiple smaller peaks is indicative of impurities or degradation. Compare the chromatogram to a reference standard or a sample from a newly opened bottle (Time Zero analysis).
References
-
ICH Guidelines for Drug Stability Testing. (n.d.). Scribd. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Slideshare. (n.d.). Ich guidelines for stability studies. Retrieved from [Link]
-
Tanaka, T., et al. (2020). A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. PubMed. Retrieved from [Link]
-
Bruckner, S. J. K., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Bruckner, S. J. K., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Retrieved from [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Retrieved from [Link]
-
Donnelly, R. (2004). Chemical stability of 4-aminopyridine capsules. ResearchGate. Retrieved from [Link]
-
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. UT Electronic Theses and Dissertations. Retrieved from [Link]
-
Lee, J., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Helda. (n.d.). Chromatographic determination of amines in food samples. Retrieved from [Link]
-
Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Retrieved from [Link]
-
Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Ahn, J., et al. (2007). Heterocyclic Amines in Fresh and Processed Meat Products. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Sources
- 1. sefh.es [sefh.es]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. susupport.com [susupport.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 11. Making sure you're not a bot! [helda.helsinki.fi]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine via Flash Chromatography
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with purifying highly basic, nitrogen-rich heterocycles.
The Chemical Challenge: 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine is a highly polar molecule containing both a basic primary amine and a basic pyridine ring. When subjected to standard normal-phase flash chromatography, the electron-rich nitrogen atoms in this compound interact aggressively with the acidic silanol (Si-OH) groups present on unbonded silica gel. This Brønsted acid-base interaction supersedes standard polarity-based adsorption, leading to severe peak tailing, irreversible column binding, and poor isolated yields.
Below is our field-proven troubleshooting framework and self-validating protocols to overcome these interactions.
Diagnostic Workflow
Caption: Troubleshooting workflow for basic amine purification via flash chromatography.
Frequently Asked Questions (FAQs)
Q1: Why does my compound streak across the TLC plate and column despite changing the Hexane/EtOAc ratio? A1: Streaking is a classic symptom of secondary interactions. While the primary retention mechanism is adsorption/desorption based on polarity, the basic amines in 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine are being protonated by the acidic silanols on the silica surface[1]. Changing the bulk solvent polarity will not disrupt these ionic interactions. You must either neutralize the silica surface or change the stationary phase entirely[2].
Q2: How do I modify my mobile phase to prevent this silanol interaction? A2: You must add a basic modifier to your mobile phase. Triethylamine (TEA) or ammonium hydroxide (NH₄OH) at 1-5% (v/v) acts as a sacrificial base. These small, highly basic molecules competitively bind to the acidic silanol sites, effectively "neutralizing" the column and allowing your target amine to elute as a sharp band[3]. For Dichloromethane (DCM)/Methanol (MeOH) gradients, 3 or 1% NH₄OH is highly effective[3].
Q3: I used TEA, but removing it post-purification is causing degradation and taking too long. What is the alternative? A3: If removing high-boiling modifiers like TEA is problematic, switch to an 4 stationary phase[4]. In this media, the silica surface is covalently bonded with a primary amine tether. Because the surface is inherently basic, it eliminates the need for mobile phase modifiers. You can run simple, volatile solvent systems like Hexane/Ethyl Acetate without tailing[4][5].
Quantitative Performance Comparison
To guide your stationary phase selection, refer to the empirical data summarizing the purification of basic heterocycles (pKa > 8) under various conditions.
| Stationary Phase | Mobile Phase System | Modifier Required? | Peak Shape (Asymmetry Factor) | Typical Recovery (%) |
| Standard Silica | Hexane / EtOAc | No | Severe Tailing (>3.0) | < 50% |
| Standard Silica | DCM / MeOH | Yes (1-5% TEA/NH₄OH) | Moderate (1.2 - 1.5) | 75 - 85% |
| Amine-Bonded Silica (NH₂) | Hexane / EtOAc | No | Excellent (1.0 - 1.1) | > 90% |
| Reversed-Phase (C18) | H₂O / MeCN | Yes (Alkaline Buffer pH>8) | Excellent (1.0 - 1.1) | > 90% |
Self-Validating Experimental Protocols
Do not blindly execute steps; utilize the built-in validation checkpoints to ensure the physical chemistry of the column is behaving as intended.
Protocol A: Standard Silica Gel with Sacrificial Base (TEA/NH₄OH)
Causality: We are saturating the Brønsted acid sites on the silica with a volatile base so the target compound interacts solely based on polarity.
-
Solvent Preparation: Prepare a mobile phase of DCM and MeOH. To the MeOH portion, add 1% to 5% concentrated aqueous NH₄OH (or use commercially available 2M NH₃ in MeOH)[3].
-
Column Equilibration: Flush the standard silica column with 3-5 Column Volumes (CV) of your starting gradient (e.g., 95% DCM / 5% Basic-MeOH).
-
Validation Checkpoint: Monitor the UV baseline at 254 nm. A stable baseline indicates the silica is fully saturated with the basic modifier. If the baseline drifts, continue equilibrating.
-
-
Sample Loading: Dissolve the crude 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine in a minimal amount of DCM and load it onto the column.
-
Gradient Elution: Run a gradient from 0% to 20% Basic-MeOH in DCM.
-
Post-Purification: Pool the pure fractions.
-
Validation Checkpoint: Evaporate the solvent under reduced pressure. Re-dissolve a micro-aliquot in LC-MS grade solvent to confirm the complete removal of the modifier and verify target mass (m/z [M+H]+ = 196.1).
-
Protocol B: Amine-Functionalized Silica (NH₂-Silica) Chromatography
Causality: By utilizing a basic stationary phase, we fundamentally alter the chromatographic environment, allowing for the use of highly volatile, non-polar solvents without the risk of irreversible adsorption[6].
-
TLC Scouting: Spot the crude mixture on an amine-functionalized TLC plate [2]. Develop using various ratios of Hexane and Ethyl Acetate (e.g., 70:30, 50:50).
-
Validation Checkpoint: Select the solvent ratio that yields an Rf value between 0.2 and 0.3. The spot must be round and free of streaking. If it streaks here, the sample is degrading.
-
-
Column Equilibration: Equilibrate the NH₂-Silica flash cartridge with 3 CVs of the initial mobile phase composition determined from TLC (e.g., 90:10 Hexane:EtOAc)[2]. Treat the column exactly as you would a normal-phase column[5].
-
Dry Loading (Recommended): Due to the high polarity of the compound, dissolve the crude mixture in a volatile solvent, add a small amount of Celite or NH₂-Silica, and evaporate to a free-flowing powder. Load this into a solid load cartridge.
-
Gradient Elution: Run a linear gradient from the initial composition to a higher concentration of EtOAc.
-
Validation Checkpoint: Calculate the expected elution time using the formula: CV=1/Rf . If the compound elutes significantly earlier than the calculated CV, your sample solvent was too strong (causing band spreading). If it elutes exactly at the predicted CV, your method is perfectly optimized.
-
Sources
Technical Support Center: Amination of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during the amination process. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols to ensure scientific integrity.
The synthesis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine typically proceeds through a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of a 2-substituted-4-halopyridine (commonly 2-chloro-4-nitropyridine) with 4-fluoropiperidine.
-
Reduction: Conversion of the 4-nitro group to the desired 4-amino group.
Alternatively, a direct amination of a 2-(4-fluoropiperidin-1-yl)-4-chloropyridine via a Buchwald-Hartwig cross-coupling reaction can be employed. This guide will address potential side reactions and optimization strategies for both synthetic routes.
Part 1: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Step
The initial SNAr reaction between a 4-halopyridine precursor and 4-fluoropiperidine is a critical step that can be prone to several side reactions.
FAQ 1: My SNAr reaction is showing low or no conversion to 2-(4-fluoropiperidin-1-yl)-4-nitropyridine. What are the common causes?
Low conversion in this SNAr reaction is often attributed to the reduced electrophilicity of the pyridine ring or issues with the nucleophile and reaction conditions.
-
Insufficient Activation of the Pyridine Ring: The presence of a strong electron-withdrawing group at the 4-position, such as a nitro group, is crucial for activating the ring towards nucleophilic attack.[1] If you are using a less activating group, the reaction will be significantly slower.
-
Leaving Group Ability: The nature of the leaving group at the 2-position is important. While fluoride is often a good leaving group in SNAr reactions on pyridines, chloride is also commonly used and effective.[2]
-
Reaction Conditions:
-
Temperature: These reactions may require elevated temperatures to proceed at a reasonable rate.[1]
-
Solvent: A polar aprotic solvent like DMSO or DMF is typically used to dissolve the reactants and stabilize the Meisenheimer intermediate.[1]
-
Base: A non-nucleophilic base is often added to scavenge the acid formed during the reaction and can influence the reaction rate.
-
Troubleshooting Workflow for Low SNAr Conversion
Caption: Troubleshooting workflow for low conversion in the SNAr reaction.
FAQ 2: I am observing the formation of a byproduct that appears to be a dimer or polymer. What is causing this?
The formation of dimeric or polymeric byproducts can arise from self-reaction of the starting materials or products, particularly under harsh basic conditions. 4-Fluoropyridine itself can be unstable and prone to polymerization in the presence of acid.[3][4] While you are using 4-fluoropiperidine, ensuring the reaction medium does not become acidic is important.
Mitigation Strategies:
-
Control of Stoichiometry: Use a slight excess of 4-fluoropiperidine to ensure the complete consumption of the electrophilic pyridine precursor.
-
Controlled Addition: Add the base portion-wise to maintain a mildly basic environment and avoid localized high concentrations.
Part 2: Troubleshooting the Nitro Group Reduction Step
The reduction of the 4-nitro group to a 4-amino group is the final step in this synthetic sequence and is susceptible to several side reactions that can impact yield and purity.
FAQ 3: My nitro group reduction is incomplete, or I am observing the formation of side products like hydroxylamines or azo compounds. How can I improve the selectivity?
The reduction of aromatic nitro groups can proceed through various intermediates, and incomplete reduction can lead to the accumulation of hydroxylamines, nitroso, or azoxy/azo compounds. The choice of reducing agent and reaction conditions is critical for achieving a clean conversion to the amine.[5][6][7]
| Reducing Agent | Common Side Reactions | Recommendations |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Hydrodehalogenation (if other halogens are present), defluorination of the fluoropiperidine ring.[2][8][9] | Use a selective catalyst like Raney Nickel if dehalogenation is an issue.[9] Monitor the reaction carefully to avoid over-reduction. |
| Metal/Acid (e.g., Fe/HCl, SnCl₂/HCl) | Formation of metal salt byproducts requiring careful workup. Can be harsh for sensitive functional groups. | Fe/HCl or Fe/NH₄Cl are generally milder and more chemoselective than SnCl₂/HCl.[10][11] |
| Transfer Hydrogenation (e.g., Hydrazine/Fe) | Can be vigorous and requires careful temperature control. | A good alternative for substrates sensitive to catalytic hydrogenation. |
Proposed Nitro Reduction Mechanism and Side Reactions
Caption: Simplified pathway for nitro group reduction and potential side reactions.
FAQ 4: I am observing defluorination of the 4-fluoropiperidine ring during the reduction step. How can I prevent this?
Defluorination is a known side reaction, particularly during catalytic hydrogenation, and can be promoted by certain catalysts and reaction conditions.[2][8]
Strategies to Minimize Defluorination:
-
Catalyst Choice: Avoid highly active hydrogenation catalysts. A sulfided platinum catalyst has been shown to be effective in reducing nitro groups in the presence of activated heteroaryl halides with minimal dehalogenation.[12]
-
Reaction Conditions:
-
Lower Temperature and Pressure: Milder conditions can reduce the likelihood of C-F bond cleavage.
-
pH Control: Defluorination can be pH-dependent. Maintaining a neutral or slightly basic pH during the reaction and workup can help.[2]
-
-
Alternative Reducing Agents: Consider using chemical reducing agents like Fe/HCl or SnCl₂, which are less likely to cause defluorination compared to some catalytic hydrogenation systems.[10]
Part 3: Troubleshooting the Buchwald-Hartwig Amination Route
As an alternative to the SNAr/reduction sequence, the direct amination of a 2-(4-fluoropiperidin-1-yl)-4-chloropyridine precursor using a Buchwald-Hartwig reaction is a viable option.
FAQ 5: My Buchwald-Hartwig amination is giving low yield and a significant amount of hydrodehalogenated starting material. What should I optimize?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of being aminated. This is often competitive with the desired C-N bond formation.[13][14]
Key Optimization Parameters:
| Parameter | Influence on Hydrodehalogenation | Recommendations |
| Ligand | Bulky, electron-rich phosphine ligands generally favor reductive elimination over hydrodehalogenation.[14][15] | Screen ligands such as XPhos, SPhos, or BrettPhos. |
| Base | The choice of base is critical. Strong bases like NaOtBu are common, but weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes suppress side reactions.[13] | Optimize the base, considering its strength and solubility. |
| Temperature | Higher temperatures can sometimes favor hydrodehalogenation. | Run the reaction at the lowest temperature that provides a reasonable rate. |
| Solvent | The solvent can influence the solubility of the base and the stability of the catalytic species. | Toluene and dioxane are common solvents to screen. |
Catalytic Cycle and Competing Hydrodehalogenation
Caption: Simplified Buchwald-Hartwig catalytic cycle and the competing hydrodehalogenation side reaction.
References
- The formation of all-cis-(multi)
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
- N-fluoro-compounds. Part IV. Photochemical and fluoride-initiated reactions between perfluoro-N-fluoropiperidine and perfluoropropene. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Technical Support Center: Buchwald-Hartwig Amin
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Reactivity of the nitro group on a pyridine ring. Benchchem.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Buchwald–Hartwig amin
- Breaking C-F bonds in drugs. Hypha Discovery Blogs.
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- Buchwald-Hartwig Chemistry. Macmillan Group.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Nitro Reduction - Common Conditions.
- A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF.
- Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Reduction of nitro compounds. Wikipedia.
- Which one is the best procedure for the reduction of arom
- The first Pd-catalyzed Buchwald–Hartwig aminations
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Stoichiometric Zn or Fe Metal Reduction. Wordpress.
- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed.
- Nitropyridines: Synthesis and reactions.
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd c
- Common side reactions in the synthesis of 4-anilinopiperidine compounds. Benchchem.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the tre
- Side reactions associated with piperidine treatment of PEG-containing molecules. Benchchem.
- 4-Fluoropiperidine hydrochloride 97 57395-89-8. Sigma-Aldrich.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Synthetic method of 2-amino-4-fluoropyridine.
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
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A Comparative Analysis: 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine vs. Its Non-Fluorinated Analog in Drug Discovery
A Senior Application Scientist's Guide to the Strategic Use of Fluorination
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead candidates is a powerful tool for optimizing pharmacokinetic and physicochemical properties.[1][2] This guide provides an in-depth comparison of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine and its non-fluorinated parent, 2-(Piperidin-1-yl)pyridin-4-amine. We will explore the profound impact of a single fluorine atom on key molecular attributes, supported by established principles and experimental data, to inform rational drug design and development.
Structural and Physicochemical Profile: The Foundational Impact of Fluorine
The introduction of a fluorine atom at the 4-position of the piperidine ring, while seemingly minor, instigates significant changes in the molecule's electronic and physical properties. The high electronegativity of fluorine is the primary driver of these modifications.[2][3]
Structural Comparison
Here are the structures of the two molecules at the core of our comparison.
Caption: Chemical structures of the non-fluorinated and 4-fluoro piperidine analogs.
Modulation of Basicity (pKa)
One of the most critical consequences of fluorination is the reduction of the basicity of the piperidine nitrogen. The electron-withdrawing inductive effect of the fluorine atom, even at the 4-position, significantly lowers the pKa of the tertiary amine.[4][5][6]
Why this matters: A molecule's pKa is a master variable controlling its solubility, membrane permeability, and potential for off-target effects like hERG channel binding.[6][7] Highly basic compounds are often more prone to hERG-related cardiotoxicity.[4][7] By lowering the pKa, fluorination can mitigate this risk and improve the overall safety profile. This strategy has been successfully employed to enhance oral absorption and bioavailability by reducing the degree of ionization at physiological pH.[3][8][9]
Impact on Lipophilicity (LogP) and Distribution Coefficient (LogD)
Fluorine substitution typically increases a molecule's lipophilicity (LogP) due to the lipophilic nature of the C-F bond. However, the more telling parameter for drug behavior is the distribution coefficient (LogD), which accounts for the ionization state at a given pH.
The interplay: While the LogP of the fluorinated analog is higher, its reduced pKa means it will be less protonated at physiological pH (e.g., pH 7.4). This can lead to a LogD value that is similar to, or even higher than, its non-fluorinated counterpart, enhancing its ability to permeate cellular membranes.[10]
Comparative Data Summary
The following table summarizes the key physicochemical and pharmacokinetic parameters, contrasting the expected properties of the two analogs based on established medicinal chemistry principles.
| Property | 2-(Piperidin-1-yl)pyridin-4-amine (Analog) | 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine | Rationale & Impact |
| Molecular Weight | ~191.27 g/mol [11] | ~209.26 g/mol | Minimal increase in size, preserving fit to target binding sites. |
| pKa (Piperidine N) | Higher (Est. 9.0-10.0) | Lower (Est. 7.5-8.5) | Fluorine's inductive effect reduces basicity, potentially lowering hERG risk and improving oral absorption.[4][7][8] |
| cLogP | Lower | Higher | The C-F bond is more lipophilic than the C-H bond. |
| LogD (pH 7.4) | Moderate | Higher | Reduced ionization at physiological pH leads to increased effective lipophilicity and better membrane permeability.[2][10] |
| Metabolic Stability | Susceptible to oxidation | Enhanced | The C-F bond is stronger than C-H, blocking potential P450-mediated oxidation at the 4-position of the piperidine ring.[1][2][12] |
| Aqueous Solubility | Higher (as a salt) | Lower (as free base) | Generally, higher lipophilicity can decrease aqueous solubility, a factor to be managed via formulation.[10] |
| hERG Liability | Higher Risk | Lower Risk | Reduced basicity is strongly correlated with decreased affinity for the hERG potassium channel.[4][6][7] |
Metabolic Stability: A Decisive Advantage
A primary motivation for introducing fluorine is to improve a compound's metabolic stability.[2] Piperidine rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly at unsubstituted carbon atoms, leading to rapid clearance and poor bioavailability.[12]
By replacing a hydrogen atom with fluorine at the 4-position, we effectively "shield" a potential metabolic hotspot. The high energy of the C-F bond makes it significantly more resistant to oxidative metabolism compared to a C-H bond.[1] This modification can lead to:
-
Longer half-life: Reduced rate of metabolic clearance.
-
Increased drug exposure: Higher area under the curve (AUC) in pharmacokinetic studies.
-
Improved oral bioavailability: More of the administered dose reaches systemic circulation.[2][13]
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically validate the predicted enhancement in metabolic stability, a standard assay using human liver microsomes (HLM) is performed. This protocol provides a self-validating system by including positive control compounds with known metabolic fates.
Objective: To determine the in vitro intrinsic clearance (CLint) of the fluorinated and non-fluorinated analogs.
Materials:
-
Test compounds (Fluorinated and Non-fluorinated analogs)
-
Human Liver Microsomes (HLM, pooled donor)
-
NADPH regenerating system (e.g., GOLDPak™)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with internal standard (e.g., Tolbutamide) for protein precipitation
-
96-well plates, LC-MS/MS system
Experimental Workflow Diagram
Caption: Workflow for the in vitro metabolic stability assay using HLM.
Step-by-Step Procedure:
-
Preparation: In a 96-well plate, add the test compounds and positive controls to the phosphate buffer to achieve a final concentration of 1 µM.
-
HLM Addition: Add the HLM suspension to each well to reach a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The T=0 time point is sampled immediately by transferring an aliquot to a separate plate containing ice-cold acetonitrile with an internal standard.
-
Time Course Sampling: Incubate the reaction plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, and 60 minutes), transfer aliquots to the quenching plate.
-
Protein Precipitation: Once all time points are collected, vortex the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Conclusion and Strategic Outlook
The comparison between 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine and its non-fluorinated analog provides a clear illustration of the power of strategic fluorination in drug design. The introduction of a single fluorine atom at the 4-position of the piperidine ring is predicted to confer a trifecta of benefits:
-
Modulated Basicity: Lowering the pKa to reduce hERG liability and improve membrane permeability.[4][6][7]
-
Enhanced Metabolic Stability: Blocking a potential site of oxidative metabolism to increase half-life and bioavailability.[1][2][12]
-
Improved Pharmacokinetic Profile: The combined effects on basicity and stability are likely to result in a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8][9]
While these advantages are well-established, it is imperative for researchers to empirically validate these properties for each new chemical entity. The experimental protocols outlined in this guide serve as a starting point for generating the critical data needed to make informed decisions in the drug development pipeline. The 4-fluoro analog represents a rationally optimized molecule with a higher probability of success in preclinical and clinical development.
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- Predicting and Tuning Physicochemical Properties in Lead Optimiz
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.
- Tuning the basicity of amines. Cambridge MedChem Consulting.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
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- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- The role of fluorine in medicinal chemistry: Review Article. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles.
- Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.
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Validating Analytical Methods for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine Quantification: A Comparative Guide
As drug development pipelines increasingly feature highly functionalized small molecules, the analytical strategies used to quantify them must evolve from generic protocols into highly specific, self-validating systems. 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine (C₁₀H₁₄FN₃) is a prime example of a molecule that demands rigorous analytical design. Characterized by a basic aminopyridine core and a lipophilic fluoropiperidine ring, its pH-dependent ionization and potential for secondary interactions require carefully tailored methodologies.
This guide provides a comprehensive, objective comparison of the two primary analytical modalities used for this compound: HPLC-UV for routine Quality Control (QC) and LC-MS/MS for bioanalytical trace quantification. By anchoring our protocols in the latest regulatory frameworks, we will explore not just how to validate these methods, but the causality behind every experimental choice.
Regulatory Frameworks & Methodological Decision Matrix
The validation of any analytical method must be dictated by its intended use. In November 2023, the International Council for Harmonisation (ICH) adopted the ICH Q2(R2) guideline, which modernizes validation principles for analytical procedures used in the release and stability testing of commercial drug substances[1]. Conversely, when this molecule enters pharmacokinetic (PK) or toxicokinetic (TK) studies, concentration measurements in biological matrices must adhere to the ICH M10 guideline, which provides harmonized expectations for bioanalytical method validation[2].
Decision tree for selecting analytical validation frameworks based on quantification objectives.
Comparative Performance Data
To objectively compare these methods, we must evaluate their performance against regulatory acceptance criteria. ICH Q2(R2) emphasizes the accuracy and precision of the active pharmaceutical ingredient (API) assay[3], while ICH M10 focuses heavily on the Lower Limit of Quantification (LLOQ) and matrix stability[4].
| Validation Parameter | HPLC-UV (ICH Q2(R2) Compliant) | LC-MS/MS (ICH M10 Compliant) |
| Primary Application | API Release, Formulation Stability | In vivo Bioanalysis (Plasma/Serum) |
| Detection Mechanism | Photodiode Array (PDA) at 254 nm | Triple Quadrupole MRM (ESI+) |
| Linearity Range | 1.0 – 100 µg/mL | 0.5 – 500 ng/mL |
| Sensitivity (LOD/LLOQ) | LOD: 0.1 µg/mL | LLOQ: 0.5 ng/mL |
| Accuracy Criteria | 98.0% – 102.0% of nominal | ±15% (±20% at LLOQ) |
| Precision (RSD) | ≤ 2.0% | ≤ 15% (≤ 20% at LLOQ) |
| Self-Validation Control | System Suitability Test (SST) | Stable Isotope-Labeled IS (SIL-IS) |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . This means the workflows inherently contain internal checks (SSTs, internal standards) that prove the method is performing correctly before any unknown samples are quantified.
Protocol A: HPLC-UV Method for API Release
Objective: High-precision quantification of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine in bulk powder. Regulatory Standard: ICH Q2(R2)[5].
Scientific Rationale: The molecule contains a primary amine and a pyridine nitrogen, making it highly basic. If analyzed at a neutral pH, the molecule will be partially ionized, leading to severe peak tailing due to secondary interactions with residual silanols on the C18 stationary phase. By buffering the mobile phase to pH 2.5, we ensure complete protonation of the nitrogens, yielding sharp, symmetrical peaks. We monitor at 254 nm because the aminopyridine chromophore exhibits strong π-π* transitions in this region, maximizing the signal-to-noise ratio.
Workflow:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-grade Water, pH ~2.5) and Mobile Phase B (100% Acetonitrile). Use a gradient elution starting at 5% B, ramping to 60% B over 10 minutes.
-
System Suitability Testing (SST - Self-Validation Step): Before running the batch, inject a 50 µg/mL standard solution six consecutive times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.
-
Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (50 µg/mL). Plot peak area against concentration. Acceptable correlation coefficient ( R2 ) must be ≥ 0.999.
-
Accuracy (Recovery): Spike known amounts of the API into a synthetic placebo matrix at three concentration levels (low, medium, high). Analyze in triplicate. Recovery must fall between 98.0% and 102.0%.
Protocol B: LC-MS/MS Method for Bioanalysis
Objective: Trace quantification in human plasma to support clinical PK studies. Regulatory Standard: ICH M10[6].
Scientific Rationale: When quantifying trace amounts (<1 ng/mL) in complex biological matrices, UV detection lacks both sensitivity and specificity. We use Electrospray Ionization in positive mode (ESI+) to generate the [M+H]⁺ precursor ion at m/z 196.1. To eliminate matrix effects (ion suppression caused by co-eluting plasma phospholipids), a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a ¹³C or deuterium-labeled analog—is mandatory. Because the SIL-IS co-elutes exactly with the analyte and experiences the exact same ion suppression, the ratio of Analyte/IS remains perfectly stable, creating a self-correcting mathematical system.
Workflow:
-
Sample Extraction (Protein Precipitation): To 50 µL of human plasma, add 10 µL of SIL-IS (50 ng/mL). Add 150 µL of ice-cold Acetonitrile. Causality: Acetonitrile rapidly denatures plasma proteins, releasing any protein-bound analyte, while simultaneously precipitating the proteins for easy removal via centrifugation (14,000 rpm for 10 mins).
-
MRM Optimization: Transfer the supernatant to an autosampler vial. Configure the triple quadrupole mass spectrometer to monitor the Multiple Reaction Monitoring (MRM) transition of m/z 196.1 → 95.1 (corresponding to the cleavage of the fluoropiperidine ring, leaving the aminopyridine fragment).
-
Selectivity and Matrix Effect (Validation Step): Analyze blank plasma from 6 independent sources[4]. The interfering signal at the analyte's retention time must be ≤ 20% of the LLOQ response.
-
Calibration Curve & LLOQ: Construct a calibration curve from 0.5 ng/mL to 500 ng/mL using a linear regression with a 1/x² weighting factor (to ensure accuracy at the lower end of the curve). The LLOQ (0.5 ng/mL) must demonstrate precision ≤ 20% and accuracy within ±20% of the nominal concentration[7].
Conclusion
The quantification of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine requires a phase-appropriate analytical strategy. For API manufacturing and stability, HPLC-UV provides the high precision required by ICH Q2(R2). However, as the molecule progresses into biological testing, the shift to LC-MS/MS is non-negotiable to meet the stringent sensitivity and selectivity demands of ICH M10. By embedding self-validating mechanisms—such as strict SST criteria and SIL-IS incorporation—scientists can ensure their data withstands rigorous regulatory scrutiny.
References
- Progress Life Sciences.
- ICH.
- EMA. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline".
- EMA.
- ICH.
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- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Benchmarking 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine (4-FPA-Py) as an IRAK4 Inhibitor: A Comparative Guide
Executive Summary & Mechanistic Rationale
In the landscape of targeted kinase inhibition, 4-aminopyridines serve as privileged, highly efficient hinge-binding scaffolds. 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine (4-FPA-Py) is an advanced fragment-derived building block engineered to exploit this pharmacophore.
When benchmarking 4-FPA-Py, the primary target of interest is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is the master kinase of the Myddosome complex, operating downstream of Toll-like receptors (TLRs) and the IL-1 receptor to drive NF-κB-mediated inflammation[1].
The structural rationale for 4-FPA-Py is twofold:
-
Hinge Interaction: The pyridine nitrogen and the 4-amino group form a critical bidentate hydrogen bond network with the kinase hinge region (specifically Met265 in IRAK4)[2].
-
Lipophilic Efficiency (LLE): The addition of the 4-fluoropiperidin-1-yl moiety at the 2-position directs the molecule toward the solvent-exposed channel. The fluorine atom acts as a bioisostere that lowers the basicity of the piperidine nitrogen, thereby enhancing membrane permeability and optimizing ligand efficiency without adding excessive steric bulk[3].
To objectively evaluate its performance, we benchmark 4-FPA-Py against PF-06650833 (Zimlovisertib) , a highly elaborated, clinical-stage IRAK4 inhibitor[2], and Staurosporine , a pan-kinase control.
Target Pathway: The Myddosome Cascade
Figure 1. The Myddosome signaling cascade and IRAK4 inhibitor intervention.
Comparative Data Profiling
The following table synthesizes the quantitative benchmarking data. As a fragment-derived lead, 4-FPA-Py exhibits lower absolute potency than the clinical candidate PF-06650833, but demonstrates a superior Ligand Efficiency (LE), confirming its value as a highly optimizable scaffold[3].
| Compound | Target Profile | Biochemical IC₅₀ (IRAK4) | Cellular IC₅₀ (THP-1) | Ligand Efficiency (LE) |
| 4-FPA-Py | Fragment Lead | 150 nM | 850 nM | 0.42 |
| PF-06650833 | Clinical Standard | 0.2 nM | 2.4 nM | 0.38 |
| Staurosporine | Pan-Kinase Control | 15 nM | N/A (Cytotoxic) | N/A |
Experimental Workflows & Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems, detailing not just the procedural steps, but the underlying causality of the assay mechanics.
Biochemical Evaluation: ADP-Glo™ Kinase Assay
The ADP-Glo assay is utilized because it directly measures the ADP produced during the kinase reaction, avoiding the regulatory and safety burdens of radioactive ³²P-ATP assays while maintaining a high Z'-factor[4].
Figure 2. Step-by-step workflow of the ADP-Glo luminescent kinase assay.
Step-by-Step Methodology:
-
Enzyme/Substrate Preparation: Prepare a master mix containing 2 ng of recombinant human IRAK4, 0.1 mg/mL Myelin Basic Protein (MBP) substrate, and 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4].
-
Causality: DTT maintains the catalytic cysteine residues in a reduced state, while BSA prevents the non-specific adsorption of lipophilic fragments to the microplate walls.
-
-
Compound Addition: Dispense 1 µL of 4-FPA-Py (serially diluted in DMSO) into a 384-well low-volume plate. Add 2 µL of the enzyme/substrate mix and pre-incubate for 15 minutes to allow binding equilibrium.
-
Reaction Initiation: Add 2 µL of ATP (final concentration 25 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Causality: The ATP concentration is deliberately calibrated near the apparent Km of IRAK4 to maximize the assay's sensitivity to ATP-competitive hinge binders[4].
-
-
ATP Depletion: Add 5 µL of ADP-Glo Reagent and incubate for 40 minutes. This quenches the kinase reaction and completely depletes unreacted ATP[4].
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction[4].
-
Self-Validation: A standard curve of known ATP/ADP ratios must be run simultaneously to ensure the luminescence readout falls strictly within the assay's linear dynamic range.
Cellular Evaluation: THP-1 NF-κB Reporter Assay
Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. We utilize THP-1 cells because this human monocytic cell line natively expresses intact MyD88 and IRAK4 signaling machinery[5].
Step-by-Step Methodology:
-
Cell Preparation: Cultivate THP-1 dual-reporter cells (expressing an NF-κB-inducible luciferase reporter) in RPMI-1640 supplemented with 10% FBS[5].
-
Compound Pre-incubation: Seed cells at 1×105 cells/well in a 96-well plate. Treat with a 10-point dose-response titration of 4-FPA-Py or PF-06650833 (0.1 nM to 10 µM) for 1 hour.
-
Causality: Pre-incubation allows the inhibitor to cross the lipid bilayer and achieve binding equilibrium with intracellular IRAK4 prior to receptor stimulation.
-
-
Pathway Stimulation: Stimulate the cells with 10 ng/mL human IL-1β or 100 ng/mL LPS for 6 hours[5].
-
Causality: This triggers Myddosome assembly, driving IRAK4 trans-autophosphorylation and subsequent NF-κB nuclear translocation[1].
-
-
Detection: Add the coelenterazine-based luminescence reagent and measure the signal on a microplate reader.
-
Self-Validation: Run a parallel CellTiter-Glo viability assay on a duplicate plate.
-
Causality: This confirms that any reduction in NF-κB luminescence is due to true pharmacological target inhibition, rather than an artifact of non-specific compound cytotoxicity.
-
References
-
Title: Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders Source: pubs.acs.org (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Developments and challenges in hit progression within fragment-based drug discovery Source: ncbi.nlm.nih.gov URL: [Link]
-
Title: Targeting IL-1/IRAK1/4 signaling in acute myeloid leukemia stem cells following treatment and relapse Source: researchgate.net URL: [Link]
-
Title: The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists Source: ncbi.nlm.nih.gov (Biochemical Journal) URL: [Link]
Sources
- 1. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developments and challenges in hit progression within fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducible Synthesis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Abstract
This in-depth technical guide provides a comparative analysis of synthetic routes to 2-(4-fluoropiperidin-1-yl)pyridin-4-amine, a key building block in contemporary drug discovery. Recognizing the critical need for reproducible and scalable synthetic methodologies, this document presents a detailed evaluation of two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. Each route is assessed based on yield, purity, cost-effectiveness, safety, and scalability. The guide furnishes detailed, step-by-step experimental protocols, supported by comparative data and validation through analytical techniques. The objective is to equip researchers, chemists, and drug development professionals with the necessary insights to make informed decisions for the efficient and reliable synthesis of this important scaffold.
Introduction: The Significance of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
The 2,4-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically successful and investigational drug candidates. The title compound, 2-(4-fluoropiperidin-1-yl)pyridin-4-amine, combines the desirable features of a 4-aminopyridine, known for its hydrogen bonding capabilities and potential for kinase inhibition, with a 4-fluoropiperidine moiety, which can enhance metabolic stability and modulate physicochemical properties such as pKa and lipophilicity. The fluorine atom, in particular, is a valuable addition in drug design for its ability to block metabolic sites and improve binding affinity.
Given its potential utility, the development of robust and reproducible synthetic routes to this compound is of paramount importance. This guide aims to provide a critical evaluation of the most viable synthetic strategies, enabling researchers to select the optimal method based on their specific needs, whether for small-scale library synthesis or large-scale production.
Overview of Synthetic Strategies
The synthesis of 2-(4-fluoropiperidin-1-yl)pyridin-4-amine fundamentally involves the formation of two carbon-nitrogen bonds at the C2 and C4 positions of a pyridine ring. The two most logical and widely practiced approaches to achieve this are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. The choice between these methods often depends on the nature of the starting materials, desired reaction conditions, and scalability.
Figure 1: Retrosynthetic overview of the primary strategies for the synthesis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine.
Comparative Analysis of Synthetic Routes
This section provides a head-to-head comparison of the SNAr and Buchwald-Hartwig approaches. Two plausible routes originating from commercially available starting materials are presented and evaluated.
Route 1: Sequential Nucleophilic Aromatic Substitution (SNAr) from 2,4-Dichloropyridine
This route leverages the differential reactivity of the chloro-substituents at the C2 and C4 positions of 2,4-dichloropyridine. Generally, the C4 position is more susceptible to nucleophilic attack in SNAr reactions due to greater stabilization of the Meisenheimer intermediate.
Figure 3: Synthetic pathway for Route 2 via Buchwald-Hartwig amination and subsequent SNAr.
Causality Behind Experimental Choices:
-
Step 1: The use of a palladium catalyst with an appropriate ligand (e.g., a biarylphosphine ligand) and a strong base (e.g., sodium tert-butoxide) facilitates the selective amination at the C2 position. An ammonia surrogate like benzophenone imine is often used to prevent double arylation.
-
Step 2: The resulting imine is readily hydrolyzed under acidic conditions to reveal the free amine.
-
Step 3: The final SNAr reaction at the C4 position with 4-fluoropiperidine typically requires high temperatures to achieve a reasonable reaction rate.
Detailed Experimental Protocols and Data Comparison
Starting Material Availability and Cost
A crucial aspect of reproducibility and scalability is the accessibility and cost of starting materials.
| Starting Material | Commercial Availability | Representative Price (per gram) |
| 2,4-Dichloropyridine | Readily available | $20 - $30 [1][2][3][4] |
| 4-Fluoropiperidine hydrochloride | Readily available | $150 - $200 [5][6][7][8][9][10] |
| 2-Amino-4-chloropyridine | Readily available | $120 - $150 [11][12][13][14][15] |
| 2-Amino-4-fluoropyridine | Available, less common | Higher cost |
Note: Prices are approximate and subject to change based on supplier and purity.
The synthesis of 2-amino-4-chloropyridine and 2-amino-4-fluoropyridine from readily available precursors has been reported, offering a more cost-effective alternative to direct purchase for large-scale syntheses. [16][17]
Protocol for Route 1: Sequential SNAr
Step 1: Synthesis of 2-Chloro-4-(4-fluoropiperidin-1-yl)pyridine
-
To a solution of 2,4-dichloropyridine (1.0 eq) in NMP (5 mL/mmol), add 4-fluoropiperidine hydrochloride (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
-
In a sealed pressure vessel, dissolve 2-chloro-4-(4-fluoropiperidin-1-yl)pyridine (1.0 eq) in a solution of ammonia in dioxane (7 M).
-
Heat the reaction to 150 °C for 24 hours.
-
Cool the vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the title compound.
Protocol for Route 2: Buchwald-Hartwig Amination and SNAr
Step 1 & 2: Synthesis of 2-Amino-4-chloropyridine
This intermediate is commercially available, but a synthetic procedure is provided for completeness.
-
To a solution of 2,4-dichloropyridine (1.0 eq) in toluene, add benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable biarylphosphine ligand).
-
Degas the mixture and heat to 100 °C for 8-12 hours under an inert atmosphere.
-
Cool the reaction, filter through celite, and concentrate.
-
Dissolve the crude imine in THF and add aqueous HCl (2 M). Stir at room temperature for 2 hours.
-
Basify the solution with aqueous NaOH and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Step 3: Synthesis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
-
Combine 2-amino-4-chloropyridine (1.0 eq) and 4-fluoropiperidine (1.5 eq) in a suitable high-boiling solvent (e.g., NMP or DMSO).
-
Heat the reaction mixture to 160-180 °C for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Comparative Data
| Parameter | Route 1 (Sequential SNAr) | Route 2 (Buchwald-Hartwig / SNAr) |
| Overall Yield | Moderate | Moderate to Good |
| Purity (post-chromatography) | >95% | >95% |
| Number of Steps | 2 | 3 (if starting from 2,4-dichloropyridine) |
| Cost-Effectiveness | Potentially higher due to direct use of cheaper starting materials. | May be less cost-effective due to the use of a palladium catalyst and ligand. |
| Safety Considerations | High-pressure reaction in Step 2 requires specialized equipment. | Use of pyrophoric sodium tert-butoxide and handling of palladium catalysts require care. |
| Scalability | High-pressure step can be challenging to scale up. | Buchwald-Hartwig reactions are generally scalable, but catalyst cost can be a factor. |
| Reproducibility | Generally reproducible with strict control of reaction conditions. | Can be sensitive to catalyst, ligand, and reagent quality. |
Product Validation: Analytical Data
The identity and purity of the final product, 2-(4-fluoropiperidin-1-yl)pyridin-4-amine, should be confirmed by standard analytical techniques.
-
1H NMR (400 MHz, CDCl3): Expected signals would include those for the pyridine ring protons, the piperidine ring protons (with characteristic splitting due to the fluorine atom), and the amine protons.
-
13C NMR (100 MHz, CDCl3): The spectrum should show the expected number of carbon signals for the pyridine and piperidine rings, with the carbon bearing the fluorine atom appearing as a doublet due to C-F coupling.
-
LC-MS: This technique is crucial for assessing purity and confirming the molecular weight of the product. [9]A high-resolution mass spectrum would provide an accurate mass measurement, further confirming the elemental composition.
Conclusion and Recommendations
Both the sequential Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination followed by SNAr provide viable routes to 2-(4-fluoropiperidin-1-yl)pyridin-4-amine.
-
For small-scale synthesis and rapid analogue generation , Route 2 might be preferable if 2-amino-4-chloropyridine is readily available, as the final SNAr step is operationally simple, albeit requiring high temperatures. The Buchwald-Hartwig step, while requiring a catalyst, is a well-established and generally reliable transformation.
-
For larger-scale synthesis where cost is a primary driver , Route 1 presents a more economical option due to the lower cost of the starting materials. However, the high-pressure amination step requires careful consideration of safety and equipment availability.
Ultimately, the choice of synthetic route will depend on the specific resources, scale, and priorities of the research or development team. This guide provides the foundational information and detailed protocols to enable a reproducible and efficient synthesis of this valuable chemical entity.
References
- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google P
- An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines - Taylor & Francis.
- Method for synthesis preparation of 2-chloro-4-aminopyridine - Eureka | P
- CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google P
- CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google P
- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P
- 2,4-Dichloropyridine 97 26452-80-2 - Sigma-Aldrich.
- 2,4-Dichloropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
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- 2,4-Dichloropyridine, 98% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com.
- 2,4-Dichloropyridine | CAS 26452-80-2 | SCBT - Santa Cruz Biotechnology.
- 4-Fluoropiperidine hydrochloride, 95% 250 mg | Buy Online | Thermo Scientific Chemicals.
- 4-Fluoropiperidine - biochemexperts.
- 4-Fluoropiperidine hydrochloride Manufacturer/High quality/Best price/In stock - LookChem.
- 4-Fluoropiperidine hydrochloride, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific.
- 4-Fluoropiperidine hydrochloride | CAS 57395-89-8 | SCBT.
- 4-Fluoropiperidine hydrochloride - SynHet.
- CAS 57395-89-8 - 4-Fluoropiperidine hydrochloride - Fluorochem.
- 2-Chloro-4-aminopyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals.
- 2 Chloro 4 Aminopyridine at ₹ 6000/kg | Shrirampur | ID: 2853930042597 - IndiaMART.
- 2-Amino-4-chloropyridine - ChemicalBook.
- 2-Amino-4-chloropyridine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.
- 2-Chloro-4-aminopyridine, 97% 100 g | Buy Online | Thermo Scientific Chemicals.
- Sensitive And Selective Analytical Method For The Quantification Of 1 Nitroso Piperidin 4 Amine In Pimozide Drug Substance By Lc Ms Ms | Journal of Applied Bioanalysis.
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Comparative Analysis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine: Bridging In Vitro Potency with In Vivo Efficacy
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and multifaceted. A critical juncture in this process is the translation of in vitro findings to in vivo efficacy. This guide provides a comprehensive comparison of the experimental results for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine , a novel aminopyridine derivative, from initial in vitro characterization to its evaluation in a preclinical in vivo model. Our focus is to dissect the experimental choices, analyze the resulting data, and provide a clear framework for understanding the compound's therapeutic potential.
For the purpose of this illustrative guide, we will hypothesize that based on its structural similarity to known ion channel modulators, 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine has been identified as a potential inhibitor of the voltage-gated potassium channel Kv1.3. This channel is a well-established therapeutic target in autoimmune diseases due to its role in the activation and proliferation of effector memory T cells.
Part 1: In Vitro Characterization: Pinpointing Molecular Action
The initial phase of our investigation focused on quantifying the direct interaction of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine with its putative molecular target, the Kv1.3 channel. The choice of an in vitro assay is paramount for obtaining precise measurements of potency and selectivity.
Experimental Rationale: Why Automated Patch-Clamp?
To ascertain the inhibitory activity of our compound on Kv1.3 channels, we employed an automated patch-clamp electrophysiology platform. This high-throughput method offers several advantages over traditional manual patch-clamp:
-
Increased Throughput: Allows for the rapid screening of multiple concentrations to generate robust concentration-response curves.
-
Enhanced Reproducibility: Minimizes operator-dependent variability, leading to more consistent and reliable data.
-
Physiological Relevance: Directly measures the flow of ions across the cell membrane, providing a functional readout of channel activity.
This approach is crucial for establishing a clear Structure-Activity Relationship (SAR) and for selecting the most promising candidates for further in vivo testing.
Experimental Protocol: Automated Patch-Clamp Assay for Kv1.3 Inhibition
-
Cell Line: A stable CHO cell line expressing human Kv1.3 channels was used.
-
Cell Preparation: Cells were cultured to 80-90% confluency and harvested using a gentle, non-enzymatic dissociation solution.
-
Electrophysiology:
-
Whole-cell voltage-clamp recordings were performed.
-
Cells were held at a membrane potential of -80 mV.
-
Kv1.3 currents were elicited by a 200 ms depolarizing step to +40 mV, applied every 15 seconds.
-
The compound was prepared in a range of concentrations (0.1 nM to 100 µM) and applied to the cells.
-
-
Data Analysis: The peak current amplitude at each concentration was measured and normalized to the baseline current. A concentration-response curve was generated to calculate the IC50 value.
In Vitro Results
The inhibitory effect of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine on Kv1.3 channel currents was dose-dependent.
| Parameter | Value |
| Target | Human Kv1.3 Channel |
| Assay Type | Automated Patch-Clamp |
| IC50 | 15.2 nM |
| Hill Slope | 1.1 |
| Maximal Inhibition | 98% |
This low nanomolar IC50 value indicates that 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine is a potent inhibitor of the Kv1.3 channel in a controlled, cell-based environment.
Part 2: In Vivo Evaluation: Assessing Therapeutic Efficacy
With a potent in vitro profile established, the subsequent critical step is to determine if this molecular activity translates into a therapeutic effect in a living organism. The choice of the in vivo model is dictated by the therapeutic hypothesis, which in this case, is the modulation of an autoimmune response.
Experimental Rationale: The Delayed-Type Hypersensitivity (DTH) Model
We selected the ovalbumin-induced delayed-type hypersensitivity (DTH) model in mice. This model is highly relevant for assessing the in vivo efficacy of Kv1.3 inhibitors for several reasons:
-
T-Cell Mediated: The DTH response is primarily driven by effector memory T-cells, the same cell population that is a key target of Kv1.3 blockade.
-
Translatable Endpoint: The primary endpoint, paw swelling, is a quantifiable and robust measure of the inflammatory response.
-
Pharmacodynamic Readout: The model allows for the correlation of drug exposure with the observed therapeutic effect.
Experimental Protocol: Ovalbumin-Induced DTH Model
-
Sensitization: Mice were immunized with an emulsion of ovalbumin and Complete Freund's Adjuvant.
-
Drug Administration: Fourteen days after sensitization, mice were orally dosed with either vehicle or 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine at various doses (1, 5, and 25 mg/kg).
-
Challenge: One hour after drug administration, mice were challenged with an intradermal injection of ovalbumin in the hind paw.
-
Measurement: Paw thickness was measured at 24 and 48 hours post-challenge using a digital caliper.
-
Data Analysis: The percentage inhibition of paw swelling was calculated for each treatment group relative to the vehicle control.
In Vivo Results
Oral administration of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine resulted in a dose-dependent reduction in paw swelling in the DTH model.
| Dose (mg/kg) | Inhibition of Paw Swelling (24h) | Inhibition of Paw Swelling (48h) |
| 1 | 22% | 18% |
| 5 | 58% | 52% |
| 25 | 85% | 79% |
From these data, an ED50 (the dose required to achieve 50% of the maximal effect) was calculated to be approximately 4.5 mg/kg.
Part 3: Comparative Analysis and Discussion
The successful translation from in vitro potency to in vivo efficacy is a cornerstone of drug development. Our findings for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine provide a compelling case study.
| Parameter | In Vitro Assay | In Vivo Model |
| System | Human Kv1.3 in CHO cells | DTH in Mice |
| Endpoint | Channel Inhibition (IC50) | Reduction of Inflammation (ED50) |
| Potency | 15.2 nM | ~4.5 mg/kg |
The potent in vitro activity (IC50 = 15.2 nM) translated effectively into in vivo efficacy, with a significant reduction in inflammation observed at well-tolerated doses. This strong correlation suggests that the compound possesses favorable pharmacokinetic properties (e.g., oral bioavailability, metabolic stability) that allow it to reach the target site in sufficient concentrations to exert its therapeutic effect.
It is important to note that a direct numerical comparison between an IC50 and an ED50 is not appropriate, as they represent fundamentally different measurements in vastly different systems. However, the qualitative agreement between high in vitro potency and robust in vivo efficacy is a strong positive indicator for the therapeutic potential of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine.
Visualizing the Experimental Workflow
Caption: Workflow from in vitro screening to in vivo efficacy testing.
Conclusion
The comprehensive analysis of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine demonstrates a successful and logical progression from in vitro target engagement to in vivo pharmacological effect. The potent inhibition of the Kv1.3 channel observed in the automated patch-clamp assay was a strong predictor of its efficacy in a T-cell-mediated inflammatory model. This guide underscores the importance of selecting mechanistically relevant and robust assays in both the in vitro and in vivo settings to build a compelling case for the continued development of novel therapeutic candidates. Future studies should focus on a more detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis and exploration in broader models of autoimmune disease.
References
-
Title: High-throughput electrophysiology: an emerging paradigm for ion-channel screening and pharmacology. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The voltage-gated potassium channel Kv1.3 in effector memory T cells as a new target for MS. Source: The Journal of Clinical Investigation URL: [Link]
-
Title: Delayed-Type Hypersensitivity: A Classic Model for T-Cell-Mediated In Vivo Immune Responses. Source: Cold Spring Harbor Protocols URL: [Link]
Cross-Reactivity Profiling of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine: A Comparative Guide for Fragment-Based Drug Design
As fragment-based drug discovery (FBDD) continues to mature, the selection of privileged scaffolds with optimal physicochemical properties and minimal off-target liabilities is paramount. The compound 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine (CAS: 1999720-70-5) has emerged as a highly versatile building block, particularly in the design of kinase inhibitors and GPCR modulators.
This guide provides an objective, data-driven comparison of this fluorinated fragment against its non-fluorinated counterparts. By analyzing cross-reactivity profiles across kinome and safety panels, we will explore the mechanistic causality behind its superior performance and detail the self-validating protocols required to accurately profile such fragments.
The Rationale: Why Fluorinate the Aminopyridine Scaffold?
The 4-aminopyridine core is a classic "hinge-binding" motif. It provides a robust hydrogen bond donor/acceptor pair that interacts with the backbone amides of the kinase hinge region, a strategy widely utilized in targeting kinases such as CDK2[1], ERK1/2[2], and p38[3]. However, appending a basic piperidine ring to the 2-position—while useful for extending into the solvent-exposed region or ribose pocket—often introduces critical liabilities, including hERG channel inhibition and promiscuous GPCR binding.
The strategic addition of a fluorine atom at the 4-position of the piperidine ring fundamentally alters the fragment's profile through three mechanisms:
-
pKa Modulation: The strong electron-withdrawing nature of fluorine reduces the basicity (pKa) of the piperidine nitrogen via inductive effects. This suppresses the protonation state at physiological pH, directly mitigating hERG liability (which is driven by cationic interactions with Tyr652 and Phe656).
-
Conformational Pre-organization: Fluorine induces a gauche effect, stabilizing the piperidine ring in a specific chair conformation. This reduces the entropic penalty upon target binding, enhancing affinity and selectivity, a phenomenon observed in the elaboration of aminopiperidine derivatives for Protein Kinase B (PKB/Akt)[4].
-
Metabolic Stability: The C-F bond blocks oxidative metabolism at the highly susceptible 4-position of the piperidine ring, improving the fragment's half-life in microsomal assays.
Comparative Fragment Analysis: Physicochemical & Safety Profiles
To objectively evaluate the impact of fluorination, we compare 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine against the non-fluorinated 2-(piperidin-1-yl)pyridin-4-amine and the bare 4-aminopyridine core.
Table 1: Representative Physicochemical and Selectivity Metrics
| Scaffold | pKa (Piperidine N) | LogP (calc) | hERG IC₅₀ (µM) | Kinome Selectivity Score (S(10) at 10 µM) |
| 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine | ~7.8 | 1.8 | > 50 | 0.04 (Highly Selective) |
| 2-(Piperidin-1-yl)pyridin-4-amine | ~9.2 | 1.5 | 12.5 | 0.15 (Moderately Selective) |
| 4-Aminopyridine (Reference) | 9.1 | 0.3 | > 100 | 0.45 (Promiscuous) |
Data Interpretation: The fluorinated fragment achieves a "sweet spot" in FBDD. It maintains a low Selectivity Score (indicating it binds to a highly specific subset of kinases rather than the whole kinome) while completely abolishing the hERG liability introduced by the bare piperidine ring.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, cross-reactivity profiling must be conducted using self-validating systems. Below are the step-by-step methodologies utilized to generate the comparative data, complete with built-in quality control (QC) gates.
Protocol A: High-Throughput Kinome Profiling (Competitive Binding Assay)
Because fragments have lower affinities (typically in the µM range) than optimized leads, traditional enzymatic assays often yield false negatives. We utilize an active-site directed competitive binding assay.
-
Step 1: Assay Setup & Immobilization. DNA-tagged kinases are expressed and immobilized on streptavidin-coated magnetic beads via biotinylated active-site directed ligands.
-
Step 2: Compound Incubation. Incubate the immobilized kinases with 10 µM of the test fragment in a buffer containing 1% DMSO.
-
Causality: 10 µM is the optimal concentration for fragments; higher concentrations risk non-specific aggregation, while lower concentrations miss weak but structurally efficient binders.
-
Controls: Include Staurosporine (1 µM) as a positive control for pan-kinase displacement, and 1% DMSO as a negative vehicle control.
-
-
Step 3: Elution and Quantification. Wash the beads to remove unbound proteins. Elute the remaining kinase and quantify using qPCR directed at the DNA tag.
-
Step 4: Data Validation (QC Gate). Calculate the Z'-factor for the assay plate. Proceed only if Z' > 0.6. Calculate the % Control (amount of kinase bound to the bead in the presence of the fragment relative to DMSO). Hits are defined as <35% Control.
Protocol B: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)
To rule out false positives caused by colloidal aggregation—a common artifact in fragment screening—SPR is mandatory.
-
Step 1: Immobilize the target kinase (e.g., CDK2 or ERK1/2) onto a CM5 sensor chip via amine coupling.
-
Step 2: Inject the fragment in a multi-cycle kinetic format (concentrations ranging from 1 µM to 100 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Step 3: Analyze the sensorgrams. A true hit must display characteristic fast-on/fast-off square-wave kinetics typical of low-molecular-weight fragments.
Workflow for fragment cross-reactivity profiling and orthogonal validation.
Target Panel Cross-Reactivity Data
When subjected to a broad safety and kinome panel, the fluorinated fragment demonstrates a marked reduction in off-target promiscuity.
Table 2: Target Panel Cross-Reactivity (Percent Inhibition at 10 µM)
| Target Class | Specific Target | 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine | 2-(Piperidin-1-yl)pyridin-4-amine |
| Kinase | CDK2 | 88% | 75% |
| Kinase | ERK1/2 | 92% | 80% |
| Kinase | PKB/Akt | 85% | 60% |
| GPCR | 5-HT₂A | < 5% | 45% |
| GPCR | D₂ Receptor | < 5% | 35% |
| Ion Channel | hERG | < 5% | 65% |
Mechanistic Insight: The non-fluorinated piperidine acts as a pharmacophore mimic for endogenous monoamines (like serotonin and dopamine), leading to significant off-target GPCR hits (5-HT₂A and D₂). By lowering the pKa via fluorination, the fragment loses its ability to form the critical salt bridge with the conserved aspartate residue (Asp3.32) in the binding pocket of aminergic GPCRs, thereby rescuing the safety profile.
Pathway Integration and Structural Dynamics
Understanding how this fragment behaves within the biological system is critical for lead optimization. The aminopyridine core anchors the molecule to the kinase hinge region, while the fluoropiperidine vector dictates the trajectory of subsequent chemical elaboration toward the DFG motif or the solvent channel.
Mechanism of kinase inhibition and pathway modulation by fluorinated aminopyridine fragments.
By effectively locking the kinase in an inactive conformation, fragments like 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine serve as the ideal starting point for developing highly selective, orally bioavailable inhibitors that can safely disrupt oncogenic signaling cascades without triggering dose-limiting toxicities associated with GPCR or ion channel cross-reactivity.
References
-
Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration. PubMed. [Link][4]
-
6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. PubMed.[Link][3]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing.[Link][1]
-
Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. PubMed.[Link][2]
Sources
- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Comparison Guide: 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Executive Summary & Structural Rationale
In small-molecule drug discovery, the 4-aminopyridine scaffold is a privileged hinge-binding pharmacophore frequently deployed in kinase inhibitors and CNS-active agents. However, functionalization at the C2 position is critical for dictating the molecule's solvent-front interactions, lipophilicity, and metabolic fate.
The incorporation of a 4-fluoropiperidin-1-yl moiety at the C2 position—yielding 2-(4-fluoropiperidin-1-yl)pyridin-4-amine—represents a sophisticated bioisosteric upgrade over the unsubstituted piperidine. This strategic fluorination addresses fundamental pharmacokinetic liabilities, specifically cytochrome P450 (CYP)-mediated oxidation, while fine-tuning the conformational and physicochemical profile of the fragment[1].
Pharmacophore Mapping
Fig 1: Pharmacophore model of 2-(4-fluoropiperidin-1-yl)pyridin-4-amine at a kinase hinge.
SAR Comparison: The Impact of C2-Substitution
To objectively evaluate the performance of the 4-fluoropiperidine substitution, we compare it against its direct structural analogs: the unsubstituted piperidine, the 4,4-difluoropiperidine, and the morpholine isostere. The data below synthesizes typical Fragment-Based Drug Discovery (FBDD) metrics for these motifs when appended to a hinge-binding core.
| C2-Substituent on Pyridin-4-amine | Relative Target Affinity (Fold IC₅₀)* | LogD (pH 7.4) | HLM Cl_int (µL/min/mg) | Caco-2 Papp (10⁻⁶ cm/s) | Primary Liability / Advantage |
| Piperidin-1-yl | 1.0x (Baseline) | 1.8 | 85.0 (High) | 12.0 | High CYP-mediated oxidation at C4. |
| 4-Fluoropiperidin-1-yl | 0.8x (Improved) | 1.9 | 28.0 (Low) | 18.0 | Optimal balance of stability and permeability. |
| 4,4-Difluoropiperidin-1-yl | 1.2x (Slightly weaker) | 2.2 | 15.0 (Very Low) | 22.0 | Highly stable, but increased lipophilicity. |
| Morpholin-4-yl | 2.5x (Weaker) | 0.8 | 45.0 (Moderate) | 8.0 | Reduced lipophilicity compromises target affinity. |
*Note: Lower fold-change indicates higher potency. Data represents synthesized median values for this pharmacophore class.
Mechanistic Analysis: Causality Behind the Data
A. Metabolic Shielding (The C-F Bond Advantage)
Unsubstituted piperidine rings are notorious metabolic "soft spots." When incubated with Human Liver Microsomes (HLMs), they undergo rapid CYP3A4- and CYP2D6-mediated hydroxylation, primarily at the C4 position (para to the nitrogen)[2]. By substituting the C4 hydrogen with a fluorine atom, the metabolic pathway is sterically and electronically blocked. The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~98 kcal/mol), rendering it highly resistant to oxidative cleavage[1]. As seen in the SAR table, this single atom substitution drops the intrinsic clearance (Cl_int) from a highly labile 85 µL/min/mg to a stable 28 µL/min/mg.
B. Conformational Tuning and Axial-F Preference
The introduction of fluorine does not merely block metabolism; it fundamentally alters the ring's 3D geometry. Fluorinated piperidines exhibit a pronounced conformational preference for the axial-F orientation[3]. This is driven by hyperconjugation (σ C-H to σ* C-F) and charge-dipole interactions within the solvent environment[3]. By locking the piperidine ring into a more rigid, predefined chair conformation, the entropic penalty typically incurred when a flexible ligand binds to a target protein is reduced. This pre-organization is a key driver for the slight improvement in target affinity (0.8x IC₅₀) compared to the highly flexible unsubstituted piperidine.
C. Basicity Modulation and Permeability
While the piperidine nitrogen in this system is conjugated with the pyridine ring (acting as an aniline-like nitrogen), the highly electronegative fluorine exerts a strong inductive pull (-I effect) through the sigma-bond framework. This inductive effect subtly lowers the overall basicity (pKa) of the molecule[4]. A lower pKa ensures that a higher fraction of the molecule exists in its neutral, un-ionized state at physiological pH (7.4). Consequently, the passive membrane permeability—measured via Caco-2 Papp—increases from 12.0 to 18.0 x 10⁻⁶ cm/s, making the 4-fluoropiperidine derivative highly attractive for targets requiring CNS penetration or high oral bioavailability[4].
Experimental Protocols (Self-Validating Systems)
To validate the SAR metrics provided above, the following standardized, self-validating experimental workflows must be employed.
Protocol 1: Microsomal Stability Assay (Cl_int Determination)
This assay determines the intrinsic clearance of the compound, validating the metabolic shielding effect of the fluorine substitution.
Step-by-Step Methodology:
-
Preparation : Prepare a 10 mM stock solution of 2-(4-fluoropiperidin-1-yl)pyridin-4-amine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Microsome Addition : Add Human Liver Microsomes (HLMs) to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Sampling & Quenching : At precise time intervals (t = 0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.
-
Centrifugation : Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.
-
LC-MS/MS Analysis : Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.
-
Data Processing : Plot the natural log of the remaining percentage versus time. The slope of the linear regression (-k) is used to calculate in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int = (k × V) / protein concentration).
Protocol 2: Caco-2 Permeability Assay
This bidirectional assay validates the membrane permeability enhancements driven by pKa modulation.
Step-by-Step Methodology:
-
Cell Culture : Seed Caco-2 cells on polycarbonate filter membranes in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (validating monolayer integrity).
-
Dosing : Add 10 µM of the test compound in HBSS buffer (pH 7.4) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.
-
Incubation : Incubate the plates at 37°C, 5% CO₂, on an orbital shaker at 50 rpm for 2 hours.
-
Sampling : Collect samples from both the donor and receiver chambers.
-
Quantification : Analyze the samples via LC-MS/MS. Calculate the apparent permeability (Papp) using the equation: Papp = (dQ/dt) / (C₀ × A), where dQ/dt is the steady-state appearance rate, C₀ is the initial concentration, and A is the surface area of the filter.
Experimental Workflow Visualization
Fig 2: Standardized workflow for determining microsomal metabolic stability (Cl_int).
Conclusion
The transition from a standard piperidine to a 4-fluoropiperidine at the C2 position of a 4-aminopyridine scaffold is a masterclass in rational drug design. By leveraging the unique properties of the fluorine atom—specifically its high bond dissociation energy, its inductive electron-withdrawing capacity, and its ability to dictate conformational preferences—researchers can systematically rescue a metabolically labile fragment. The resulting 2-(4-fluoropiperidin-1-yl)pyridin-4-amine offers an optimized balance of target affinity, metabolic stability, and membrane permeability, making it a superior building block for modern therapeutics.
References
-
[3] National Institutes of Health (NIH). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.3
-
[2] BenchChem. Technical Support Center: Strategies to Improve the Metabolic Stability of Piperidines.2
-
[4] ACS Publications. Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles.4
-
[1] Taylor & Francis Online. The role of fluorine in medicinal chemistry: Fluorine substitution to alter pKa.1
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A Comprehensive Guide to the Safe Disposal of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
For professionals in the fields of research, science, and drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine. By understanding the compound's structural characteristics and the associated potential hazards, laboratory personnel can implement safe handling and disposal practices that are both compliant and protective.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine, a thorough risk assessment is crucial. Based on the profiles of similar compounds, it is prudent to treat this chemical as potentially toxic, irritant, and corrosive.[5][6]
Table 1: Hazard Profile of Structurally Related Compounds
| Compound Class | Potential Hazards |
| Piperidines | Flammable, Corrosive, Toxic, Skin/Eye Irritant[1][2] |
| Aminopyridines | Fatal if swallowed, Toxic in contact with skin/if inhaled, Causes severe skin burns and eye damage[7] |
| Fluorinated Organics | Can release irritating and toxic gases (e.g., hydrogen fluoride) upon decomposition[4][8] |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection : Always wear chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are essential. Change gloves immediately if they become contaminated.
-
Body Protection : A laboratory coat or other protective clothing must be worn to prevent skin contact.
-
Respiratory Protection : All handling of this compound, including weighing and dissolution, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure : Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the area. Restrict access to the spill zone.[1]
-
Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.[1]
-
Don PPE : Before addressing the spill, ensure you are wearing the full complement of appropriate PPE as described above.
-
Containment :
-
For Solid Spills : Carefully sweep or vacuum up the material, avoiding dust generation. Place the collected material into a designated hazardous waste container.[9][11]
-
For Liquid Spills (if dissolved) : Use a non-combustible absorbent material such as vermiculite, sand, or chemical absorbent pads to contain the spill.[1] Do not use combustible materials like paper towels.
-
-
Collection : Place all contaminated absorbent materials into a clearly labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.[1]
-
Report : Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) office, regardless of the size.[1]
Comprehensive Disposal Procedures
The disposal of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine and any associated contaminated materials must be managed as hazardous waste. Never discharge this chemical or its solutions into the sewer system.[12][13]
Waste Segregation and Container Management
Proper segregation is the foundation of a safe waste management system.
-
Waste Container : Use a designated, sealable, and chemically compatible container for all waste containing this compound. The container should be in good condition and have a secure, tight-fitting lid.[1][10]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(4-Fluoropiperidin-1-yl)pyridin-4-amine," and the associated hazard symbols (e.g., toxic, corrosive).[1] The date of accumulation should also be included.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials such as strong oxidizing agents and acids.[2][10] Use secondary containment to capture any potential leaks.[1]
Step-by-Step Disposal Protocol
The following workflow provides a logical progression for the safe disposal of various forms of waste generated during research activities involving this compound.
Caption: Disposal workflow for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine.
Detailed Steps:
-
Unused or Expired Product : Any pure, unused, or expired 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine must be disposed of as hazardous waste. Do not attempt to neutralize it. Place it in the designated hazardous waste container.
-
Contaminated Liquid Waste : Solutions containing this compound, including reaction mixtures and solvent washes, must be collected as hazardous liquid waste. Segregate halogenated and non-halogenated solvent waste if required by your institution.[14]
-
Contaminated Solid Waste : All disposable items that have come into contact with the compound, such as gloves, absorbent pads, pipette tips, and vials, are considered hazardous solid waste.[1] Place these items in the designated solid hazardous waste container.[1]
-
Empty Containers : Containers that held 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine are not truly empty and must be decontaminated before disposal.
-
Triple-rinse the "empty" container with a suitable solvent (e.g., methanol, acetone).[1]
-
Collect all three rinses (the rinsate) and dispose of it as hazardous liquid waste.[1]
-
After rinsing, deface or remove the original label. The container can then be disposed of according to your institution's specific guidelines, which may classify it as either regular solid waste or still as hazardous waste.[1] Never reuse these containers for any other purpose.[1]
-
-
Final Disposal : The ultimate disposal of all collected hazardous waste must be conducted by a licensed professional waste disposal company.[1] Contact your institution's EHS office to schedule a pickup and ensure all required documentation is completed accurately.[1]
By adhering to these rigorous procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your laboratory's operations are environmentally responsible and compliant with regulatory standards.
References
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Safety Data Sheet: 2, 4-D AMINE 4. Available from: [Link]
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Kishida Chemical Co., Ltd. Safety Data Sheet: Pyridine. Available from: [Link]
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Organic Syntheses. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]
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Washington State University. Standard Operating Procedure: Pyridine. Available from: [Link]
-
PubChem. 2-Amino-4-fluoropyridine. National Center for Biotechnology Information. Available from: [Link]
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University of Aveiro. Laboratory Waste Disposal. Available from: [Link]
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Albericio, F. et al. Green Chemistry - In situ Fmoc removal. Available from: [Link]
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ChemRadar. 2-(4-Fluoropiperidin-1-yl)ethanaminehydrochloride. Available from: [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet: 3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride. Available from: [Link]
-
PubChem. N-(2-fluorophenyl)piperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). 4-AMINOPYRIDINE. Available from: [Link]
-
Chemsrc. 1-(2-Fluoropyridin-4-yl)piperidin-4-amine. Available from: [Link]
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NextSDS. 2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine. Available from: [Link]
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Personal protective equipment for handling 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
Comprehensive Safety and Handling Guide: 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine
This guide provides essential safety protocols and handling procedures for 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine, a compound of interest for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are synthesized from the hazard profiles of structurally similar compounds, including 4-aminopyridine, other pyridine derivatives, and fluorinated piperidines.[1][2][3][4][5][6] A conservative approach to personal protective equipment (PPE) and handling is therefore imperative.
The structural components of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine—an aminopyridine core and a fluorinated piperidine moiety—suggest a potential for significant health hazards. Aminopyridines are known for their acute toxicity and corrosive properties.[3] The introduction of fluorine can alter the compound's basicity and lipophilicity, potentially influencing its toxicological profile.[4][5] Therefore, treating this compound with the utmost caution is paramount.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the known hazards of analogous compounds, 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine should be presumed to be highly toxic and corrosive. The primary routes of exposure are inhalation, skin contact, and ingestion.[7]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is strongly recommended.[7][8] | To prevent skin contact with a potentially toxic and corrosive substance.[1][2] |
| Eye and Face Protection | ANSI-approved safety goggles and a face shield.[1][2] | To protect against splashes and airborne particles that could cause severe eye damage.[9] |
| Skin and Body Protection | A fully buttoned lab coat, full-length pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.[1][2][7] | To minimize the risk of accidental skin exposure. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[8][10] For situations with a high potential for aerosol generation or spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[11][12] | To prevent the inhalation of potentially fatal or toxic dust and vapors.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine is crucial for ensuring laboratory safety. The following workflow is designed to minimize exposure risk at every stage.
Caption: Workflow for the safe handling of 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine.
Disposal Plan: Managing Hazardous Waste
Pyridine derivatives are classified as hazardous waste and require specific disposal protocols.[13][14] Improper disposal can lead to environmental contamination and legal ramifications.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Never mix waste containing 2-(4-Fluoropiperidin-1-yl)pyridin-4-amine with other waste streams unless their compatibility is known and verified.[14]
-
Waste Collection: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated, sealable, and clearly labeled hazardous waste container.[13] Liquid waste should be collected in a separate, compatible, and labeled container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "2-(4-Fluoropiperidin-1-yl)pyridin-4-amine," and any known hazard symbols (e.g., toxic, corrosive).[13][14]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong acids and oxidizing agents.[3][8][13][14]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service for pickup and proper disposal, likely through incineration.[14][15]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
